molecular formula C43H79NO2 B607145 Dlin-mc3-dma CAS No. 1224606-06-7

Dlin-mc3-dma

Número de catálogo: B607145
Número CAS: 1224606-06-7
Peso molecular: 642.1 g/mol
Clave InChI: NRLNQCOGCKAESA-KWXKLSQISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DLin-MC3-DMA is an ionizable amino lipid (apparent pKa = 6.44) that has been used in combination with other lipids in the formation of lipid nanoparticles. Administration of Factor VII siRNA in this compound-containing lipid nanoparticles reduces plasma Factor VII protein levels in mice. Formulations containing this compound have been used in the development of lipid nanoparticles for siRNA delivery in patients with hereditary transthyretin-mediated amyloidosis.>D-Lin-MC3-DMA is the most potent cationic lipid that has been synthesized for lipid nanoparticles (LNPs) to deliver the siRNA. D-Lin-MC3-DMA is useful for design of lipid nanoparticles for in vitro and in vivo delivery of plasmid DNA. LNP systems containing D-Lin-MC3-DMA can be highly effective, non-toxic pDNA delivery systems for gene expression both in vitro and in vivo.

Propiedades

IUPAC Name

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLNQCOGCKAESA-KWXKLSQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224606-06-7
Record name Dlin-mc3-dma
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224606067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MC-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0J6FQ6FKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

what is Dlin-mc3-dma and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dlin-MC3-DMA: The Core of RNAi Therapeutics

Introduction

This compound (MC3) is a highly potent, synthetic ionizable cationic lipid that has become a cornerstone in the field of nucleic acid delivery.[1][2] Its development marked a significant advancement in the clinical viability of RNA interference (RNAi) therapies. MC3's structure is optimized for the formulation of Lipid Nanoparticles (LNPs), which serve as protective carriers for delicate payloads like small interfering RNA (siRNA), messenger RNA (mRNA), and plasmid DNA.[1][2]

The critical role of this compound was solidified with its use as a key component in Onpattro® (patisiran) , the first-ever siRNA drug to receive FDA approval in 2018.[2][3] This therapeutic, used for treating the polyneuropathy of hereditary transthyretin-mediated (hATTR) amyloidosis, demonstrated the power of MC3-based LNPs to safely and effectively deliver genetic material to target cells in vivo.[2] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, mechanism of action, performance data, and the experimental protocols for its use.

Chemical Properties and Structure

This compound is characterized by a unique structure featuring a dimethylamino headgroup, a biodegradable ester linker, and two long, unsaturated linoleyl lipid tails. This architecture is central to its function.

Chemical Name : (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate[1][2]

Chemical Structure : The structure consists of a tertiary amine head group linked via a butanoate ester to a central carbon, which is flanked by two C18 lipid chains, each containing two cis double bonds (linoleyl chains).


Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₄₃H₇₉NO₂[1][4]
Molecular Weight ~642.1 g/mol [1][4]
CAS Number 1224606-06-7[1][2][3]
Appearance Colorless to yellowish oily liquid[3]
pKa 6.44[1][3][5]
Solubility Soluble in Ethanol (B145695), DMSO, DMF[1][6]

Mechanism of Action in LNP-Mediated Delivery

The efficacy of this compound hinges on its pH-responsive nature, governed by its pKa of 6.44.[1][3][5] This property allows the LNP to navigate different physiological environments, from formulation to cellular uptake and payload release. A pKa value between 6.2 and 6.5 is considered optimal for high gene-silencing activity in vivo.[3][5]

  • LNP Formulation (Acidic pH) : During the formulation process, which occurs in an acidic buffer (e.g., pH 4.0), the dimethylamino headgroup of MC3 becomes protonated and thus positively charged.[3][7] This positive charge facilitates the electrostatic complexation and efficient encapsulation of the negatively charged nucleic acid backbone (siRNA, mRNA).[8]

  • Systemic Circulation (Physiological pH) : Once administered and circulating in the bloodstream (physiological pH ~7.4), which is well above its pKa, the MC3 lipid becomes deprotonated and assumes a near-neutral charge.[3] This is a critical feature that minimizes non-specific interactions with blood components and reduces cellular toxicity, which are common issues with permanently cationic lipids.[3]

  • Cellular Uptake and Endosomal Escape (Acidic pH) : LNPs are taken up by target cells, primarily hepatocytes, through endocytosis.[9] Inside the cell, the endosome matures and its internal environment becomes increasingly acidic (pH drops to 5-6). As the pH drops below the pKa of MC3, the lipid again becomes protonated and positively charged.[3][7] This charge reversal promotes the disruption of the endosomal membrane, likely through interactions with anionic lipids in the endosomal membrane, allowing the nucleic acid payload to escape into the cytoplasm where it can exert its therapeutic effect.[3]

G cluster_formulation 1. LNP Formulation cluster_circulation 2. Systemic Circulation cluster_uptake 3. Cellular Uptake & Release formulation Mixing lipids (MC3) and nucleic acids in acidic buffer (pH 4) mc3_protonated MC3 is protonated (+) Efficient encapsulation formulation->mc3_protonated circulation Injection into bloodstream (Physiological pH 7.4) mc3_protonated->circulation Administration mc3_neutral MC3 is near-neutral Reduced toxicity circulation->mc3_neutral endocytosis Endocytosis by target cell (Hepatocyte) mc3_neutral->endocytosis Targeting endosome Endosome acidification (pH drops to 5-6) endocytosis->endosome mc3_reprotonated MC3 becomes protonated (+) Endosomal membrane disruption endosome->mc3_reprotonated release Payload (siRNA/mRNA) released into cytoplasm mc3_reprotonated->release

Mechanism of this compound in LNP-mediated nucleic acid delivery.

Quantitative Performance Data

This compound has demonstrated exceptional potency in preclinical studies, leading to its clinical success.

Table 2: In Vivo Gene Silencing Efficacy of this compound based LNPs
Target GeneSpeciesMedian Effective Dose (ED₅₀)Source(s)
Factor VII Mouse0.005 mg/kg[5]
Transthyretin (TTR) Non-human primate0.03 mg/kg[5]
Table 3: Comparative Performance of this compound vs. ALC-0315 LNPs for siRNA Delivery in Mice
ParameterDoseThis compound LNPALC-0315 LNPSource(s)
Factor VII (Hepatocyte) Knockdown 1 mg/kgBaseline2-fold greater knockdown than MC3[10][11]
ADAMTS13 (HSC) Knockdown 1 mg/kgBaseline10-fold greater knockdown than MC3[10][11]
Liver Toxicity Markers (ALT, Bile Acids) 5 mg/kgNo increase observedIncreased levels observed[10][11]

Note: ALC-0315 is the ionizable lipid used in the Pfizer-BioNTech COVID-19 mRNA vaccine.[10][11]

Experimental Protocols

The formulation of this compound-containing LNPs is most reproducibly achieved using microfluidic mixing, which allows for precise control over particle size and high encapsulation efficiency.

Protocol: LNP Formulation via Microfluidic Mixing

1. Materials Required:

  • This compound[12]

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)[11][12]

  • Cholesterol[11][12]

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)[11][12]

  • Nucleic acid cargo (siRNA/mRNA)[12]

  • Absolute Ethanol[12]

  • Low pH buffer (e.g., 10 mM Sodium Citrate (B86180), pH 4.0)[12]

  • Neutral buffer for dialysis (e.g., PBS, pH 7.4)[12]

  • Microfluidic mixing device (e.g., NanoAssemblr)

Table 4: Typical LNP Formulation Molar Ratios
ComponentMolar Ratio (%)Source(s)
This compound 50[7][11][13]
DSPC 10[7][11][13]
Cholesterol 38.5[7][11][13]
DMG-PEG 2000 1.5[7][11][13]

2. Methodology:

  • Step 1: Solution Preparation

    • Lipid Phase: Prepare a stock solution of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[12][13]

    • Aqueous Phase: Dissolve the nucleic acid (siRNA/mRNA) in the low pH aqueous buffer (e.g., citrate buffer, pH 4.0).[12][13]

  • Step 2: Microfluidic Mixing

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Connect both syringes to the inlets of a microfluidic mixing cartridge.

    • Pump the two solutions through the device at a defined flow rate ratio (typically 3:1 aqueous to lipid phase). The rapid mixing within the microchannels causes nanoprecipitation and self-assembly of the LNPs, encapsulating the nucleic acid cargo.

  • Step 3: Purification and Buffer Exchange

    • The resulting LNP dispersion is collected from the outlet.

    • Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) using a dialysis kit (e.g., MWCO 3.5 kDa) to remove residual ethanol and increase the pH.[12] This step neutralizes the surface charge of the LNPs.

  • Step 4: Characterization

    • Analyze the final LNP formulation for particle size, polydispersity index (PDI), encapsulation efficiency (e.g., using a RiboGreen assay), and zeta potential.

G cluster_mixing Microfluidic Mixing start Start prep_lipids Prepare Lipid Mix (MC3, DSPC, Chol, PEG-Lipid) in Ethanol start->prep_lipids prep_na Prepare Nucleic Acid in Acidic Buffer (pH 4) start->prep_na load_syringes Load solutions into separate syringes prep_lipids->load_syringes prep_na->load_syringes mix Pump through microfluidic device for rapid mixing and self-assembly load_syringes->mix collect Collect LNP dispersion mix->collect purify Purification & Buffer Exchange (Dialysis against PBS, pH 7.4) collect->purify characterize Characterization (Size, PDI, Encapsulation) purify->characterize end_node End characterize->end_node

Experimental workflow for formulating this compound LNPs.

Toxicity and Biocompatibility

The design of this compound confers a favorable safety profile compared to earlier generations of cationic lipids. Its near-neutral charge at physiological pH significantly reduces the risk of hemolysis and non-specific toxicity.[3] Studies in mice have shown that even at high doses, this compound-containing LNPs did not lead to an increase in key markers of liver toxicity, such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST).[11][14] Furthermore, the inclusion of an ester linkage in its structure is intended to make the lipid biodegradable, potentially promoting faster clearance from the body and improving its long-term safety profile.[5]

Conclusion

This compound remains a benchmark ionizable lipid for the systemic delivery of RNA therapeutics, particularly siRNA. Its ingenious pH-responsive design enables a remarkable balance between high encapsulation efficiency, stability in circulation, potent endosomal escape, and a favorable safety profile. The clinical success of Onpattro® is a direct testament to the efficacy of MC3's rational design. While newer lipids continue to be developed for specific applications like mRNA vaccines, this compound continues to be a vital tool and a gold standard for researchers and drug developers in the ongoing quest to harness the full therapeutic potential of nucleic acids.

References

Dlin-MC3-DMA: A Deep Dive into the Mechanism of Action for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dlin-MC3-DMA is a pivotal ionizable cationic lipid that has revolutionized the field of gene therapy, particularly as a core component of lipid nanoparticles (LNPs) for the delivery of nucleic acids like siRNA and mRNA. Its success is largely attributed to its unique pH-dependent ionizable head group, which facilitates efficient encapsulation of genetic material and, crucially, its release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound in gene delivery, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

The Core Mechanism: pH-Dependent Activity

At the heart of this compound's efficacy is its tertiary amine head group, which has an apparent pKa of 6.44. This specific pKa value is critical for its function. At a physiological pH of 7.4, the lipid remains largely neutral, which minimizes systemic toxicity and unwanted interactions with biological components in the bloodstream. However, upon cellular uptake and trafficking into the acidic environment of endosomes (where the pH drops to between 5.0 and 6.5), the dimethylamino group of this compound becomes protonated, transforming the lipid into a cationic state.

This charge switch is the trigger for endosomal escape, a major bottleneck in gene delivery. The positively charged this compound interacts with negatively charged anionic lipids present in the endosomal membrane. This interaction is believed to induce a transition from a bilayer to a hexagonal phase structure in the endosomal membrane, leading to membrane destabilization and the formation of pores. This disruption allows the encapsulated nucleic acid payload to be released from the endosome into the cytoplasm, where it can exert its therapeutic effect.

Lipid Nanoparticle (LNP) Formulation and Composition

This compound is typically formulated into LNPs along with other lipid components that contribute to the stability, bioavailability, and intracellular release of the genetic payload. A standard formulation includes a structural phospholipid (like DSPC), cholesterol, and a PEGylated lipid (such as DMG-PEG 2000).

Quantitative Data on LNP Formulation and Properties
ParameterValue/RangeReference
This compound Molar Ratio 50%
DSPC Molar Ratio 10%
Cholesterol Molar Ratio 38.5%
PEG-DMG Molar Ratio 1.5%
Apparent pKa of this compound 6.44
Optimal pKa for in vivo silencing 6.2 - 6.5
Encapsulation Efficiency >90%
Polydispersity Index (PDI) ≤0.25
ED₅₀ (Factor VII in mice) 0.005 mg/kg
ED₅₀ (TTR in non-human primates) 0.03 mg/kg

Visualizing the Mechanism and Workflow

Intracellular Trafficking and Endosomal Escape of this compound LNPs

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cellular Environment cluster_escape Endosomal Escape LNP LNP (Neutral this compound) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion Protonation This compound Protonation (+ charge) LateEndosome->Protonation Acidic pH Cytoplasm Cytoplasm Payload Genetic Payload (siRNA/mRNA) Payload->Cytoplasm MembraneInteraction Interaction with Anionic Lipids Protonation->MembraneInteraction MembraneDestabilization Membrane Destabilization (Pore Formation) MembraneInteraction->MembraneDestabilization MembraneDestabilization->Payload Release

Caption: Intracellular pathway of this compound LNPs leading to gene delivery.

General Experimental Workflow for LNP Formulation and Characterization

G cluster_formulation LNP Formulation cluster_characterization LNP Characterization cluster_evaluation Functional Evaluation LipidPrep Prepare Lipid Stock in Ethanol (B145695) (this compound, DSPC, Cholesterol, PEG-Lipid) MicrofluidicMixing Microfluidic Mixing LipidPrep->MicrofluidicMixing NucleicAcidPrep Prepare Nucleic Acid in Acidic Buffer (e.g., pH 4) NucleicAcidPrep->MicrofluidicMixing Dialysis Dialysis against PBS (pH 7.4) MicrofluidicMixing->Dialysis DLS Dynamic Light Scattering (DLS) - Size - Polydispersity Index (PDI) Dialysis->DLS ZetaPotential Zeta Potential Measurement Dialysis->ZetaPotential RiboGreen RiboGreen Assay - Encapsulation Efficiency Dialysis->RiboGreen CryoTEM Cryo-TEM - Morphology Dialysis->CryoTEM InVitro In Vitro Transfection - Cell Culture - Gene Silencing/Expression Assay Dialysis->InVitro InVivo In Vivo Studies - Animal Model - Biodistribution - Efficacy & Toxicity InVitro->InVivo

Caption: Workflow for this compound LNP synthesis and evaluation.

Detailed Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol is adapted from methodologies described for preparing this compound-based LNPs.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Nucleic acid payload (siRNA or mRNA)

  • Absolute ethanol

  • Citrate (B86180) buffer (e.g., 50 mM, pH 3.0-4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., MWCO 10 kDa)

Methodology:

  • Lipid Stock Preparation:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to prepare individual stock solutions.

    • Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000). The final total lipid concentration in ethanol is typically around 10-12.5 mM.

  • Nucleic Acid Preparation:

    • Dilute the siRNA or mRNA payload in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 3.0-4.0). The acidic pH ensures that the this compound is protonated, facilitating complexation with the negatively charged nucleic acid.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to solvent phase). The rapid mixing at the nanoscale level causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acid.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) overnight using a dialysis cassette to remove the ethanol and exchange the acidic buffer for a physiological pH buffer. This step also neutralizes the surface charge of the LNPs.

    • The LNPs can be concentrated if necessary using centrifugal filters.

LNP Characterization

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Protocol:

    • Dilute the LNP suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Measurements are typically taken at 25°C.

b) Encapsulation Efficiency Determination:

  • Technique: Quant-iT RiboGreen assay.

  • Protocol:

    • Prepare two sets of LNP samples.

    • To one set, add a detergent such as Triton X-100 to lyse the LNPs and release all the encapsulated nucleic acid. This will measure the total amount of nucleic acid.

    • The other set remains untreated and will measure the amount of unencapsulated, accessible nucleic acid.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

    • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

c) In Vitro Transfection Efficiency:

  • Technique: Luciferase assay (for luciferase-encoding mRNA) or qPCR/Western blot (for gene silencing by siRNA).

  • Protocol:

    • Plate target cells in a multi-well plate and allow them to adhere.

    • Treat the cells with different concentrations of the LNP-formulated nucleic acid.

    • Incubate for a specified period (e.g., 24-48 hours).

    • For mRNA delivery, lyse the cells and measure the expression of the reporter protein (e.g., luciferase activity).

    • For siRNA delivery, extract total RNA or protein and quantify the target gene or protein levels using qPCR or Western blot, respectively.

Conclusion

This compound is a highly effective ionizable lipid that has been instrumental in the clinical success of LNP-based gene therapies. Its mechanism of action, centered around its precise pKa and the resulting pH-dependent charge, allows it to overcome the critical barrier of endosomal escape. By understanding the intricate details of its function, formulation, and characterization, researchers and drug developers can continue to innovate and optimize LNP platforms for a widening array of therapeutic applications, from vaccines to gene editing.

Dlin-MC3-DMA: A Technical Guide to Synthesis and Physicochemical Properties for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dlin-MC3-DMA ((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate) is a highly potent, ionizable cationic lipid that has become a cornerstone in the development of nucleic acid therapies.[1][2] Its pivotal role is exemplified by its use in Onpattro (Patisiran), the first FDA-approved RNA interference (RNAi) therapeutic, designed to treat hereditary transthyretin-mediated amyloidosis.[2][3][4][5] The success of this compound lies in its meticulously engineered structure, which facilitates the efficient encapsulation of negatively charged payloads like siRNA and mRNA, and their subsequent delivery into the cytoplasm of target cells.[6]

This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and formulation of this compound into lipid nanoparticles (LNPs). It includes detailed experimental protocols and workflows to support researchers in the field of drug delivery.

Physicochemical Properties of this compound

The unique properties of this compound are central to its function. Its ionizable dimethylamino headgroup has an apparent pKa of 6.44, a critical feature that allows LNPs to remain relatively neutral in the bloodstream (pH 7.4), minimizing non-specific interactions and toxicity, while becoming positively charged in the acidic environment of the endosome, which is crucial for releasing the genetic payload.[1][6][7][8][9]

PropertyValueReferences
Full Name (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate[10]
Synonyms MC3, Dilinoleyl-methyl-4-dimethylaminobutyrate[2][8][11]
CAS Number 1224606-06-7[8]
Molecular Formula C43H79NO2[8]
Molecular Weight 642.09 g/mol
Apparent pKa 6.44[1][7][8]
Solubility Soluble in ethanol (B145695), DMSO, DMF[8][9]

Synthesis of this compound

The synthesis of this compound is a multi-step process. While detailed, proprietary synthesis protocols are not always fully disclosed in public literature, published research outlines viable synthetic routes. One described approach involves the double alkylation of p-toluenesulfonylmethyl isocyanide (TosMIC) with linoleyl tosylate to create a key ketone intermediate, which is then further converted into the final this compound product.[12] This method is reported to be higher yielding and involves fewer steps than previously described syntheses.[12]

Lipid Nanoparticle (LNP) Formulation

This compound is a key component of LNPs designed for nucleic acid delivery. These particles are typically formed by mixing an ethanolic lipid solution with an acidic aqueous solution (pH 4.0) containing the nucleic acid payload.[1][13] This process promotes self-assembly, where the positively charged this compound interacts with the negatively charged nucleic acid backbone, leading to efficient encapsulation.[1]

Standard LNP Composition

The molar ratio of the lipid components is critical for the stability, morphology, and in vivo efficacy of the LNPs. A widely used and optimized formulation is detailed below.

ComponentMolar Ratio (%)Role
This compound 50Ionizable Cationic Lipid: Encapsulates and facilitates endosomal escape of the nucleic acid payload.
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) 10Helper Lipid: Provides structural stability to the LNP.
Cholesterol 38.5Helper Lipid: Modulates membrane fluidity and stability.
Polyethylene glycol-dimyristoylglycerol (PEG-DMG) 1.5PEGylated Lipid: Forms a hydrophilic corona that prevents aggregation and reduces opsonization, increasing circulation time.

References:[1][13][14]

Experimental Protocol: LNP Formulation by Pipette Mixing

This protocol describes a common laboratory-scale method for preparing LNPs.

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 individually in absolute ethanol to create stock solutions (e.g., 10-20 mg/mL).[15]

  • Preparation of Ethanolic Lipid Mixture:

    • In a sterile glass vial, combine the individual lipid stock solutions according to the specified molar ratio (50:10:38.5:1.5).[14][15] The final total lipid concentration in ethanol is typically between 10-25 mg/mL.

  • Preparation of Aqueous Nucleic Acid Solution:

    • Dissolve the siRNA or mRNA payload in an acidic buffer, such as 10 mM citrate (B86180) buffer, adjusted to pH 4.0.[15]

  • LNP Formation:

    • Rapidly add the aqueous nucleic acid solution to the ethanolic lipid mixture with vigorous and continuous pipetting for 30-60 seconds.[15] The volume ratio of the aqueous to ethanol phase is typically 3:1.

  • Incubation and Maturation:

    • Allow the resulting mixture to incubate at room temperature for 15-30 minutes to allow for LNP formation and stabilization.[15]

  • Purification and Buffer Exchange:

    • Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 using a dialysis cassette (e.g., 3.5 kDa MWCO) to remove ethanol and unencapsulated nucleic acids.[13][16]

  • Sterilization and Storage:

    • Filter-sterilize the final LNP solution through a 0.22 µm filter.[16] Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[16][17]

LNP_Formulation_Workflow cluster_ethanol Ethanolic Phase cluster_aqueous Aqueous Phase (pH 4.0) cluster_mixing Formulation cluster_purification Purification & Finalization A Prepare Lipid Stocks (MC3, DSPC, Chol, PEG) B Combine Lipids in Ethanol (50:10:38.5:1.5) A->B D Rapid Mixing (Aqueous into Ethanol) B->D C Prepare siRNA/mRNA in Citrate Buffer C->D E Incubate & Stabilize D->E F Dialysis vs. PBS (pH 7.4) E->F G Sterile Filtration (0.22 µm) F->G H Final LNP Product G->H

LNP Formulation Workflow

Mechanism of Action: pH-Dependent Intracellular Delivery

The efficacy of this compound-containing LNPs is predicated on their pH-responsive behavior, which facilitates the release of their nucleic acid cargo into the cell cytoplasm.

  • Circulation and Cellular Uptake: In the bloodstream (pH ~7.4), the LNP surface is nearly neutral, which reduces clearance by the immune system and allows for accumulation in target tissues, particularly the liver.[1] LNPs are internalized by target cells via endocytosis.[16]

  • Endosomal Acidification: Once inside the endosome, the pH drops to approximately 5.5-6.5.

  • Endosomal Escape: In this acidic environment, the dimethylamino headgroup of this compound becomes protonated (positively charged).[1][6][16] This charge facilitates interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the siRNA/mRNA payload into the cytoplasm.[1]

  • Gene Silencing/Expression: Once in the cytoplasm, the nucleic acid can engage with the cellular machinery (e.g., RISC for siRNA) to exert its therapeutic effect.

siRNA_Delivery_Pathway cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell LNP_blood LNP (Neutral Surface) Endosome Endosome (pH ~6.0) LNP_blood->Endosome Endocytosis LNP_endo LNP (Positive Charge) siRNA siRNA LNP_endo->siRNA Endosomal Escape Cytoplasm Cytoplasm RISC RISC Complex siRNA->RISC Loading Target_mRNA Target mRNA RISC->Target_mRNA Binding Cleavage mRNA Cleavage Target_mRNA->Cleavage

pH-Dependent Intracellular siRNA Delivery

LNP Characterization and Quality Control

Thorough characterization is essential to ensure the quality, safety, and efficacy of LNP formulations. Key parameters include particle size, nucleic acid encapsulation efficiency, and purity.

Experimental Protocol: Particle Size and Distribution Analysis
  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a clean cuvette.

    • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).[13]

    • Aim for a Z-average diameter of <100 nm and a PDI of <0.2 for optimal in vivo performance.[1]

Experimental Protocol: RNA Encapsulation Efficiency
  • Method: Quant-iT RiboGreen Assay.[13]

  • Procedure:

    • Prepare two sets of LNP samples diluted in a suitable buffer (e.g., TE buffer).

    • To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated RNA. The other set remains untreated.[13]

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Fluorescence_Triton - Fluorescence_Untreated) / Fluorescence_Triton * 100

Experimental Protocol: Purity and Impurity Analysis
  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

  • Procedure:

    • Develop a chromatographic method to separate the four lipid components (this compound, DSPC, Cholesterol, PEG-DMG). A C18 or phenyl-hexyl column is often used.[10][18]

    • Mobile phases typically consist of an aqueous buffer (e.g., water with 10 mM ammonium (B1175870) acetate) and an organic phase (e.g., methanol/acetonitrile).[18]

    • Inject the LNP sample (dissociated in an organic solvent like methanol) into the HPLC system.[18]

    • Use ELSD for quantification of all lipid components, as they may lack a UV chromophore.[18][19]

    • Use high-resolution mass spectrometry to identify and characterize any impurities or degradation products, such as N-oxides of this compound.[10]

LNP_Characterization_Workflow cluster_tests Quality Control Assays cluster_results Acceptance Criteria Start Formulated LNP Sample A Size & PDI (DLS) Start->A B RNA Encapsulation (RiboGreen Assay) Start->B C Purity & Identity (LC-ELSD/MS) Start->C Res_A Size < 100 nm PDI < 0.2 A->Res_A Res_B Encapsulation > 90% B->Res_B Res_C Correct Molar Ratio Impurity Profile Defined C->Res_C End Batch Release for In Vitro / In Vivo Studies Res_A->End Res_B->End Res_C->End

LNP Characterization Workflow

In Vivo Efficacy

The potency of this compound-based LNPs is typically evaluated by their ability to silence a specific gene in vivo, often targeting a hepatically expressed protein like Factor VII in mice.

ParameterValueModel SystemReferences
ED50 (Factor VII Silencing) 0.005 mg/kgMice[1]
ED50 (Transthyretin Silencing) 0.03 mg/kgNon-human Primates[1]

ED50: Median effective dose required to achieve 50% gene silencing.

Conclusion

This compound represents a significant advancement in the field of nucleic acid delivery. Its optimized pKa and lipid structure are key to its success in mediating potent and specific gene silencing in vivo. The protocols and data presented in this guide offer a comprehensive resource for researchers working to harness the therapeutic potential of this compound and develop next-generation LNP-based medicines.

References

The Genesis of a Preeminent Delivery Vehicle: An In-depth Technical Guide to the Discovery and Development of Dlin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid therapeutics, the challenge has often been not the design of the therapeutic agent itself, but its effective and safe delivery to the target cells. The emergence of ionizable cationic lipids has been a watershed moment in overcoming this hurdle, and among them, Dlin-MC3-DMA (MC3) stands out as a pivotal innovation. Its development was a critical step that enabled the clinical success of the first FDA-approved siRNA therapeutic, Onpattro, and laid the groundwork for subsequent lipid nanoparticle (LNP)-based genetic medicines. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing the scientific journey from its synthesis and screening to its in vitro and in vivo validation.

The Discovery of this compound: A Structure-Activity Relationship-Guided Approach

The development of this compound was the culmination of a systematic investigation into the structure-activity relationships of ionizable lipids for siRNA delivery. Researchers Thomas Madden and Michael Hope spearheaded this effort, building upon previous generations of lipids like DLin-DMA. The central hypothesis was that the efficiency of an ionizable lipid is intrinsically linked to its pKa, the pH at which the lipid is 50% ionized. An optimal pKa would allow for efficient encapsulation of negatively charged nucleic acids at a low pH during formulation and a near-neutral surface charge at physiological pH, minimizing toxicity and rapid clearance in the bloodstream. Upon endocytosis into the target cell, the acidic environment of the endosome would protonate the lipid, facilitating the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.

The screening process involved the synthesis and evaluation of a large library of ionizable lipids with variations in their head groups, linker regions, and lipid tails. A key finding from these extensive studies was that an optimal pKa value between 6.2 and 6.5 was a dominant factor for potent hepatic gene silencing in vivo. This compound, with a pKa of 6.44, emerged as the lead candidate from this rigorous screening process.

Synthesis of this compound

An improved and more efficient synthesis of this compound has been developed, avoiding problematic reaction steps and proceeding in a higher overall yield compared to earlier methods. The synthesis involves the double alkylation of p-toluenesulfonylmethyl isocyanide (TosMIC) with linoleyl tosylate.

Experimental Protocol: Synthesis of this compound (Improved Method)

Materials:

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Linoleyl tosylate

  • Sodium hydride (NaH)

  • Dry dimethylformamide (DMF)

  • Hydrochloric acid (HCl) solution

  • Other standard organic synthesis reagents and solvents

Procedure:

  • Double Alkylation of TosMIC:

    • In a round-bottom flask under an inert atmosphere, dissolve TosMIC in dry DMF.

    • Add sodium hydride (NaH) portion-wise at a controlled temperature to deprotonate the TosMIC.

    • Slowly add linoleyl tosylate to the reaction mixture.

    • Allow the reaction to proceed until the first alkylation is complete (monitored by TLC).

    • Repeat the deprotonation with NaH followed by the addition of a second equivalent of linoleyl tosylate.

    • Stir the reaction at room temperature until the double alkylation is complete.

  • Hydrolysis and Ketone Formation:

    • Quench the reaction carefully with water.

    • Add an aqueous solution of hydrochloric acid to hydrolyze the intermediate to form the corresponding ketone.

    • Extract the ketone with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Conversion to this compound:

    • The resulting ketone undergoes further chemical modifications, including reductive amination, to introduce the dimethylamino headgroup and form this compound. (Note: The specific details of this final conversion step are proprietary and not fully detailed in the public literature).

  • Purification:

    • The crude this compound is purified using column chromatography on silica (B1680970) gel to yield the final product as a colorless to yellowish oily liquid.

Lipid Nanoparticle (LNP) Formulation

This compound is a key component of a multi-lipid formulation that self-assembles with nucleic acids to form LNPs. The standard formulation consists of the ionizable lipid, a phospholipid (typically 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000).

Experimental Protocol: LNP Formulation using Pipette Mixing Method

Materials:

  • This compound solution in ethanol (B145695) (e.g., 75 mg/mL)

  • DSPC solution in ethanol (e.g., 10 mg/mL)

  • Cholesterol solution in ethanol (e.g., 10 mg/mL)

  • DMG-PEG 2000 solution in ethanol (e.g., 10 mg/mL)

  • Nucleic acid (siRNA, mRNA, or pDNA) in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • RNase-free microcentrifuge tubes

  • Dialysis cassette (MWCO 3.5 kDa)

Procedure:

  • Preparation of Lipid Mix Solution:

    • In an RNase-free tube, combine the ethanolic solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 to achieve a molar ratio of 50:10:38.5:1.5. For example, pipette 13.3 µL of this compound, 24.6 µL of DSPC, 46.4 µL of cholesterol, and 11.7 µL of DMG-PEG 2000 solutions.

    • Mix thoroughly to obtain a clear solution.

  • Preparation of Nucleic Acid Solution:

    • In a separate RNase-free tube, dilute the nucleic acid stock in the citrate buffer.

  • LNP Formation:

    • Rapidly add the nucleic acid solution to the lipid mix solution while vortexing or rapidly pipetting up and down for 20-30 seconds. The typical volume ratio of the aqueous phase to the ethanol phase is 3:1.

    • Incubate the resulting solution at room temperature for 10-15 minutes.

  • Purification and Buffer Exchange:

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 1 hour to remove ethanol and raise the pH.

    • After dialysis, collect the LNP solution and store it at 4°C.

In Vitro Evaluation of this compound LNPs

The potency of this compound-formulated LNPs is initially assessed in cell culture models to determine their ability to deliver their nucleic acid payload and elicit a biological response.

Experimental Protocol: In Vitro Gene Silencing in HeLa Cells

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound LNPs encapsulating siRNA targeting a specific gene (e.g., Luciferase or GAPDH)

  • Control LNPs (e.g., encapsulating a non-targeting siRNA)

  • 24-well plates

  • Reagents for quantifying gene expression (e.g., qPCR primers and probes, antibodies for Western blot, or a luciferase assay kit)

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 50,000 cells per well).

    • Incubate the cells overnight at 37°C and 5% CO2.

  • Transfection:

    • On the day of transfection, dilute the LNP-siRNA formulations in a complete growth medium to the desired concentrations.

    • Add the diluted LNPs dropwise to the cells.

  • Incubation:

    • Incubate the cells with the LNPs for 24-48 hours at 37°C and 5% CO2.

  • Assessment of Gene Silencing:

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells and quantify the target gene expression at the mRNA level (using RT-qPCR) or protein level (using Western blot or ELISA for secreted proteins). For reporter genes like luciferase, a specific assay kit can be used.

    • Normalize the results to a housekeeping gene or total protein concentration and compare the gene expression in cells treated with the target-specific siRNA to those treated with the control siRNA.

In Vivo Evaluation of this compound LNPs

Following promising in vitro results, the efficacy and safety of this compound LNPs are evaluated in animal models.

Experimental Protocol: In Vivo Gene Silencing in Mice

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • This compound LNPs encapsulating siRNA targeting a hepatic gene (e.g., Factor VII)

  • Control LNPs

  • Sterile PBS

  • Equipment for intravenous (IV) injection (e.g., tail vein)

  • Materials for blood collection (e.g., cardiac puncture) and tissue harvesting

  • Reagents for analyzing gene expression in liver tissue and protein levels in plasma.

Procedure:

  • Animal Acclimatization:

    • Acclimatize the mice to the facility for at least one week before the experiment.

  • LNP Administration:

    • Dilute the LNP-siRNA formulations in sterile PBS to the desired dose.

    • Administer the LNPs to the mice via a single intravenous injection into the tail vein.

  • Sample Collection:

    • At a predetermined time point after injection (e.g., 48 hours or 7 days), euthanize the mice.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant for plasma separation.

    • Perfuse the liver with saline and harvest the tissue.

  • Analysis:

    • Isolate RNA from a portion of the liver tissue and perform RT-qPCR to quantify the target mRNA levels.

    • Analyze the plasma for the target protein levels using an appropriate method (e.g., ELISA or a chromogenic assay for Factor VII activity).

    • Normalize the results to a control group treated with non-targeting siRNA LNPs or PBS.

Experimental Protocol: Biodistribution and Toxicity Assessment in Mice

Materials:

  • As in the in vivo gene silencing protocol.

  • LNPs encapsulating a labeled nucleic acid (e.g., fluorescently tagged siRNA) or a reporter mRNA (e.g., Luciferase).

  • In vivo imaging system (for fluorescent or bioluminescent imaging).

  • Reagents for clinical chemistry analysis of serum.

Procedure:

  • LNP Administration:

    • Administer the labeled or reporter-encoding LNPs to mice as described above.

  • Biodistribution Analysis:

    • In Vivo Imaging: At various time points post-injection, image the mice using an appropriate in vivo imaging system to visualize the distribution of the LNPs.

    • Tissue Harvesting: At the end of the study, euthanize the mice and harvest various organs (liver, spleen, kidneys, lungs, heart, etc.).

    • Quantification: Homogenize the tissues and quantify the amount of labeled nucleic acid or measure the reporter gene expression (e.g., luciferase activity) in each organ.

  • Toxicity Assessment:

    • Collect blood at different time points and separate the serum.

    • Analyze the serum for markers of liver toxicity (e.g., alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST)) and kidney function (e.g., blood urea (B33335) nitrogen (BUN) and creatinine).

    • Perform histological analysis of major organs to look for any signs of tissue damage.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound.

Table 1: Physicochemical Properties of this compound and Formulated LNPs

ParameterValueReference
This compound pKa6.44
LNP Molar Ratio (MC3:DSPC:Chol:PEG-Lipid)50:10:38.5:1.5
LNP Particle Size (Z-average)70 - 100 nm
Polydispersity Index (PDI)< 0.2
siRNA Encapsulation Efficiency> 90%

Table 2: In Vivo Efficacy of this compound LNPs for Gene Silencing

Target GeneAnimal ModelED50Reference
Factor VIIMice0.005 mg/kg
Transthyretin (TTR)Non-human Primates0.03 mg/kg

Visualizing the Core Processes

LNP Formulation Workflow

LNP_Formulation cluster_lipids Lipid Components in Ethanol cluster_nucleic_acid Nucleic Acid Component MC3 This compound Mix Rapid Mixing MC3->Mix DSPC DSPC DSPC->Mix Chol Cholesterol Chol->Mix PEG PEG-Lipid PEG->Mix NA siRNA/mRNA/pDNA in Acidic Buffer (pH 4) NA->Mix Dialysis Dialysis vs. PBS (pH 7.4) Mix->Dialysis Self-Assembly LNP Formulated LNPs Dialysis->LNP Purification & Buffer Exchange

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Mechanism of Endosomal Escape

Endosomal_Escape cluster_cell Cellular Environment LNP_outside LNP at Physiological pH (7.4) (Near-neutral surface charge) Endocytosis Endocytosis LNP_outside->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation Protonation of this compound (Positively charged) Endosome->Protonation Interaction Interaction with Anionic Endosomal Lipids Protonation->Interaction Destabilization Endosomal Membrane Destabilization Interaction->Destabilization Release Release of Nucleic Acid into Cytoplasm Destabilization->Release

Caption: The pH-dependent mechanism of endosomal escape for this compound LNPs.

High-Throughput Screening Workflow for Ionizable Lipids

HTS_Workflow cluster_workflow High-Throughput Screening of Ionizable Lipids Library Library of Novel Ionizable Lipids Formulation Automated High-Throughput LNP Formulation (e.g., 384-well plate) Library->Formulation InVitro In Vitro Screening (e.g., Luciferase expression in cultured cells) Formulation->InVitro HitID Hit Identification (Potent & Low Toxicity) InVitro->HitID InVivo In Vivo Validation of Lead Candidates (e.g., Gene silencing in mice) HitID->InVivo Lead Lead Candidate (e.g., this compound) InVivo->Lead

Caption: A generalized workflow for the high-throughput screening of ionizable lipids.

Conclusion

The discovery and development of this compound represent a landmark achievement in the field of drug delivery. Through a meticulous, structure-guided approach, researchers were able to engineer an ionizable lipid with the precise properties required for safe and effective in vivo delivery of nucleic acid therapeutics. The success of this compound not only led to a transformative new medicine but also provided a blueprint for the rational design of subsequent generations of lipid-based delivery systems. This in-depth guide has provided a comprehensive overview of the key scientific and technical aspects of this compound's journey from a laboratory curiosity to a clinically validated enabler of genetic medicine. The principles and methodologies outlined herein continue to inform and inspire the ongoing development of advanced drug delivery platforms.

The Pivotal Role of Dlin-MC3-DMA's pKa in Lipid Nanoparticle Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ionizable cationic lipid, Dlin-MC3-DMA, is a cornerstone of modern lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, most notably siRNA. Its success is intrinsically linked to its apparent acid dissociation constant (pKa), a critical parameter that governs the delicate balance between efficient nucleic acid encapsulation, systemic circulation with minimal toxicity, and effective endosomal escape for cytosolic delivery of the payload. This technical guide delves into the core principles of this compound's pKa, presenting quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.

The pKa of this compound: A Molecular Switch for Cellular Delivery

This compound possesses a tertiary amine headgroup that acts as a pH-sensitive switch. At an acidic pH, typically around 4.0, used during LNP formulation, the amine group is protonated, conferring a positive charge to the lipid. This positive charge is crucial for the electrostatic interaction with the negatively charged backbone of nucleic acids like siRNA and mRNA, facilitating high encapsulation efficiency within the LNP core.

Once administered in vivo, the LNPs are exposed to the physiological pH of the bloodstream (pH 7.4). At this neutral pH, the amine headgroup of this compound is largely deprotonated and neutral. This neutrality is vital for minimizing non-specific interactions with blood components and cell surfaces, thereby reducing toxicity and prolonging circulation time.

The magic of this compound's pKa, which is approximately 6.44, becomes evident upon cellular uptake via endocytosis.[1][2] As the endosome matures, its internal pH progressively drops to around 5.0-6.5. In this acidic environment, the amine headgroup of this compound becomes protonated once again. This charge reversal is hypothesized to trigger a structural rearrangement within the LNP, promoting the fusion of the LNP with the endosomal membrane. This fusion event leads to the disruption of the endosomal membrane and the subsequent release of the nucleic acid payload into the cytoplasm, a critical step known as endosomal escape.

The optimal pKa for ionizable lipids intended for hepatic siRNA delivery has been identified to be in the range of 6.2 to 6.5.[2][3] Lipids with a pKa in this window exhibit a favorable balance of being sufficiently neutral at physiological pH to avoid rapid clearance and toxicity, while being readily protonated in the endosome to facilitate efficient endosomal escape.

Quantitative Analysis: pKa and its Impact on LNP Performance

The following tables summarize the quantitative relationship between the apparent pKa of ionizable lipids, including this compound and its analogs, and key LNP characteristics.

Table 1: Physicochemical Properties of LNPs Formulated with Various Ionizable Lipids

Ionizable LipidApparent pKaParticle Size (nm)PDIEncapsulation Efficiency (%)Zeta Potential (mV) at pH 7.4
This compound6.4470-90< 0.2> 90%-5 to +5
Analog 1 (Lower pKa)5.880-100< 0.2~85%-10 to 0
Analog 2 (Higher pKa)7.190-110< 0.25> 95%+10 to +20
Generic Data compiled from multiple sources for illustrative purposes.

Table 2: Correlation of Ionizable Lipid pKa with In Vivo siRNA Silencing Efficacy

Ionizable LipidApparent pKaIn Vivo Efficacy (ED50 in mg/kg for Factor VII silencing)
This compound (16)6.440.03
Lipid 155.64> 3.0
Lipid 176.93> 1.0
Lipid 315.44> 3.0
Lipid 306.170.1
Lipid 386.811.0
Lipid 377.62> 3.0
Data adapted from Jayaraman et al., Angew. Chem. Int. Ed. 2012, 51, 8529 –8533.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of LNP formulations. Below are protocols for key experiments cited in LNP research.

Determination of Apparent pKa using the TNS Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a widely used fluorescence-based method to determine the apparent pKa of ionizable lipids within an LNP formulation. TNS is a fluorescent probe that exhibits increased fluorescence upon binding to the positively charged, protonated form of the ionizable lipid.

Materials:

  • LNP formulation

  • TNS stock solution (e.g., 1 mM in DMSO)

  • A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate (B1201080) buffers)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of TNS by diluting the stock solution in an appropriate buffer (e.g., to 6 µM).

  • In the 96-well plate, add a fixed volume of each pH buffer to different wells.

  • Add a small volume of the LNP formulation to each well containing the different pH buffers. The final lipid concentration should be optimized for the assay (e.g., 25-50 µM).

  • Add the TNS working solution to each well.

  • Incubate the plate at room temperature for a set time (e.g., 5-10 minutes), protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~445 nm.

  • Plot the fluorescence intensity as a function of pH.

  • The data is typically fitted to a sigmoidal dose-response curve, and the pKa is determined as the pH at which 50% of the maximum fluorescence is observed.

Measurement of Encapsulation Efficiency using the RiboGreen Assay

The RiboGreen assay is a sensitive method for quantifying nucleic acids. To determine the encapsulation efficiency of siRNA or mRNA in LNPs, the fluorescence of RiboGreen dye is measured in the presence and absence of a detergent (e.g., Triton X-100) that disrupts the LNP structure.

Materials:

  • LNP formulation containing nucleic acid

  • RiboGreen reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 solution (e.g., 2% in TE buffer)

  • Nucleic acid standards of known concentrations

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a standard curve of the nucleic acid in TE buffer.

  • Dilute the LNP sample to a concentration that falls within the linear range of the standard curve.

  • Prepare two sets of diluted LNP samples.

    • Set A (Total Nucleic Acid): Add the diluted LNP sample to wells containing TE buffer and Triton X-100. This will lyse the LNPs and expose all the encapsulated nucleic acid.

    • Set B (Free Nucleic Acid): Add the diluted LNP sample to wells containing only TE buffer.

  • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to ensure complete lysis in Set A.

  • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.

  • Add the RiboGreen working solution to all wells (standards and samples).

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

  • Calculate the concentration of total nucleic acid (from Set A) and free nucleic acid (from Set B) using the standard curve.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

In Vitro Gene Silencing Assay using a Luciferase Reporter System

This assay is used to assess the functional delivery of siRNA by LNPs in a cell-based model. It typically utilizes a cell line that stably expresses a reporter gene, such as luciferase.

Materials:

  • Cell line stably expressing luciferase (e.g., HeLa-Luc)

  • Cell culture medium and supplements

  • LNP formulation encapsulating siRNA targeting the luciferase gene

  • Control LNP (e.g., encapsulating a non-targeting control siRNA)

  • Lipofectamine or other commercial transfection reagent (as a positive control)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed the luciferase-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the LNP-siRNA formulations and control LNPs in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the LNP formulations.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) if necessary.

  • Calculate the percentage of gene silencing relative to the cells treated with the non-targeting control siRNA LNP.

Endosomal Escape Assay using Galectin-8 Reporter

This assay visualizes the disruption of endosomal membranes, a key step in LNP-mediated delivery. It utilizes a cell line engineered to express a fluorescently tagged galectin-8 (e.g., Gal8-GFP). Galectin-8 binds to glycans that are normally present on the inner leaflet of the endosomal membrane and become exposed upon membrane rupture.

Materials:

  • Cell line stably expressing Gal8-GFP

  • LNP formulation

  • Confocal microscope

  • Cell culture imaging dishes or plates

Procedure:

  • Seed the Gal8-GFP expressing cells in imaging dishes.

  • Treat the cells with the LNP formulation.

  • Image the cells over time using a live-cell confocal microscope.

  • Observe the formation of fluorescent puncta of Gal8-GFP, which indicates the recruitment of Gal8-GFP to damaged endosomes.

  • The number and intensity of these puncta can be quantified to assess the extent of endosomal escape.

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in LNP formulation and delivery, highlighting the role of this compound's pKa.

LNP_Formulation_and_Delivery cluster_formulation LNP Formulation (Acidic pH ~4.0) cluster_circulation Systemic Circulation (Physiological pH ~7.4) cluster_delivery Cellular Uptake and Endosomal Escape lipids This compound (Protonated, +ve charge) + Helper Lipids mixing Microfluidic Mixing lipids->mixing nucleic_acid siRNA/mRNA (-ve charge) nucleic_acid->mixing lnp_formation Self-Assembly into LNP mixing->lnp_formation lnp_neutral LNP with Neutral This compound lnp_formation->lnp_neutral circulation Reduced Non-specific Binding Prolonged Circulation lnp_neutral->circulation endocytosis Endocytosis circulation->endocytosis endosome Endosome (Acidifying pH 5.0-6.5) endocytosis->endosome protonation This compound Protonation (+ve charge) endosome->protonation escape Endosomal Escape protonation->escape payload_release siRNA/mRNA Release into Cytoplasm escape->payload_release

Caption: LNP formulation and delivery workflow highlighting the pH-dependent charge of this compound.

Endosomal_Escape_Mechanism start LNP in Endosome ph_drop Endosomal pH drops (6.5 -> 5.0) start->ph_drop protonation This compound becomes protonated (+) ph_drop->protonation interaction Electrostatic interaction with anionic endosomal lipids protonation->interaction phase_transition Induction of non-bilayer (hexagonal HII) phase interaction->phase_transition membrane_disruption Endosomal membrane disruption phase_transition->membrane_disruption release siRNA/mRNA released into cytoplasm membrane_disruption->release

Caption: Proposed mechanism of endosomal escape facilitated by the pKa of this compound.

Experimental_Workflow cluster_formulation LNP Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation LNP Formulation pka_assay pKa Assay (TNS) formulation->pka_assay ee_assay Encapsulation Efficiency (RiboGreen) formulation->ee_assay size_zeta Size & Zeta Potential (DLS) formulation->size_zeta transfection LNP Transfection size_zeta->transfection cell_culture Cell Seeding silencing_assay Gene Silencing Assay (Luciferase) transfection->silencing_assay escape_assay Endosomal Escape Assay (Galectin-8) transfection->escape_assay animal_model Animal Dosing silencing_assay->animal_model efficacy_eval Efficacy Evaluation (e.g., Gene Knockdown) animal_model->efficacy_eval toxicity_eval Toxicity Assessment animal_model->toxicity_eval

Caption: A typical experimental workflow for the development and evaluation of LNP-based therapeutics.

References

The Ionizable Nature of Dlin-MC3-DMA: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cornerstone of Modern mRNA Delivery Systems

Dlin-MC3-DMA, a pivotal ionizable cationic lipid, has been instrumental in the successful clinical translation of siRNA therapeutics and the rapid development of mRNA vaccines. Its pH-sensitive nature is the key to overcoming the cellular barriers that for decades thwarted the therapeutic potential of nucleic acids. This technical guide provides a comprehensive overview of the ionizable properties of this compound, detailing the experimental protocols to characterize it and presenting key quantitative data for researchers, scientists, and drug development professionals.

The Critical Role of pH-Dependent Ionization

This compound ((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate) is an amino lipid whose structure is meticulously designed to feature a tertiary amine headgroup. This amine group has a pKa of approximately 6.44.[1][2] This specific pKa value is central to its function. At a physiological pH of 7.4, the majority of this compound molecules in a lipid nanoparticle (LNP) formulation remain in a neutral, or deprotonated, state. This near-neutral surface charge is crucial for minimizing non-specific interactions with biological components in the bloodstream, thereby reducing toxicity and improving the pharmacokinetic profile of the LNP.[3][4]

Upon endocytosis into a target cell, the LNP is trafficked into the endosomal pathway, where the internal pH progressively drops from approximately 6.5 in early endosomes to below 5.5 in late endosomes and lysosomes. As the pH of the surrounding environment falls below the pKa of this compound, its tertiary amine headgroup becomes protonated, leading to a net positive charge.[5] This charge reversal is the trigger for the endosomal escape of the nucleic acid payload. The positively charged LNPs are thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated mRNA or siRNA into the cytoplasm where it can be translated or engage with the RNA interference machinery, respectively.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-containing lipid nanoparticles from various studies. These parameters are critical for the quality control and in vitro/in vivo performance of LNP-based drug delivery systems.

Table 1: Physicochemical Properties of this compound-based LNPs

Ionizable LipidHelper Lipids (molar ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at neutral pHEncapsulation Efficiency (%)Reference
This compoundDSPC/Cholesterol/PEG-DMG (10/38.5/1.5)80 - 100< 0.2-5 to +5> 90%[1][7]
This compoundDOPE/Cholesterol/PEG-DMG (10/38.5/1.5)~95~0.1Not Reported> 95%[8]
This compoundDSPC/Cholesterol/PEG-DMG (10/37.5/2.5)85 - 95< 0.15Low negative charge> 90%[1]

Table 2: In Vitro Performance of this compound-based LNPs for Gene Silencing

Cell LineTarget GeneLNP Composition (molar ratio)siRNA DoseGene Knockdown (%)Reference
HeLaLuciferaseThis compound/DSPC/Chol/PEG-DMG (50/10/38.5/1.5)100 ng/wellSignificant protein expression from delivered mRNA[7]
Primary NeuronsPTENDMAP-BLP (similar to this compound) based LNPNot specifiedSignificant protein knockdown[9]
Breast Cancer CellsGFPThis compound/DOPE/PC/CholNot specified~62.5% reduction in GFP expression[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of this compound-containing LNPs.

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes a common method for the reproducible production of LNPs with controlled size and high encapsulation efficiency.[6][10]

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • Ethanol (B145695) (absolute)

  • siRNA or mRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in absolute ethanol to achieve a desired molar ratio, typically 50:10:38.5:1.5.[1] The total lipid concentration will depend on the specific microfluidic system and desired final concentration.

  • Prepare Nucleic Acid Solution: Dissolve the siRNA or mRNA in the low pH buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rates on the syringe pumps to achieve a desired aqueous to organic flow rate ratio (typically 3:1).

    • Connect the syringes to the microfluidic cartridge and initiate pumping. The rapid mixing of the two streams induces nanoprecipitation and the self-assembly of the LNPs.

  • Purification:

    • Collect the LNP suspension from the outlet of the microfluidic device.

    • Dialyze the LNP suspension against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and raise the pH.

Protocol 2: Determination of Apparent pKa using TNS Fluorescence Assay

This assay determines the apparent pKa of the LNP, which is the pH at which 50% of the ionizable lipids are protonated.[4][11][12]

Materials:

  • This compound LNP suspension in a neutral buffer

  • 6-(p-Toluidino)-2-naphthalenesulfonic acid (TNS) stock solution in DMSO

  • A series of buffers with pH values ranging from approximately 3 to 9 (e.g., citrate, phosphate, and borate (B1201080) buffers)

  • 96-well black fluorescence plate

  • Fluorescence plate reader

Procedure:

  • Prepare TNS Working Solution: Dilute the TNS stock solution in water.

  • Prepare LNP Dilution: Dilute the LNP suspension to a suitable concentration in each of the different pH buffers.

  • Assay Setup:

    • In a 96-well plate, add the diluted LNP suspension for each pH point in triplicate.

    • Add the TNS working solution to each well.

    • Incubate for a short period at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal curve.

    • The pH at which the fluorescence is 50% of the maximum corresponds to the apparent pKa of the LNP.

Visualizations

The following diagrams illustrate key concepts and workflows related to the ionizable nature of this compound.

G pH-Dependent Ionization of this compound cluster_0 Physiological pH (7.4) cluster_1 Endosomal pH (< 6.5) LNP_neutral This compound Neutral (deprotonated) LNP_cationic This compound Cationic (protonated) LNP_neutral->LNP_cationic Endocytosis & pH drop

Caption: Ionization state of this compound at different pH environments.

G LNP Formulation and Characterization Workflow Lipid_Prep Prepare Lipid Stock (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipid_Prep->Mixing NA_Prep Prepare Nucleic Acid (mRNA/siRNA) in Low pH Buffer NA_Prep->Mixing Purification Dialysis vs. Neutral Buffer (PBS) Mixing->Purification Characterization Physicochemical Characterization Purification->Characterization Size_PDI Size & PDI (DLS) Characterization->Size_PDI Zeta Zeta Potential Characterization->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Characterization->EE pKa Apparent pKa (TNS Assay) Characterization->pKa

Caption: A typical experimental workflow for LNP formulation and characterization.

G Endosomal Escape Signaling Pathway Cell Target Cell Endocytosis Endocytosis of LNP Cell->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH < 5.5) Early_Endosome->Late_Endosome LNP_Protonation This compound Protonation (LNP becomes cationic) Late_Endosome->LNP_Protonation Membrane_Interaction Interaction with Endosomal Membrane LNP_Protonation->Membrane_Interaction Membrane_Destabilization Membrane Destabilization Membrane_Interaction->Membrane_Destabilization Payload_Release Release of mRNA/siRNA into Cytoplasm Membrane_Destabilization->Payload_Release

Caption: The proposed mechanism of this compound-mediated endosomal escape.

References

Dlin-MC3-DMA for Nucleic Acid Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dlin-MC3-DMA is a pivotal ionizable cationic lipid that has played a crucial role in the clinical translation of nucleic acid therapeutics, most notably as a key component of the first FDA-approved siRNA lipid nanoparticle (LNP) drug, Onpattro® (patisiran). Its pH-dependent charge characteristics are central to its function, enabling efficient encapsulation of negatively charged nucleic acids at an acidic pH and facilitating their release into the cytoplasm following cellular uptake. This guide provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts to support researchers in the development of potent and safe nucleic acid delivery systems.

Physicochemical Properties and Formulation of this compound-based LNPs

The formulation of lipid nanoparticles is a critical determinant of their in vivo performance. A widely adopted formulation for this compound-based LNPs consists of a specific molar ratio of four lipid components: the ionizable lipid this compound, a helper lipid (typically 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) or DSPC), cholesterol, and a PEGylated lipid (such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 or DMG-PEG 2000). The established molar ratio for this formulation is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[1][2]

Table 1: Physicochemical Properties of this compound LNPs
PropertyTypical ValueConditions/Notes
Particle Size (Diameter) ~45 - 120 nmVaries with formulation parameters and nucleic acid cargo.[3][4]
Polydispersity Index (PDI) < 0.2Indicates a homogenous population of nanoparticles.[2]
Zeta Potential Near-neutral at physiological pH (~7.4)Becomes positive at acidic pH, crucial for endosomal escape.
Encapsulation Efficiency > 80%High encapsulation efficiency is consistently achieved.[2]
pKa ~6.44Optimal for endosomal escape and potent in vivo gene silencing.[1][5]

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The efficacy of this compound-based LNPs hinges on their pH-responsive nature, which facilitates the delivery of their nucleic acid payload to the cytoplasm of target cells.

Signaling Pathway of LNP Uptake and Endosomal Escape

G cluster_bloodstream Systemic Circulation (pH 7.4) cluster_cell Target Cell cluster_mechanism Endosomal Escape Mechanism LNP_neutral LNP with Neutral this compound Endocytosis Endocytosis LNP_neutral->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape Protonation This compound becomes positively charged RISC RNA-induced Silencing Complex (RISC) Cytoplasm->RISC siRNA Loading Gene_Silencing Target mRNA Cleavage RISC->Gene_Silencing Membrane_Interaction Interaction with anionic endosomal lipids Protonation->Membrane_Interaction Membrane_Destabilization Non-bilayer phase formation & membrane disruption Membrane_Interaction->Membrane_Destabilization

Caption: LNP uptake and endosomal escape pathway.

Upon intravenous administration, the near-neutral surface charge of the LNPs at physiological pH minimizes non-specific interactions and prolongs circulation time.[1] After reaching target tissues, such as the liver, the LNPs are taken up by cells via endocytosis.[6][7] As the endosome matures and its internal pH decreases, the tertiary amine of this compound becomes protonated, leading to a net positive charge on the lipid.[6] This positively charged this compound then interacts with anionic lipids in the endosomal membrane, disrupting the membrane integrity and facilitating the release of the nucleic acid cargo into the cytoplasm.[6][8] Once in the cytoplasm, for instance, siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate gene silencing.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound

  • DSPC

  • Cholesterol

  • DMG-PEG 2000

  • Ethanol (B145695)

  • Nucleic acid (e.g., siRNA)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired concentrations.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in an ethanol solution to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid in a citrate buffer (pH 4.0).

  • Microfluidic Mixing: Load the lipid mixture in ethanol into one syringe and the nucleic acid solution into another. Set the flow rates on the syringe pumps to achieve a desired ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing within the microfluidic channels leads to the self-assembly of LNPs.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Characterization: Characterize the LNPs for particle size, PDI, and encapsulation efficiency.

Experimental Workflow for LNP Formulation

G Lipids This compound, DSPC, Cholesterol, DMG-PEG 2000 Lipid_Mix Lipid Mixture in Ethanol Lipids->Lipid_Mix Ethanol Ethanol Ethanol->Lipid_Mix Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics Nucleic_Acid siRNA/mRNA/pDNA NA_Solution Nucleic Acid Solution Nucleic_Acid->NA_Solution Buffer Citrate Buffer (pH 4.0) Buffer->NA_Solution NA_Solution->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Final_LNP Characterized LNPs Dialysis->Final_LNP

References

Methodological & Application

Application Notes and Protocols for Dlin-MC3-DMA Lipid Nanoparticle Formulation for mRNA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) using the ionizable lipid Dlin-MC3-DMA for the encapsulation of messenger RNA (mRNA). This protocol is intended for researchers, scientists, and drug development professionals working on nucleic acid delivery.

Introduction

Lipid nanoparticles are a leading platform for the delivery of RNA therapeutics, including mRNA vaccines and gene therapies. The ionizable lipid this compound is a critical component of these formulations, facilitating high encapsulation efficiency and enabling endosomal escape for cytoplasmic delivery of the mRNA payload.[1][2][3] This document outlines the materials, equipment, and step-by-step procedures for preparing and characterizing this compound-based LNPs for mRNA delivery.

Materials and Equipment

Lipids and Reagents
ComponentSupplier Catalog No. (Example)Function
This compoundTocris Bioscience (7946)Ionizable cationic lipid for mRNA encapsulation and endosomal escape
DSPCTocris Bioscience (7943)Helper lipid for structural integrity
CholesterolTocris Bioscience (7945)Stabilizes the lipid bilayer
DMG-PEG 2000Tocris Bioscience (7944)Prevents aggregation and controls particle size
mRNAN/AActive pharmaceutical ingredient
Absolute Ethanol (B145695)N/ASolvent for lipids
Citrate (B86180) Buffer (10 mM, pH 4.0)N/AAqueous buffer for mRNA
PBS (pH 7.4)N/ABuffer for dialysis
Equipment
  • Analytical balance

  • Glass vials

  • Micropipettes and RNase-free tips

  • Vortex mixer

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis device (MWCO 3.5 kDa)

  • Dynamic Light Scattering (DLS) instrument

  • Fluorometer and RNA quantification kit (e.g., RiboGreen)

Experimental Protocols

Stock Solution Preparation

It is crucial to prepare the lipid stock solutions accurately to ensure the correct molar ratios in the final LNP formulation.

Table 1: Lipid Stock Solution Preparation [4]

LipidConcentration (mg/mL)SolventPreparation
This compound75EthanolAdd 50 µL of ethanol to 150 µL of this compound.
DSPC10EthanolDissolve 10 mg of DSPC in 1.0 mL of ethanol.
Cholesterol10EthanolDissolve 10 mg of Cholesterol in 1.0 mL of ethanol.
DMG-PEG 200010EthanolDissolve 10 mg of DMG-PEG 2000 in 1.0 mL of ethanol.

Ensure each lipid is fully dissolved and the solution is clear before proceeding.

Lipid Mixture Preparation

The standard molar ratio for this compound based LNPs is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[1][4]

To prepare the final lipid mixture in ethanol, combine the stock solutions as described in Table 2.

Table 2: Lipid Mixture Formulation [4]

Lipid Stock SolutionVolume (µL) for ~1 mg total lipid
This compound (75 mg/mL)13.3
DSPC (10 mg/mL)24.6
Cholesterol (10 mg/mL)46.4
DMG-PEG 2000 (10 mg/mL)11.7
Total Volume 96

Thoroughly mix the lipid solutions to achieve a clear, homogenous mixture.

mRNA Preparation

Prepare a 1 mg/mL stock solution of your mRNA in a 10 mM citrate buffer at pH 4.0. The acidic pH is essential for the protonation of this compound, which facilitates its interaction with the negatively charged mRNA backbone.

LNP Assembly: Mixing Methods

Rapid mixing of the ethanolic lipid solution with the aqueous mRNA solution is critical for the self-assembly of LNPs. Below are protocols for three common methods.

  • In an RNase-free microcentrifuge tube, add 16.8 µL of the prepared lipid mix solution.

  • Add 1.2 µL of absolute ethanol to the lipid mix and mix well.

  • In a separate RNase-free tube, combine 46 µL of 10 mM citrate buffer (pH 4.0) and 8 µL of the 1.0 mg/mL mRNA stock solution. Mix well.

  • Rapidly add the 54 µL of the mRNA buffer solution to the lipid mix solution.

  • Immediately pipette up and down for 20-30 seconds to ensure thorough mixing.

  • Incubate the resulting solution at room temperature for 15 minutes.

  • In an RNase-free microcentrifuge tube, add 21 µL of the prepared lipid mix solution.

  • Add 9 µL of absolute ethanol to the lipid mix and mix well.

  • In a separate RNase-free tube, combine 80 µL of 10 mM citrate buffer (pH 4.0) and 10 µL of the 1.0 mg/mL mRNA stock solution. Mix well.

  • Set a vortex mixer to a moderate speed.

  • While the mRNA buffer solution is vortexing, quickly add the 30 µL of the lipid-ethanol mix.

  • Continue vortexing for an additional 20-30 seconds.

  • Incubate the resulting solution at room temperature for 15 minutes.

  • Dilute the lipid stock mixture in ethanol and the mRNA stock in the aqueous buffer to the desired concentrations for the microfluidic system.

  • Load the lipid solution into one syringe and the mRNA solution into another.

  • Place the syringes into the microfluidic mixing device (e.g., NanoAssemblr).

  • Set the flow rate ratio of the aqueous to ethanolic phase to 3:1.

  • Set the total flow rate to 12 mL/min.

  • Initiate the mixing process and collect the resulting LNP solution.

Downstream Processing: Dialysis

To remove the ethanol and exchange the acidic buffer for a physiological pH buffer, dialysis is performed.

  • Transfer the LNP solution into a dialysis cassette (MWCO 3500 Da).[4]

  • Dialyze against 1x PBS at pH 7.4 for at least 1 hour, with one buffer exchange.[4] For larger volumes, overnight dialysis may be necessary.[5]

  • After dialysis, collect the LNP solution and, if necessary, adjust the final volume with 1x PBS.[4]

  • For sterilization, filter the LNP solution through a 0.22 µm filter.[5][6]

LNP Characterization

Table 3: LNP Characterization Parameters and Methods [2]

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS)To determine the size and size distribution of the nanoparticles.
Zeta PotentialDLSTo measure the surface charge of the nanoparticles.
mRNA Encapsulation EfficiencyRiboGreen AssayTo quantify the amount of mRNA successfully encapsulated within the LNPs.
MorphologyCryogenic Transmission Electron Microscopy (Cryo-TEM)To visualize the structure of the LNPs.

Visualized Workflows

LNP_Formulation_Workflow lipid_mix lipid_mix mixing mixing lipid_mix->mixing dialysis dialysis mixing->dialysis prep_mrna prep_mrna prep_mrna->mixing sterilization sterilization qc qc sterilization->qc

Mixing_Methods cluster_pipette Pipette Mixing cluster_vortex Vortex Mixing cluster_microfluidic Microfluidic Mixing start Lipid & mRNA Solutions Prepared pipette_add Rapidly add mRNA solution to lipid mix start->pipette_add vortex_start Vortex mRNA solution start->vortex_start micro_load Load solutions into syringes start->micro_load pipette_mix Pipette up and down (20-30s) pipette_add->pipette_mix end Proceed to Dialysis pipette_mix->end vortex_add Quickly add lipid mix while vortexing vortex_start->vortex_add vortex_continue Continue vortexing (20-30s) vortex_add->vortex_continue vortex_continue->end micro_mix Mix in microfluidic device (3:1 ratio) micro_load->micro_mix micro_collect Collect LNP solution micro_mix->micro_collect micro_collect->end

References

Application Notes & Protocols for Preparing Dlin-MC3-DMA LNPs for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dlin-MC3-DMA is a highly potent, ionizable cationic lipid that has become a cornerstone in the development of lipid nanoparticles (LNPs) for the systemic delivery of small interfering RNA (siRNA).[1][2][3] Its ionizable nature—being positively charged at acidic pH and nearly neutral at physiological pH—is crucial for efficient siRNA encapsulation and subsequent endosomal escape within target cells, leading to effective gene silencing.[3][4] This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the preparation and characterization of this compound-based LNPs for siRNA delivery. The protocols outlined below are based on established formulations, including the one used in the FDA-approved siRNA therapy, Onpattro®.[1][5]

The standard formulation involves a precise molar ratio of four lipid components: the ionizable lipid (this compound), a helper lipid (1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 or DMG-PEG 2000).[2][6][7] The self-assembly of these components with siRNA into LNPs is typically achieved through rapid mixing of a lipid-containing ethanol (B145695) phase with an siRNA-containing aqueous acidic buffer.[8][9]

Experimental Protocols

Preparation of Stock Solutions

This section details the preparation of the necessary lipid and siRNA stock solutions. It is critical to work in an RNase-free environment to prevent siRNA degradation.

1.1. Lipid Stock Solutions in Ethanol

Individual lipid stock solutions are prepared in absolute ethanol. Ensure all lipids are fully dissolved before use.

ComponentCat. No. (Example)Concentration (mg/mL)Molar Ratio (%)
This compound79467550
DSPC79431010
Cholesterol79451038.5
DMG-PEG 20007944101.5

Protocol:

  • This compound: This is often supplied in a solution. If solid, dissolve in absolute ethanol to achieve a concentration of 75 mg/mL.[6]

  • DSPC: Weigh the required amount of DSPC and dissolve it in absolute ethanol to a final concentration of 10 mg/mL.[6]

  • Cholesterol: Weigh the required amount of cholesterol and dissolve it in absolute ethanol to a final concentration of 10 mg/mL.[6]

  • DMG-PEG 2000: Weigh the required amount of DMG-PEG 2000 and dissolve it in absolute ethanol to a final concentration of 10 mg/mL.[6]

  • Store all lipid stock solutions at -20°C for long-term storage. Bring to room temperature before use.

1.2. siRNA Stock Solution

The siRNA is dissolved in an acidic buffer to ensure it carries a negative charge for complexation with the positively charged this compound at a low pH.

ComponentConcentrationBufferpH
siRNA1 mg/mL10 mM Citrate (B86180) Buffer4.0

Protocol:

  • Prepare a 10 mM citrate buffer and adjust the pH to 4.0.

  • Dissolve the lyophilized siRNA in the citrate buffer to a final concentration of 1 mg/mL.[6]

  • Store the siRNA stock solution at -80°C in RNase-free tubes.

LNP Formulation: Rapid Mixing Methods

The key to forming small, uniform LNPs is the rapid mixing of the lipid-ethanol solution with the siRNA-aqueous solution.[8][10] Below are protocols for two common methods: vortex mixing and microfluidic mixing. The total lipids to siRNA ratio should be approximately 40:1 (wt/wt).[6]

2.1. Vortex Mixing Method

This method is suitable for small-scale preparations and does not require specialized equipment.

Protocol:

  • Prepare the Lipid Mixture: In an RNase-free microcentrifuge tube, combine the lipid stock solutions according to the specified molar ratio. For a typical formulation, you would mix the stock solutions in the appropriate volumes to achieve the 50:10:38.5:1.5 molar ratio of this compound:DSPC:Cholesterol:DMG-PEG 2000.[6]

  • Prepare the siRNA Solution: In a separate RNase-free tube, dilute the siRNA stock solution with the 10 mM citrate buffer (pH 4.0).[6]

  • Mixing:

    • Set a vortex mixer to a moderate speed.

    • While vortexing the siRNA solution, rapidly add the lipid-ethanol mixture to the siRNA-containing tube.[6]

    • Continue vortexing for an additional 20-30 seconds.[6]

  • Incubation: Allow the resulting solution to incubate at room temperature for 15 minutes.[6]

2.2. Microfluidic Mixing Method

Microfluidic devices, such as those with a staggered herringbone mixer design, provide highly controlled and reproducible mixing, leading to LNPs with a narrow size distribution.[11][12]

Protocol:

  • Prepare the Lipid and siRNA Solutions: Prepare the lipid mixture in ethanol and the siRNA solution in citrate buffer as described above.

  • Setup the Microfluidic System:

    • Prime the microfluidic system with ethanol and then with the citrate buffer.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

  • Mixing:

    • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol phase) and total flow rate.[5] These parameters will need to be optimized for the specific microfluidic device being used.[11]

  • Collection: Collect the resulting LNP solution from the outlet of the microfluidic chip.

Downstream Processing: Dialysis and Sterilization

After formation, the LNPs must be purified to remove the ethanol and exchange the acidic buffer for a physiological buffer like PBS (pH 7.4).

Protocol:

  • Dialysis:

    • Transfer the LNP solution to a dialysis cassette (e.g., with a molecular weight cutoff of 3.5 kDa).[6]

    • Dialyze against 1x PBS (pH 7.4) for at least 2 hours, with at least one buffer change. This step removes the ethanol and raises the pH, neutralizing the surface charge of the LNPs.[6][7]

  • Concentration (Optional): If a higher concentration of LNPs is required, they can be concentrated using centrifugal filter units.

  • Sterilization: Filter-sterilize the final LNP solution through a 0.22 µm filter.[4]

  • Storage: Store the final LNP-siRNA formulation at 4°C for short-term use (up to one week) or at -80°C for long-term storage.[4]

LNP Characterization

Thorough characterization is essential to ensure the quality and consistency of the prepared LNPs.

ParameterMethodTypical Values
Particle Size (Diameter) & Polydispersity Index (PDI)Dynamic Light Scattering (DLS)70-100 nm, PDI < 0.2
Zeta PotentialDLSNear-neutral at pH 7.4
siRNA Encapsulation EfficiencyRiboGreen Assay> 90%
MorphologyCryogenic Transmission Electron Microscopy (Cryo-TEM)Spherical, electron-dense core

Protocol for Encapsulation Efficiency (RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • In one set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

  • The encapsulation efficiency is calculated as: ((Fluorescence with surfactant - Fluorescence without surfactant) / Fluorescence with surfactant) * 100%

Visualizations

Experimental Workflow

LNP_Preparation_Workflow cluster_prep 1. Stock Solution Preparation cluster_formulation 2. LNP Formulation cluster_processing 3. Downstream Processing cluster_characterization 4. Characterization prep_lipids Prepare Lipid Stocks (this compound, DSPC, Cholesterol, DMG-PEG 2000) in Ethanol mix_lipids Combine Lipid Stocks (Ethanol Phase) prep_lipids->mix_lipids prep_siRNA Prepare siRNA Stock (1 mg/mL in Citrate Buffer, pH 4.0) siRNA_aq siRNA Aqueous Phase prep_siRNA->siRNA_aq rapid_mixing Rapid Mixing (e.g., Vortex or Microfluidics) mix_lipids->rapid_mixing dialysis Dialysis against PBS (pH 7.4) (Ethanol removal & buffer exchange) rapid_mixing->dialysis siRNA_aq->rapid_mixing sterilization Sterile Filtration (0.22 µm) dialysis->sterilization dls DLS Analysis (Size, PDI, Zeta Potential) sterilization->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) sterilization->ribogreen cryo_tem Cryo-TEM (Morphology) sterilization->cryo_tem

Caption: Experimental workflow for this compound LNP preparation.

LNP Self-Assembly during Mixing

LNP_Self_Assembly cluster_input Inputs cluster_output Output lipids Lipids in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) mixing Rapid Mixing (Ethanol Dilution) lipids->mixing siRNA siRNA in Aqueous Buffer (pH 4) (Negatively Charged) siRNA->mixing lnp siRNA-LNP (Core-shell structure) mixing->lnp

Caption: Self-assembly of LNPs upon rapid mixing of components.

Mechanism of Endosomal Escape

Endosomal_Escape cluster_cellular_uptake 1. Cellular Uptake cluster_endosome 2. Endosomal Trafficking cluster_release 3. Cytosolic Release lnp_outside LNP in Circulation (pH 7.4, Neutral Surface) endocytosis Endocytosis lnp_outside->endocytosis lnp_in_endosome LNP in Endosome (pH ~5.0-6.5) endocytosis->lnp_in_endosome protonation Protonation of this compound (Becomes Positively Charged) lnp_in_endosome->protonation membrane_interaction Interaction with Endosomal Membrane (Ion pair formation with anionic lipids) protonation->membrane_interaction endosomal_escape Endosomal Escape membrane_interaction->endosomal_escape siRNA_release siRNA Released into Cytoplasm endosomal_escape->siRNA_release

Caption: Mechanism of this compound LNP-mediated siRNA delivery.

References

Application Notes and Protocols: Formulation of Dlin-mc3-dma-based Lipid Nanoparticles for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. A widely utilized and effective formulation consists of the ionizable cationic lipid Dlin-mc3-dma, the phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and a PEGylated lipid (PEG-lipid). The precise molar ratio of these components is critical for the stability, encapsulation efficiency, and in vivo performance of the LNPs. This document provides detailed application notes on the molar ratios and protocols for the preparation and characterization of these LNPs.

Core Components and Their Roles

The four primary lipid components each play a crucial role in the formation and function of the LNP:

  • This compound (Ionizable Cationic Lipid): This is the key component for encapsulating negatively charged nucleic acids. At an acidic pH (during formulation), this compound is positively charged, facilitating interaction with the nucleic acid cargo. At physiological pH, it becomes near-neutral, reducing toxicity.[1][2][3][4][5] Its pKa is a critical factor for endosomal escape and subsequent cytoplasmic delivery of the payload.[6]

  • DSPC (Helper Phospholipid): As a structural lipid, DSPC contributes to the formation of a stable lipid bilayer.[2][3] It is often located on the surface of the nanoparticle and in the core's marginal positions.[2]

  • Cholesterol: Cholesterol is incorporated to enhance the stability and rigidity of the lipid bilayer, which can reduce the leakage of the encapsulated drug.[2][7]

  • PEG-Lipid: The PEGylated lipid provides a hydrophilic protective layer on the surface of the LNP.[2] This "stealth" coating reduces aggregation and limits recognition by the immune system, thereby prolonging circulation time.[2][8] The amount of PEG-lipid can also influence the particle size.[2][3]

Molar Ratios of LNP Components

The molar ratio of the lipid components is a critical parameter that dictates the physicochemical properties and biological activity of the LNPs. A commonly cited and optimized molar ratio for this compound-based LNPs is presented below.[1][6][9][10]

ComponentMolar Ratio (%)
This compound50
DSPC10
Cholesterol38.5
PEG-Lipid (e.g., DMG-PEG 2000)1.5

Table 1: Standard Molar Ratio of Lipid Components in this compound-based LNPs.

Variations to this standard ratio have been explored in different studies to optimize delivery to specific tissues or for different nucleic acid payloads.[1][11]

Experimental Protocols

This section details the materials and methods for the preparation of this compound-based LNPs.

Materials
  • This compound

  • DSPC

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Absolute ethanol (B145695)

  • Citrate (B86180) buffer (e.g., 10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis device (e.g., with a molecular weight cutoff of 3.5 kDa)

  • RNase-free tubes and pipette tips

Protocol 1: LNP Formulation using Pipette Mixing

This method is suitable for small-scale preparations.

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, DSPC, cholesterol, and PEG-lipid individually in absolute ethanol to known concentrations (e.g., 10-75 mg/mL). Ensure each lipid is fully dissolved.

  • Preparation of the Lipid Mixture:

    • In an RNase-free tube, combine the lipid stock solutions according to the desired molar ratio (e.g., 50:10:38.5:1.5). Mix thoroughly.

  • Preparation of the Nucleic Acid Solution:

    • Dissolve the nucleic acid cargo in a citrate buffer (pH 4.0) to a desired concentration (e.g., 1.0 mg/mL).

  • LNP Formation:

    • Rapidly add the aqueous nucleic acid solution to the ethanolic lipid mixture.

    • Immediately and rapidly pipette the mixture up and down for 20-30 seconds to facilitate self-assembly of the LNPs.

    • Incubate the resulting solution at room temperature for up to 15 minutes.

  • Purification:

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 1 hour to remove ethanol and raise the pH.

    • After dialysis, collect the LNP suspension.

Protocol 2: LNP Formulation using Vortex Mixing

This method provides more vigorous mixing compared to pipette mixing.

  • Follow steps 1-3 from Protocol 1.

  • LNP Formation:

    • Place the tube containing the nucleic acid solution on a vortex mixer set to a moderate speed.

    • Quickly inject the ethanolic lipid mixture into the vortexing nucleic acid solution.

    • Continue vortexing for an additional 20-30 seconds.

    • Incubate the resulting solution at room temperature for up to 15 minutes.

  • Purification:

    • Follow step 5 from Protocol 1.

Protocol 3: LNP Formulation using Microfluidic Mixing

Microfluidic mixing offers precise control over the mixing process, leading to more homogenous and reproducible LNPs.

  • Follow steps 1-3 from Protocol 1.

  • LNP Formation:

    • Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.[12]

    • Connect the syringes to a microfluidic mixing device (e.g., a staggered herringbone micromixer).[12]

    • Set the desired flow rates for both solutions to achieve rapid and controlled mixing. A typical flow rate ratio of the aqueous to ethanolic phase is 3:1.[12]

    • Collect the LNP suspension from the outlet of the microfluidic device.

  • Purification:

    • Follow step 5 from Protocol 1.

LNP Characterization

After formulation, it is essential to characterize the LNPs to ensure they meet the desired specifications.

  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution of the LNPs. A low PDI value (< 0.2) indicates a monodisperse population.

  • Zeta Potential: DLS can also be used to measure the surface charge of the LNPs. The zeta potential should be near-neutral at physiological pH.

  • Encapsulation Efficiency: The amount of nucleic acid successfully encapsulated within the LNPs can be determined using assays such as the RiboGreen assay. This involves measuring the fluorescence of the dye upon binding to the nucleic acid, both before and after lysing the LNPs with a detergent.

  • Structure and Morphology: Cryo-transmission electron microscopy (cryo-TEM) can be used to visualize the morphology of the LNPs.[7]

Diagrams

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_post Post-Processing Lipid_Stocks Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixing Rapid Mixing (Pipette, Vortex, or Microfluidics) Lipid_Stocks->Mixing NA_Solution Nucleic Acid Solution in Acidic Buffer (pH 4) NA_Solution->Mixing Self_Assembly LNP Self-Assembly Mixing->Self_Assembly Purification Purification (Dialysis against PBS, pH 7.4) Self_Assembly->Purification Characterization Characterization (DLS, Zeta Potential, Encapsulation Efficiency) Purification->Characterization

Caption: Experimental workflow for the formulation of this compound-based LNPs.

LNP_Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (Physiological pH) cluster_intracellular Intracellular LNP LNP (Near-neutral charge) Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis NA_Release Nucleic Acid Release Endosome->NA_Release Endosomal Escape (this compound protonation) Cytoplasm Cytoplasm Translation Translation (for mRNA) NA_Release->Translation RISC RISC Loading (for siRNA) NA_Release->RISC

Caption: Simplified signaling pathway of LNP-mediated nucleic acid delivery into a cell.

References

Application Notes and Protocols for Microfluidic-Based Manufacturing of DLin-MC3-DMA LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including siRNA, mRNA, and gene editing constructs.[1][2][3] The ionizable lipid DLin-MC3-DMA is a critical component of several clinically advanced LNP formulations, including the FDA-approved siRNA therapy, Onpattro®.[4] Microfluidic manufacturing techniques offer precise control over LNP properties, enabling reproducible and scalable production of nanoparticles with desired characteristics.[2][5][6] This document provides detailed application notes and protocols for the manufacturing of this compound-based LNPs using microfluidics.

Key Components and Considerations

The formulation of this compound LNPs typically involves four key lipid components dissolved in ethanol (B145695), which is rapidly mixed with an aqueous phase containing the nucleic acid payload. The four core lipid components are:

  • Ionizable Cationic Lipid: this compound is an ionizable lipid with a pKa of 6.44.[4] At acidic pH (during formulation), it is positively charged, facilitating the encapsulation of negatively charged nucleic acids. At physiological pH, it becomes neutral, reducing toxicity and promoting cargo release inside the cell.[4][7]

  • Helper Lipid: A phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), is included to aid in the structural integrity of the LNP.[1][4]

  • Cholesterol: Cholesterol is incorporated to stabilize the LNP structure and modulate membrane fluidity.[1][4]

  • PEGylated Lipid: A polyethylene (B3416737) glycol (PEG)-lipid, such as 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol (DMG-PEG2000), is included to control particle size during formation and provide a hydrophilic corona that reduces opsonization and increases circulation time in vivo.[1][4]

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions
  • Materials:

    • This compound (e.g., MedKoo Biosciences, cat. no. 555308)[5]

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (e.g., Avanti Polar Lipids, SKU no. 850365P)[5]

    • Cholesterol (≥99%) (e.g., Avanti Polar Lipids, SKU no. 700100P)[5]

    • 1,2-dimyristoyl-rac-glycero-3-methoxy(poly(ethylene glycol)) (DMG-PEG) (e.g., Avanti Polar Lipids, SKU no. 880151P)[5]

    • Ethanol (200 proof, anhydrous)

    • Glass vials

  • Procedure:

    • Weigh the required amount of each lipid.

    • Dissolve each lipid individually in ethanol to prepare stock solutions of known molar concentrations (e.g., 10-50 mM).

    • Vortex each solution for 1-2 minutes until the lipid is completely dissolved.[5]

    • Store the lipid stock solutions in amber glass vials at -20°C to prevent degradation.[5]

Protocol 2: Preparation of Nucleic Acid Solution
  • Materials:

    • Nucleic acid of interest (e.g., mRNA, siRNA)

    • Aqueous buffer (e.g., 100 mM citrate (B86180) buffer, pH 3-6)[8]

  • Procedure:

    • Dilute the nucleic acid to the desired concentration in the chosen aqueous buffer. The acidic pH of the buffer is crucial for the protonation of this compound and efficient encapsulation.

Protocol 3: Microfluidic Manufacturing of LNPs
  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr® Benchtop from Precision NanoSystems Inc., utilizing a Y-shaped staggered herringbone micromixer)[8]

    • Syringe pumps

    • Gas-tight syringes

  • Procedure:

    • Prepare the lipid mixture by combining the individual lipid stock solutions in the desired molar ratio. A commonly used molar ratio for this compound:DSPC:Cholesterol:DMG-PEG2000 is 50:10:38.5:1.5.[4][9]

    • Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the microfluidic system. The FRR is typically set at 3:1 (aqueous:ethanolic phase).[8]

    • Initiate the flow to mix the two solutions in the microfluidic chip. The rapid mixing induces a change in solvent polarity, leading to the self-assembly of lipids and the encapsulation of the nucleic acid to form LNPs.

    • Collect the resulting LNP dispersion from the outlet of the microfluidic chip.

Protocol 4: Downstream Processing and Characterization
  • Purification:

    • The collected LNP solution contains ethanol, which needs to be removed. Dialysis or tangential flow filtration (TFF) are common methods for purification and buffer exchange into a physiological buffer (e.g., PBS, pH 7.4).[8]

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determined by quantifying the amount of encapsulated nucleic acid versus the total amount used. This is often done using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent.

    • Zeta Potential: Measured to determine the surface charge of the LNPs.

Data Presentation

Table 1: Influence of Microfluidic Parameters on this compound LNP Properties
Total Flow Rate (TFR) (mL/min)Flow Rate Ratio (FRR) (Aqueous:Ethanol)LNP Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
5 - 203:1Size decreases with increasing TFR~0.2>90%[8]
201:1~200<0.2-[8]
203:1~50~0.2-[8]
205:1Size decreases with increasing FRR--[8]
0.3-~300>0.2<80%[10]
2.4-Smaller than at 0.3 mL/min--[10]
123:1~65<0.22>85%[9]

Note: The specific LNP size and PDI can vary depending on the exact lipid composition, nucleic acid payload, and the specific microfluidic device used.

Table 2: Common this compound LNP Formulations
This compound (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)PEG-Lipid TypeReference
501038.51.5DMG-PEG2000[4][9]
4010482DMG-PEG2000[8]
501037.52.5DMG-mPEG2000[9]
52837-38.51.5-3.0PEG-DSPE[9]

Mandatory Visualizations

LNP_Manufacturing_Workflow cluster_preparation Solution Preparation cluster_microfluidics Microfluidic Mixing cluster_downstream Downstream Processing Lipid_Stock Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Chip Microfluidic Chip (e.g., Staggered Herringbone) Lipid_Stock->Microfluidic_Chip Ethanolic Phase NA_Solution Nucleic Acid Solution (in Aqueous Buffer, pH 3-6) NA_Solution->Microfluidic_Chip Aqueous Phase Purification Purification (Dialysis or TFF) Microfluidic_Chip->Purification LNP Dispersion Characterization Characterization (DLS, Encapsulation Efficiency) Purification->Characterization Final_LNPs Final LNP Formulation Characterization->Final_LNPs LNP_Self_Assembly cluster_inputs Inputs to Microfluidic Mixer cluster_process Self-Assembly Process Ethanol_Phase Lipids in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Rapid_Mixing Rapid Mixing in Microfluidic Channels Ethanol_Phase->Rapid_Mixing Aqueous_Phase Nucleic Acid in Aqueous Buffer (Acidic pH) Aqueous_Phase->Rapid_Mixing Polarity_Change Solvent Polarity Change (Ethanol Dilution) Rapid_Mixing->Polarity_Change Core_Formation Hydrophobic Core Formation (this compound + Nucleic Acid) Polarity_Change->Core_Formation Shell_Formation Lipid Shell Assembly (DSPC, Cholesterol, PEG-Lipid) Core_Formation->Shell_Formation LNP_Structure LNP Structure (Core-Shell Nanoparticle) Shell_Formation->LNP_Structure

References

Application Notes and Protocols for the Characterization of Dlin-MC3-DMA LNPs: Size and Zeta Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dlin-MC3-DMA is a key ionizable cationic lipid integral to the success of lipid nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, most notably siRNA and mRNA.[1][2] The physicochemical characteristics of these LNPs, particularly their size (hydrodynamic diameter) and surface charge (zeta potential), are critical quality attributes that significantly influence their stability, biodistribution, cellular uptake, and ultimately, their therapeutic efficacy.[][4]

This document provides detailed application notes and standardized protocols for the accurate and reproducible characterization of this compound LNP size and zeta potential using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.

Data Presentation: Expected Physicochemical Properties

The following table summarizes the typical physicochemical properties of this compound LNPs. These values are representative and can be influenced by the specific formulation composition, manufacturing process, and analytical conditions.

ParameterSymbolTechniqueTypical ValueAcceptance Criteria
Hydrodynamic DiameterZ-averageDynamic Light Scattering (DLS)80 - 120 nm70 - 150 nm
Polydispersity IndexPDIDynamic Light Scattering (DLS)< 0.2≤ 0.25
Zeta PotentialζElectrophoretic Light Scattering (ELS)Near-neutral to slightly negative at physiological pH (pH 7.4)-10 mV to +10 mV

Experimental Protocols

Protocol 1: Measurement of LNP Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for determining the hydrodynamic diameter (size) and polydispersity index (PDI) of this compound LNPs using a Malvern Zetasizer or equivalent instrument.[1][5]

Materials:

  • This compound LNP sample

  • Phosphate-Buffered Saline (PBS), pH 7.4, filtered through a 0.22 µm filter

  • Deionized water, filtered through a 0.22 µm filter

  • Low-volume disposable cuvettes (e.g., ZEN0040)[5]

  • Malvern Zetasizer Nano ZS, Zetasizer Ultra, or equivalent DLS instrument[5]

Procedure:

  • Instrument Preparation:

    • Turn on the DLS instrument and allow it to warm up for at least 30 minutes.

    • Launch the instrument software and select a "Size" measurement type.

  • Sample Preparation:

    • Dilute the this compound LNP sample to a suitable concentration using filtered PBS (pH 7.4). A typical dilution is 1:20 to 1:100, aiming for a particle concentration that gives a stable count rate as recommended by the instrument manufacturer.[1]

    • Gently mix the diluted sample by inverting the tube several times. Avoid vortexing, as this can induce aggregation.

  • Measurement Settings:

    • Dispersant: Select "Water" or define a custom dispersant with the viscosity and refractive index of PBS at the measurement temperature.

    • Material: Select "Liposome" or a similar predefined material, or input the refractive index (typically ~1.45) and absorption (typically 0.001) for the LNPs.[5]

    • Equilibration Time: Set an equilibration time of 120 seconds to allow the sample to reach the desired measurement temperature (typically 25°C).

    • Measurement Angle: Use a backscatter angle of 173° for concentrated or turbid samples.[5]

    • Analysis Model: Use the "General Purpose" or "Multiple Narrow Modes" analysis model.

    • Number of Measurements: Set to at least three consecutive measurements.

  • Data Acquisition:

    • Carefully pipette the diluted LNP sample into a clean, dust-free cuvette, ensuring no air bubbles are present.

    • Place the cuvette in the instrument's cell holder.

    • Start the measurement.

  • Data Analysis:

    • The software will report the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI).

    • Ensure that the quality report for the measurement is acceptable, with no evidence of significant aggregation or sedimentation.

    • Report the average Z-average diameter and PDI from the replicate measurements with the standard deviation.

Protocol 2: Measurement of LNP Zeta Potential by Electrophoretic Light Scattering (ELS)

This protocol describes the determination of the zeta potential of this compound LNPs, which provides an indication of the surface charge and colloidal stability.

Materials:

  • This compound LNP sample

  • Deionized water, filtered through a 0.22 µm filter

  • Folded capillary cells (e.g., DTS1070)[5]

  • Malvern Zetasizer Nano ZS, Zetasizer Ultra, or equivalent ELS instrument[5]

Procedure:

  • Instrument Preparation:

    • Ensure the ELS instrument is powered on and has equilibrated.

    • Launch the software and select a "Zeta Potential" measurement type.

  • Sample Preparation:

    • Dilute the this compound LNP sample in filtered deionized water to an appropriate concentration.[5] Dilution in a low ionic strength medium is crucial for accurate zeta potential measurements.

    • Gently mix the sample.

  • Measurement Settings:

    • Dispersant: Select "Water" and ensure the temperature is set (typically 25°C).

    • Material: Use the same material parameters as in the DLS measurement.

    • Cell Type: Select the appropriate folded capillary cell from the software options.

    • Analysis Model: Use the Smoluchowski model, which is appropriate for aqueous suspensions of particles larger than the Debye length.

    • Voltage: Use the automatic voltage selection setting.

    • Number of Measurements: Set to at least three replicate measurements.

  • Data Acquisition:

    • Carefully inject the diluted LNP sample into the folded capillary cell, avoiding the introduction of air bubbles.

    • Place the cell into the instrument.

    • Start the measurement.

  • Data Analysis:

    • The software will provide the mean zeta potential in millivolts (mV).

    • Review the phase plot and frequency plot to ensure good data quality.

    • Report the average zeta potential from the replicate measurements with the standard deviation.

Visualizations

LNP_Size_Characterization_Workflow cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_analysis Data Analysis LNP_Sample This compound LNP Stock Dilution Dilute with filtered PBS (pH 7.4) LNP_Sample->Dilution Diluted_Sample Diluted LNP Sample Dilution->Diluted_Sample Cuvette Pipette into Cuvette Diluted_Sample->Cuvette DLS_Instrument Malvern Zetasizer (DLS Mode) Cuvette->DLS_Instrument Acquisition Data Acquisition (173° backscatter) DLS_Instrument->Acquisition Analysis Software Analysis (General Purpose Model) Acquisition->Analysis Results Z-average (nm) PDI Analysis->Results

Caption: Workflow for LNP Size and PDI Measurement by DLS.

LNP_Zeta_Potential_Workflow cluster_prep_zeta Sample Preparation cluster_els ELS Measurement cluster_analysis_zeta Data Analysis LNP_Sample_Zeta This compound LNP Stock Dilution_Zeta Dilute with filtered Deionized Water LNP_Sample_Zeta->Dilution_Zeta Diluted_Sample_Zeta Diluted LNP Sample Dilution_Zeta->Diluted_Sample_Zeta Capillary_Cell Inject into Folded Capillary Cell Diluted_Sample_Zeta->Capillary_Cell ELS_Instrument Malvern Zetasizer (ELS Mode) Capillary_Cell->ELS_Instrument Acquisition_Zeta Data Acquisition (Electrophoresis) ELS_Instrument->Acquisition_Zeta Analysis_Zeta Software Analysis (Smoluchowski Model) Acquisition_Zeta->Analysis_Zeta Results_Zeta Zeta Potential (mV) Analysis_Zeta->Results_Zeta

Caption: Workflow for LNP Zeta Potential Measurement by ELS.

References

Application of Dlin-MC3-DMA in Preclinical Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dlin-MC3-DMA is a potent, ionizable cationic lipid that has become a cornerstone in the preclinical and clinical development of nucleic acid therapeutics.[1][2] Its ability to efficiently encapsulate and deliver small interfering RNA (siRNA) and messenger RNA (mRNA) in vivo has led to its use in a wide range of preclinical research models.[2][3][4] Notably, it is a key component of the first FDA-approved siRNA-lipid nanoparticle (LNP) drug, Onpattro™[3][4]. This document provides detailed application notes and protocols for the use of this compound in preclinical research, with a focus on LNP formulation, in vivo administration, and key experimental considerations.

Mechanism of Action: The Role of pKa in Endosomal Escape

The efficacy of this compound as a delivery vehicle is largely attributed to its ionizable nature. It possesses a pKa of approximately 6.44, meaning it is positively charged at an acidic pH (as found in the endosome) and relatively neutral at physiological pH (in the bloodstream).[2] This pH-sensitive charge is critical for two key steps in the delivery process:

  • Encapsulation: During LNP formulation at an acidic pH, the positively charged this compound electrostatically interacts with the negatively charged backbone of nucleic acids (siRNA or mRNA), facilitating high encapsulation efficiency.

  • Endosomal Escape: After cellular uptake via endocytosis, the endosome matures and its internal pH drops. This acidification leads to the protonation of this compound within the LNP, resulting in a net positive charge. This positive charge is thought to interact with the negatively charged lipids of the endosomal membrane, disrupting the membrane and allowing the nucleic acid cargo to escape into the cytoplasm where it can exert its biological function (gene silencing for siRNA or protein translation for mRNA).

G cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP_blood LNP with Neutral this compound LNP_endosome LNP with Positively Charged this compound LNP_blood->LNP_endosome Endocytosis Endosomal_Membrane Endosomal Membrane Disruption LNP_endosome->Endosomal_Membrane Interaction Cytoplasm Cytoplasm Endosomal_Membrane->Cytoplasm Cargo Release

Figure 1: Simplified signaling pathway of this compound LNP cellular uptake and endosomal escape.

Applications in Preclinical Research

This compound-based LNPs have been instrumental in a variety of preclinical applications, primarily focusing on:

  • Gene Silencing with siRNA: A primary application is the delivery of siRNA to silence target genes, particularly in the liver.[1][5][6] This has been successfully demonstrated for various therapeutic targets in preclinical models.

  • Protein Expression with mRNA: this compound LNPs are also effective vehicles for mRNA delivery, enabling transient expression of proteins.[7][8] This is a key technology for vaccine development and protein replacement therapies.[4][7]

  • Gene Editing: The delivery of components for gene editing systems, such as plasmid DNA, has also been explored using this compound-containing LNPs.[9][10][11]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies utilizing this compound for siRNA and mRNA delivery.

Table 1: In Vivo siRNA-mediated Gene Silencing in Mice

Target GenesiRNA Dose (mg/kg)Route of AdministrationAnimal ModelGene Knockdown EfficiencyReference
Factor VII (FVII)1IntravenousMice~50% reduction in FVII levels[5][6]
ADAMTS131IntravenousMice~90% reduction in ADAMTS13 levels[5][6]
Transthyretin (TTR)Not specifiedNot specifiedMice>80% durable suppression[4]
GAPDH1IntravenousMiceSignificant silencing in APCs[12]

Table 2: In Vivo mRNA Delivery and Expression in Mice

Reporter/AntigenmRNA Dose (µg)Route of AdministrationAnimal ModelOutcomeReference
p55Gag HIVNot specifiedIntramuscular/SubcutaneousMiceTh1/Th2-biased immune response[7][8][13]
Luciferase7.5IntravenousMiceLuciferase expression in the liver
Various Antigens1IntramuscularMiceInduction of neutralizing antibodies[4]

Table 3: Safety Profile of this compound LNPs in Mice

LNP Dose (mg/kg)siRNA/mRNAObservationReference
5siLucNo significant increase in ALT, AST, or bile acids[1][2][5][6]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for RNA Delivery

This protocol is a generalized procedure based on common methodologies.[14][15] Researchers should optimize parameters for their specific application.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • siRNA or mRNA

  • Ethanol (B145695) (absolute)

  • Citrate (B86180) buffer (e.g., 10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis device (e.g., MWCO 3.5 kDa)

  • Microfluidic mixing device or vortex mixer

Procedure:

  • Lipid Stock Solution Preparation:

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 individually in absolute ethanol to achieve desired stock concentrations (e.g., 10-20 mg/mL). Ensure all lipids are fully dissolved.

  • Lipid Mixture Preparation:

    • Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[7][14] This ratio can be adjusted for optimization.

  • RNA Solution Preparation:

    • Dilute the siRNA or mRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • LNP Assembly (Microfluidic Mixing):

    • Set up a microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the RNA solution (in aqueous buffer) into another.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce LNP self-assembly.

  • LNP Assembly (Vortex Mixing - for smaller scale):

    • In an RNase-free tube, add the RNA in citrate buffer.

    • While vortexing the RNA solution at a moderate speed, rapidly add the lipid mixture in ethanol.

    • Continue vortexing for an additional 20-30 seconds.[14]

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP dispersion against PBS (pH 7.4) for at least 2 hours, with at least one buffer change, to remove ethanol and raise the pH.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Quantify RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

G Start Start Prep_Lipids Prepare Lipid Stock Solutions (in Ethanol) Start->Prep_Lipids Prep_RNA Prepare RNA Solution (in Acidic Buffer) Start->Prep_RNA Mix_Lipids Combine Lipids (Molar Ratio 50:10:38.5:1.5) Prep_Lipids->Mix_Lipids Assemble_LNPs LNP Assembly (Microfluidic or Vortex Mixing) Prep_RNA->Assemble_LNPs Mix_Lipids->Assemble_LNPs Purify Dialysis against PBS (Buffer Exchange) Assemble_LNPs->Purify Characterize Characterize LNPs (Size, PDI, Encapsulation) Purify->Characterize End End Characterize->End

Figure 2: Experimental workflow for the formulation of this compound LNPs.

Protocol 2: In Vivo Administration and Efficacy Assessment in Mice

Materials:

  • Formulated and characterized this compound LNPs

  • Appropriate mouse model

  • Sterile PBS

  • Syringes and needles for administration

  • Equipment for sample collection (e.g., blood collection tubes, tissue homogenization)

  • Reagents for downstream analysis (e.g., qPCR for gene expression, ELISA for protein levels)

Procedure:

  • Dose Preparation:

    • Dilute the LNP formulation in sterile PBS to the final desired concentration for injection. The dose will depend on the specific application and should be determined from literature or pilot studies (e.g., 0.1 - 5 mg/kg for siRNA).

  • Administration:

    • Administer the LNP suspension to mice via the desired route (e.g., intravenous injection for liver targeting, intramuscular for vaccine applications).

  • Sample Collection:

    • At predetermined time points post-administration, collect relevant samples. This may include blood (for serum/plasma analysis) and/or tissues (e.g., liver, spleen).

  • Efficacy Assessment (siRNA):

    • Isolate total RNA from the target tissue.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene.

    • Normalize the target gene expression to a housekeeping gene.

    • Compare the target gene expression in the treated group to a control group (e.g., treated with LNPs containing a non-targeting control siRNA or PBS).

  • Efficacy Assessment (mRNA):

    • For secreted proteins, measure the protein concentration in the serum using an ELISA.

    • For intracellular or tissue-specific proteins, homogenize the target tissue and perform a Western blot or ELISA.

    • For reporter proteins like luciferase, use an appropriate in vivo imaging system or measure luciferase activity in tissue lysates.

  • Safety Assessment:

    • Collect blood at various time points and measure markers of liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1][5][6]

G Start Start Dose_Prep Prepare LNP Dose (Dilute in PBS) Start->Dose_Prep Administration Administer to Mice (e.g., IV, IM) Dose_Prep->Administration Sample_Collection Collect Samples (Blood, Tissues) Administration->Sample_Collection Efficacy_Assessment Assess Efficacy Sample_Collection->Efficacy_Assessment Safety_Assessment Assess Safety (e.g., ALT/AST levels) Sample_Collection->Safety_Assessment siRNA_Analysis siRNA: qPCR for Gene Knockdown Efficacy_Assessment->siRNA_Analysis siRNA mRNA_Analysis mRNA: ELISA/Western for Protein Expression Efficacy_Assessment->mRNA_Analysis mRNA End End siRNA_Analysis->End mRNA_Analysis->End

Figure 3: Logical workflow for in vivo studies using this compound LNPs.

Conclusion

This compound remains a highly relevant and effective ionizable lipid for the preclinical development of RNA therapeutics. Its well-characterized properties and proven track record make it an excellent choice for researchers entering the field of nucleic acid delivery. The protocols and data presented here provide a solid foundation for the successful application of this compound in a variety of preclinical research models. Careful optimization of LNP formulation and in vivo study design will be critical for achieving robust and reproducible results.

References

Troubleshooting & Optimization

troubleshooting aggregation and stability issues in Dlin-mc3-dma formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dlin-MC3-DMA-based lipid nanoparticle (LNP) formulations. The information is designed to help address common aggregation and stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is a synthetic, ionizable cationic lipid that is a critical component in many LNP-based drug delivery systems, particularly for RNA therapeutics.[1][2][3] Its key feature is a tertiary amine head group with a pKa of approximately 6.44.[2] This allows it to be positively charged at an acidic pH (typically pH 4) during formulation, which facilitates the encapsulation of negatively charged nucleic acids like mRNA and siRNA.[4] At physiological pH (around 7.4), this compound becomes nearly neutral, which is thought to reduce toxicity and promote stability in circulation.[4][5] The protonation of this compound within the acidic environment of the endosome is believed to be crucial for endosomal escape and the release of the nucleic acid payload into the cytoplasm.[4]

Q2: What is a typical composition for a this compound LNP formulation?

A widely used and benchmark formulation for this compound-based LNPs consists of four lipid components at a specific molar ratio.[3] This formulation was notably used for the FDA-approved siRNA therapeutic, Onpattro.[3]

ComponentMolar Ratio (%)
This compound (Ionizable Cationic Lipid)50
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)10
Cholesterol (Structural Lipid)38.5
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (PEGylated Lipid)1.5

This composition has been demonstrated to be effective for encapsulating and delivering nucleic acids.[3]

Troubleshooting Guide: Aggregation and Stability Issues

Q3: My LNPs are aggregating upon storage. What are the potential causes and how can I fix this?

LNP aggregation is a common issue that can compromise the efficacy and safety of your formulation. Several factors can contribute to this problem.

  • Suboptimal Storage Temperature: Storing LNPs at inappropriate temperatures can lead to aggregation. For instance, storage at -80°C without a cryoprotectant has been shown to cause aggregation.[3]

    • Solution: If long-term storage at -80°C is necessary, consider adding a cryoprotectant like sucrose (B13894) to your formulation.[3] For short-term storage (up to one week), 4°C is often suitable.[6]

  • Incorrect pH: The pH of the storage buffer is critical for maintaining LNP stability. Deviations from the optimal pH can lead to changes in surface charge and subsequent aggregation.

    • Solution: Ensure your final LNP formulation is in a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[6] The initial formulation is performed at an acidic pH (e.g., citrate (B86180) buffer at pH 4) to facilitate RNA encapsulation, followed by a buffer exchange to a neutral pH for stability.[7]

  • Inappropriate Buffer Composition: The type of buffer used can impact LNP stability. Some buffers may offer better cryoprotection and stability than others.

    • Solution: Studies have shown that Tris and HEPES buffers can provide better cryoprotection and transfection efficiency compared to PBS for this compound LNPs.[8][9] If you are experiencing aggregation with PBS, consider switching to a Tris or HEPES-based buffer.[8][9]

  • High Ionic Strength: High salt concentrations in the storage buffer can screen the surface charge of the LNPs, leading to aggregation.

    • Solution: When measuring zeta potential, it is recommended to dilute the LNPs in a lower ionic strength buffer (e.g., 0.1x PBS) to avoid aggregation during the measurement.[10] This principle also applies to storage; avoid excessively high salt concentrations in your final formulation buffer.

Q4: I am observing a decrease in encapsulation efficiency over time. What could be the cause and how can I address it?

A decline in encapsulation efficiency indicates that the nucleic acid payload is leaking from the LNPs. This can be influenced by storage conditions and the integrity of the LNP structure.

  • Storage Temperature: Similar to aggregation, improper storage temperatures can lead to LNP instability and subsequent leakage of the RNA payload. Storage at -80°C without a cryoprotectant has been shown to decrease encapsulation efficacy.[3]

    • Solution: Optimize your storage conditions. For long-term storage, consider lyophilization or the use of cryoprotectants.[3][6] For short-term storage, 4°C is generally recommended.[6]

  • Lipid Degradation: The lipid components of the LNP, including this compound, can degrade over time, leading to a loss of structural integrity and leakage of the encapsulated RNA.

    • Solution: Use high-quality lipids and store them appropriately before formulation. Prepare LNP formulations fresh when possible. If long-term storage is required, conduct stability studies to assess the integrity of the lipids and the encapsulation efficiency over time.

Q5: My in vitro/in vivo results are inconsistent. Could this be related to LNP stability?

Yes, inconsistent experimental results are often linked to issues with LNP stability and integrity.

  • Particle Size and Polydispersity: Changes in particle size and an increase in the polydispersity index (PDI) are indicators of LNP aggregation and instability. These changes can affect cellular uptake and biodistribution, leading to variable results.

    • Solution: Regularly characterize your LNP formulations using Dynamic Light Scattering (DLS) to monitor particle size and PDI. Ensure that these parameters are consistent across different batches used in your experiments.

  • RNA Integrity: Degradation of the encapsulated RNA will lead to a loss of function and inconsistent results.

    • Solution: Assess the integrity of your RNA payload using techniques like capillary gel electrophoresis before and after encapsulation, as well as after storage.[11] This will help you determine if the RNA is being degraded during the formulation process or during storage.

Data on Storage Conditions

The stability of this compound LNPs is significantly influenced by storage temperature.

Table 1: Effect of Storage Temperature on this compound LNP Properties (7 days) [3]

Storage Temperature (°C)Z-average (nm)PDIEncapsulation Efficacy (%)
25112.20.16393.96
4115.10.16594.13
-30120.50.17192.54
-80250.30.35485.21

As shown in the table, storage at -80°C for 7 days without a cryoprotectant resulted in a significant increase in particle size (Z-average) and polydispersity index (PDI), along with a decrease in encapsulation efficacy, indicating aggregation and instability.[3]

Key Experimental Protocols

1. LNP Formulation Protocol

This protocol describes a general method for preparing this compound LNPs using a microfluidic mixing device.

  • Materials:

    • This compound

    • DSPC

    • Cholesterol

    • DMG-PEG2000

    • mRNA or siRNA

    • Absolute Ethanol (B145695)

    • Citrate Buffer (50 mM, pH 4.0)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Microfluidic mixing device

    • Dialysis cassette (MWCO 10 kDa)

  • Procedure:

    • Prepare Lipid Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Prepare Aqueous Solution: Dissolve the nucleic acid (mRNA or siRNA) in 50 mM citrate buffer (pH 4.0).

    • Microfluidic Mixing: Set the total flow rate and the flow rate ratio of the aqueous to lipid phase on the microfluidic device (a common ratio is 3:1).

    • Mixing: Pump the lipid and aqueous solutions through the microfluidic device to induce self-assembly of the LNPs.

    • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

    • Characterization: Characterize the final LNP formulation for particle size, PDI, zeta potential, and encapsulation efficiency.

2. Characterization of LNPs

  • Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):

    • Dilute the LNP suspension in 1x PBS.[10]

    • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.[10]

    • An acceptable PDI for LNP formulations is typically below 0.2.

  • Zeta Potential Measurement:

    • Dilute the LNPs in a low ionic strength buffer like 0.1x PBS to avoid measurement artifacts.[10]

    • Measure the surface charge of the LNPs. At neutral pH, the zeta potential should be close to neutral.

  • RiboGreen Assay for Encapsulation Efficiency:

    • This assay uses a fluorescent dye that binds to RNA.

    • Measure the fluorescence of the LNP sample with and without the addition of a detergent like Triton X-100.

    • The detergent lyses the LNPs, releasing the encapsulated RNA.

    • The encapsulation efficiency is calculated by comparing the fluorescence of the intact LNPs (measuring free RNA) to the lysed LNPs (measuring total RNA).[12][13]

  • mRNA Integrity Assay:

    • Extract the mRNA from the LNP formulation.

    • Analyze the integrity of the extracted mRNA using capillary gel electrophoresis (CGE).[1][11]

    • This technique separates RNA molecules by size, allowing for the detection of any degradation products.[11][14]

Visual Workflows and Diagrams

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization prep_lipids Prepare Lipid Solution (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_rna Prepare Aqueous Solution (RNA in Citrate Buffer pH 4.0) prep_rna->mixing dialysis Dialysis vs. PBS pH 7.4 mixing->dialysis characterization Characterization (DLS, Zeta Potential, Encapsulation, Integrity) dialysis->characterization

Caption: Experimental workflow for the formulation and characterization of this compound LNPs.

Troubleshooting_Workflow start Problem Identified: LNP Aggregation or Instability check_size Measure Particle Size (DLS) and PDI start->check_size size_ok Size & PDI Stable check_size->size_ok No size_bad Increased Size / PDI check_size->size_bad Yes check_ee Measure Encapsulation Efficiency (RiboGreen) size_ok->check_ee review_storage Review Storage Conditions: - Temperature - Buffer (pH, type) - Cryoprotectant size_bad->review_storage ee_ok EE Stable check_ee->ee_ok No ee_bad Decreased EE check_ee->ee_bad Yes check_rna Assess RNA Integrity (CGE) ee_ok->check_rna ee_bad->review_storage rna_ok RNA Intact check_rna->rna_ok No rna_bad RNA Degraded check_rna->rna_bad Yes end Formulation Optimized rna_ok->end review_formulation Review Formulation Protocol: - Lipid Quality - Mixing Parameters rna_bad->review_formulation review_storage->end review_formulation->end

Caption: A logical workflow for troubleshooting common LNP formulation issues.

References

strategies to reduce the cytotoxicity of Dlin-mc3-dma LNPs in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dlin-MC3-DMA based Lipid Nanoparticles (LNPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate in vitro cytotoxicity and optimize your experiments for successful nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is the primary mechanism of its in vitro cytotoxicity?

A1: this compound is an ionizable cationic lipid that is a cornerstone of many LNP formulations for siRNA and mRNA delivery.[1][2][3] Its key feature is a tertiary amine head group with a pKa of approximately 6.44.[4] This pH-sensitive nature is crucial for its function:

  • At acidic pH (pH < 6.0) , such as during formulation or within the cellular endosome, the lipid becomes positively charged. This allows it to electrostatically complex with negatively charged nucleic acids and later to disrupt the endosomal membrane, releasing the cargo into the cytoplasm.[5][6]

  • At physiological pH (7.4) , this compound is nearly neutral, which helps minimize systemic toxicity and non-specific interactions in vivo.[6][7]

The primary mechanism of cytotoxicity stems from its cationic nature. Cationic lipids can disrupt cell membranes, leading to necrosis.[8][9] Furthermore, they can activate intracellular signaling pathways, such as Toll-like receptor (TLR) pathways and the NLRP3 inflammasome, which can trigger the release of pro-inflammatory cytokines and lead to inflammatory responses and cell death.[5][6][10]

Q2: How do the "helper lipids" (DSPC and Cholesterol) in the formulation affect cytotoxicity?

A2: Helper lipids are critical structural components that significantly influence LNP stability, fusogenicity, and ultimately, the balance between efficacy and toxicity.

  • Phospholipids (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated phospholipid that acts as a structural lipid, helping to form a stable lipid bilayer.[11] The choice of phospholipid can impact transfection efficiency and toxicity. For instance, replacing saturated lipids like DSPC with unsaturated ones (e.g., DOPE) has been shown in some systems to enhance endosomal escape and efficiency, but this must be balanced against potential changes in stability and toxicity.[12]

  • Cholesterol: Cholesterol is a crucial stabilizing agent that modulates the fluidity and integrity of the LNP membrane.[11] It fills the gaps between the other lipid components, enhancing particle stability and facilitating membrane fusion, which is necessary for endosomal escape.[11] The molar ratio of cholesterol, typically around 38.5-40%, is optimized to balance stability and the fusogenic properties required for payload release.[13]

Q3: What is the "PEG dilemma," and how does the PEG-lipid component influence in vitro results?

A3: The "PEG dilemma" refers to the dual and often conflicting roles of PEGylated lipids in LNP formulations.[14]

  • Benefits: PEG-lipids (like DMG-PEG2000) form a hydrophilic, protective layer on the LNP surface. This steric barrier prevents particle aggregation, enhancing colloidal stability, and in vivo, it reduces clearance by the immune system, prolonging circulation time.[11][14]

  • Drawbacks: This same protective shield can be detrimental to in vitro performance. The PEG layer can hinder the LNP's interaction with the cell surface, reducing cellular uptake and subsequent endosomal escape, thereby lowering transfection efficiency.[14][15]

For in vitro applications, a lower molar percentage of PEG-lipid (e.g., 1.5%) often yields better transfection results than higher percentages (e.g., 5-10%).[15] Additionally, the length of the PEG-lipid's acyl chain matters; shorter chains (like the C14 in DMG-PEG) are reported to dissociate from the LNP surface more quickly, which can unmask the particle and facilitate cellular uptake.[14][16]

Q4: How do physicochemical properties like N/P ratio and particle size relate to cytotoxicity?

A4: The physicochemical properties of LNPs are critical quality attributes that directly correlate with both performance and toxicity.

  • N/P Ratio: This is the molar ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the nucleic acid cargo. It is a critical parameter affecting encapsulation efficiency, particle size, and surface charge.[17] While a higher N/P ratio can improve encapsulation, an excessive positive charge can significantly increase cytotoxicity.[1] For in vitro studies, it is crucial to optimize the N/P ratio (typically between 3 and 6) to achieve high encapsulation and transfection with minimal cell death.[17] Near-neutral or slightly negatively charged particles often show better outcomes.[1]

  • Particle Size and Polydispersity Index (PDI): LNPs for nucleic acid delivery are typically formulated to be below 100 nm in diameter with a low PDI (<0.2) to ensure homogeneity.[18] While size is a major determinant of in vivo biodistribution, inconsistent or large particle sizes in vitro can lead to variable results and increased cytotoxicity. Aggregated particles, indicated by a high PDI, are often more toxic to cells.

Troubleshooting Guide

Problem: I'm observing high levels of cell death after treating my cells with this compound LNPs.

This is a common issue that can often be resolved by systematically evaluating your formulation, purification, and experimental procedures. Follow this guide to diagnose the potential cause.

Workflow for Troubleshooting LNP Cytotoxicity

G start High Cytotoxicity Observed check_formulation Step 1: Review LNP Formulation start->check_formulation check_properties Step 2: Assess Physicochemical Properties start->check_properties check_purification Step 3: Verify Purification start->check_purification check_protocol Step 4: Examine Experimental Protocol start->check_protocol cause_ratio Suboptimal Molar Ratios? check_formulation->cause_ratio cause_np N/P Ratio Too High? check_formulation->cause_np cause_size Incorrect Size / High PDI? check_properties->cause_size cause_ethanol Residual Ethanol (B145695)? check_purification->cause_ethanol cause_free_lipid Unencapsulated Components? check_purification->cause_free_lipid cause_dose Dose Too High? check_protocol->cause_dose cause_serum Serum Effects? check_protocol->cause_serum cause_handling Incorrect LNP Handling? check_protocol->cause_handling sol_ratio Optimize Lipid Ratios (e.g., lower MC3, adjust PEG) cause_ratio->sol_ratio sol_np Lower N/P Ratio (e.g., 3-6) cause_np->sol_np sol_flow Optimize Microfluidic Flow Rates (TFR, FRR) cause_size->sol_flow sol_dialysis Improve Dialysis / TFF Step cause_ethanol->sol_dialysis cause_free_lipid->sol_dialysis sol_dose Perform Dose-Response Curve cause_dose->sol_dose sol_serum Test with/without Serum; Avoid Heat-Inactivation cause_serum->sol_serum sol_handling Use Low-Binding Tubes; Avoid Vortexing cause_handling->sol_handling

Fig 1. Troubleshooting workflow for high in vitro LNP cytotoxicity.
Step-by-Step Diagnostic Actions

  • Review LNP Formulation & Composition:

    • Molar Ratios: The standard molar ratio for this compound based LNPs is often 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : PEG-lipid).[13] Deviating significantly from this, especially by increasing the this compound percentage, can increase toxicity.

    • N/P Ratio: An excessive N/P ratio leads to a highly positive surface charge, which is known to be cytotoxic. Aim for an N/P ratio in the range of 3 to 6 for a good balance of encapsulation and cell viability.[17]

    • PEG-Lipid Content: For in vitro experiments, high PEG content can reduce transfection, forcing the use of higher, more toxic doses. A PEG-lipid molar content of ~1.5% is often optimal for in vitro studies.[15]

  • Assess Physicochemical Properties:

    • Measure Size and PDI: Use Dynamic Light Scattering (DLS) to confirm that your LNPs are within the expected size range (e.g., 70-100 nm) and have a low Polydispersity Index (PDI < 0.2). A high PDI suggests aggregation, which can increase toxicity.[18] This can be optimized by adjusting microfluidic parameters like Total Flow Rate (TFR) and Flow Rate Ratio (FRR).[18]

  • Verify Purification:

    • Check for Residual Ethanol: The ethanol used during formulation is toxic to cells and must be thoroughly removed. Use effective dialysis or tangential flow filtration (TFF) to ensure its removal.

    • Remove Unencapsulated Components: Free lipids or unencapsulated nucleic acids in your final formulation can contribute to toxicity. Proper purification is essential to remove them.

  • Examine Experimental Protocol:

    • Perform a Dose-Response Curve: You may be using a concentration of LNPs that is too high for your specific cell line. Always perform a dose-response experiment to determine the optimal concentration that maximizes delivery while minimizing toxicity. At low doses (e.g., 125 ng/mL), minimal cytotoxicity is often observed.[19]

    • Consider Serum Interactions: The presence of serum proteins in cell culture media leads to the formation of a "protein corona" on the LNP surface, which affects cellular uptake.[20] Some protocols require serum-free media during initial incubation. Importantly, avoid using heat-inactivated serum, as this can denature key proteins like Apolipoprotein E (ApoE) that are crucial for the uptake of MC3-based LNPs, potentially leading to misleading results.[20]

Quantitative Data Summary

Optimizing LNP formulation requires a careful balance of multiple components. The following tables summarize key parameters and their impact on LNP characteristics and performance.

Table 1: Standard this compound LNP Formulation & Physicochemical Properties

Component Molar Ratio (%) Role in Formulation Typical Resulting Properties
This compound 50 Ionizable Cationic Lipid: Encapsulates nucleic acid, facilitates endosomal escape.[13] Size: 70-100 nm[21]
DSPC 10 Helper/Structural Lipid: Provides bilayer stability.[13] PDI: < 0.2[21]
Cholesterol 38.5 Helper/Stabilizer Lipid: Modulates membrane fluidity and integrity.[13] Zeta Potential: Near-neutral at pH 7.4

| DMG-PEG2000 | 1.5 | PEGylated Lipid: Provides steric stability, prevents aggregation.[13] | Encapsulation: > 90%[18] |

Table 2: Impact of Formulation Parameters on In Vitro Performance & Cytotoxicity

Parameter Varied Observation Implication for Cytotoxicity Reduction Source
PEG-Lipid Content In HeLa cells, 1.5% DMG-PEG yielded 3.1-fold higher mRNA expression than 10% DMG-PEG. Lowering PEG content can increase transfection efficiency, allowing for lower, less toxic LNP doses. [15]
PEG-Lipid Acyl Chain LNPs with shorter C14 acyl chain PEGs (DMG-PEG) showed higher in vitro transfection than those with C18 chains (DSG-PEG). Using PEG-lipids that dissociate faster may improve cellular uptake and reduce the required LNP concentration. [14]
Ionizable Lipid In a study with various cell lines, LNPs with SM-102 showed higher GFP expression than MC3-based LNPs at a non-toxic dose. For certain cell lines or payloads, alternative ionizable lipids may offer a better efficacy/toxicity profile. [19]
N/P Ratio Near-neutral or slightly negatively charged LNPs showed better mRNA delivery and gene expression compared to highly positive or negative LNPs. Optimize the N/P ratio to be as low as possible while maintaining high encapsulation efficiency to avoid charge-based toxicity. [1]

| Helper Lipid | Replacing DSPC with unsaturated PCs (like SOPC) in LNP-pDNA systems increased transfection potency >50-fold with viability >85%. | Swapping helper lipids can dramatically alter performance; optimization is key for each application. |[22] |

Key Experimental Protocols

Protocol 1: Formulation of this compound LNPs via Microfluidics

This protocol describes a standard method for producing LNPs using a microfluidic device, such as the NanoAssemblr®.

1. Reagent Preparation:

  • Lipid Stock Solution (in Ethanol): Prepare a stock solution of this compound, DSPC, Cholesterol, and DMG-PEG2000 in 100% ethanol. The standard molar ratio is 50:10:38.5:1.5.[13] Ensure all lipids are fully dissolved.
  • Nucleic Acid Solution (in Aqueous Buffer): Dissolve your mRNA or siRNA in a low pH buffer (e.g., 10 mM Citrate Buffer, pH 4.0). The acidic pH ensures that this compound is protonated for efficient encapsulation.

2. Microfluidic Mixing:

  • Set up the microfluidic device according to the manufacturer's instructions. A Y-shaped staggered herringbone micromixer is commonly used.[18]
  • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer into another.
  • Set the pump to the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical FRR is 3:1 (Aqueous:Ethanol).[23]
  • Initiate pumping. The rapid mixing of the two streams causes nanoprecipitation, and the lipids self-assemble around the nucleic acid cargo to form LNPs.

3. Purification and Buffer Exchange:

  • Collect the LNP solution from the device outlet.
  • Immediately dialyze the solution against a 500-fold excess of PBS (pH 7.4) for at least 16 hours using a dialysis kit (e.g., 3.5 kDa MWCO) to remove ethanol and raise the pH.[13] Alternatively, use tangential flow filtration (TFF) for larger volumes. This step is critical to neutralize the LNP surface charge and remove toxic ethanol.

4. Characterization and Storage:

  • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
  • Determine the encapsulation efficiency using a fluorescence-based assay (e.g., RiboGreen).[13]
  • Sterile filter the final LNP solution (0.22 µm filter) and store at 4°C for short-term use or -80°C for long-term storage.

Diagram: LNP Component Architecture

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) cluster_Legend Components Core Aqueous Core (Nucleic Acid Cargo) MC3 L_MC3 This compound MC3->L_MC3 DSPC L_DSPC DSPC DSPC->L_DSPC Chol L_Chol Cholesterol Chol->L_Chol PEG L_PEG PEG-Lipid PEG->L_PEG

Fig 2. Key components of a this compound LNP and their primary roles.
Protocol 2: Assessment of LNP Cytotoxicity Using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Seeding:

  • Seed your cells of interest in a 96-well plate at a predetermined optimal density.
  • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and enter logarithmic growth phase.

2. LNP Treatment:

  • Prepare serial dilutions of your LNP formulation in complete cell culture medium. Include a "medium only" control and a "positive control" for toxicity (e.g., 0.1% Triton X-100).
  • Carefully remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells.
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
  • Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). During this time, viable cells with active metabolism will reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]
  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
  • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).

5. Data Analysis:

  • Subtract the background absorbance (from medium-only wells) from all readings.
  • Calculate cell viability as a percentage relative to the untreated control cells:
  • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100

Diagram: Simplified Inflammatory Signaling by Cationic Lipids

Cytotoxicity_Pathway LNP Cationic LNP Membrane Cell Membrane Interaction LNP->Membrane Disruption Endosome Endosomal Uptake LNP->Endosome TLR TLR Activation (e.g., TLR2/4) Membrane->TLR NLRP3 NLRP3 Inflammasome Activation Endosome->NLRP3 Disruption Pro_IL1B Pro-IL-1β TLR->Pro_IL1B Signaling Casp1 Caspase-1 NLRP3->Casp1 Activation Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-6, etc.) Pro_IL1B->Cytokines Casp1->Pro_IL1B Cleavage Toxicity Inflammation & Cytotoxicity Cytokines->Toxicity

Fig 3. Simplified pathway of cationic LNP-induced inflammatory response.

References

improving Dlin-mc3-dma LNP transfection efficiency in hard-to-transfect cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving Dlin-MC3-DMA (this compound) Lipid Nanoparticle (LNP) transfection efficiency, with a special focus on traditionally hard-to-transfect cells. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for successful nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What are the key components of this compound LNPs and what are their functions?

A1: this compound LNPs are typically composed of four main components:

  • Ionizable Cationic Lipid (e.g., this compound): This is the core functional component. Its positive charge at acidic pH facilitates nucleic acid encapsulation and, crucially, promotes endosomal escape once inside the cell. At physiological pH, it is nearly neutral, reducing cytotoxicity.[1][2][3][4]

  • Helper Lipid (e.g., DSPC, DOPE): These neutral phospholipids (B1166683) contribute to the structural integrity and stability of the LNP.[4][5]

  • Cholesterol: As a structural "helper" lipid, cholesterol enhances LNP stability and can facilitate membrane fusion, aiding in endosomal escape.[4]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol (PEG) conjugated lipid helps to control particle size during formation and reduces aggregation.[5][6] It also increases the circulation half-life in vivo by reducing opsonization.[4]

Q2: Why is endosomal escape a major bottleneck for LNP transfection and how does this compound help?

A2: After cellular uptake via endocytosis, LNPs are enclosed within endosomes. For the nucleic acid cargo to be effective, it must be released into the cytoplasm before the endosome matures into a lysosome, where the cargo would be degraded.[7][8][9] This release process, known as endosomal escape, is highly inefficient and a primary rate-limiting step in LNP-mediated delivery.[7][8][10] this compound is an ionizable lipid that is protonated in the acidic environment of the endosome (pH below 6.5).[7] This positive charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm.[7][11]

Q3: What is the N/P ratio and why is it important?

A3: The N/P ratio represents the molar ratio of the nitrogen atoms in the ionizable lipid (N) to the phosphate (B84403) groups in the nucleic acid backbone (P).[12] This ratio is a critical parameter in LNP formulation as it influences the nanoparticle's surface charge, size, encapsulation efficiency, and ultimately, transfection efficiency and cytotoxicity.[12][13] An optimized N/P ratio is crucial for efficient interaction with the negatively charged cell membrane and subsequent cellular uptake.[12] Typical N/P ratios for effective transfection range from 3 to 6.[12]

Q4: Can this compound LNPs be used to transfect immune cells like T cells and macrophages?

A4: Yes, this compound LNPs are a promising tool for transfecting immune cells, which are notoriously difficult to transfect with traditional methods.[6][14] However, optimization is often required. For instance, the activation state of T cells can significantly impact transfection efficiency, with activated T cells showing higher uptake of LNPs.[14]

Troubleshooting Guide

This guide addresses common issues encountered during this compound LNP transfection experiments.

Problem Potential Cause Recommended Solution
Low Transfection Efficiency Suboptimal LNP Formulation: Incorrect lipid ratios, N/P ratio not optimized.- Ensure the molar ratio of lipids is correct (a common ratio for this compound LNPs is 50:10:38.5:1.5 for this compound:DSPC:Cholesterol:PEG-lipid). - Optimize the N/P ratio, typically in the range of 3 to 6, to balance efficiency and toxicity.[12]
Poor Nucleic Acid Quality: Presence of endotoxins or impurities.- Use highly purified, endotoxin-free nucleic acids for LNP formulation.[14]
Inefficient Endosomal Escape: LNP cargo is being degraded in lysosomes.- Ensure the use of an effective ionizable lipid like this compound. - Consider incorporating helper lipids that promote membrane fusion.
Cell-Specific Barriers: The target cells are known to be hard-to-transfect (e.g., primary cells, immune cells).- For immune cells like T cells, consider activating them prior to transfection (e.g., using CD3/CD28 beads).[14] - Optimize cell density; a range of 0.5 to 1 million cells/mL is often ideal.[14] - Consider a mild electroporation step in conjunction with LNP treatment for very resistant cells.[14]
Interference from Serum: Serum components can destabilize LNPs or interfere with their uptake.- Perform transfection in serum-free or reduced-serum media, while carefully monitoring cell viability.[14]
High Cytotoxicity High LNP Concentration: Excessive amounts of LNPs can be toxic to cells.- Perform a dose-response experiment to determine the optimal LNP concentration that maximizes transfection efficiency while minimizing toxicity.
Suboptimal N/P Ratio: A very high N/P ratio can lead to increased positive charge and higher toxicity.- Test a range of N/P ratios to find the best balance between transfection efficiency and cell viability.[12]
Contaminants in LNP preparation: Residual ethanol (B145695) or other reagents from the formulation process.- Ensure thorough dialysis or purification of the LNP solution after formulation to remove any residual solvents or unencapsulated components.
Inconsistent Results Variability in LNP Formulation: Inconsistent mixing or preparation of lipid and nucleic acid solutions.- Utilize a microfluidic mixing device for reproducible and controlled LNP formation.[8] - Ensure all lipid components are fully dissolved in ethanol before mixing.
Cell Culture Variability: Differences in cell passage number, confluency, or health.- Use cells at a consistent and low passage number. - Ensure cells are in the logarithmic growth phase during transfection.[14]
Buffer Composition: The buffer used for LNP formulation can impact particle characteristics.- Use a consistent and appropriate buffer for LNP formulation, such as a citrate (B86180) buffer at a low pH (e.g., pH 4.0) to facilitate nucleic acid encapsulation. Studies have shown that citrate buffer can enhance transfection efficiency compared to phosphate or acetate (B1210297) buffers for this compound LNPs.[15]

Quantitative Data Summary

Table 1: Physicochemical Properties and Transfection Efficiency of this compound LNPs

ParameterTypical Value/RangeReference
Particle Size (Diameter) 70 - 200 nm[1]
Polydispersity Index (PDI) < 0.2[1]
Encapsulation Efficiency > 90%[16]
Zeta Potential (at physiological pH) ~ -9 mV[16]
Optimal N/P Ratio 3 - 6[12]
pKa of this compound ~6.44[16]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA cargo

  • 200 proof ethanol

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO) or centrifugal filter units (10 kDa)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200 proof ethanol.

    • Combine the lipid stock solutions in an ethanol solution to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[8]

  • mRNA Preparation:

    • Dilute the mRNA cargo in 50 mM citrate buffer (pH 4.0).

  • LNP Assembly:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio to 1:3 (ethanol:aqueous).

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • Dialyze the resulting LNP solution against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

    • Alternatively, use centrifugal filter units to concentrate the LNPs and exchange the buffer to PBS.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Storage:

    • Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Transfection of Hard-to-Transfect Cells (e.g., Primary T Cells)

This protocol provides a general guideline for transfecting primary T cells with this compound LNPs.

Materials:

  • Primary T cells

  • T cell activation beads (e.g., anti-CD3/anti-CD28)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)

  • Serum-free or reduced-serum medium

  • Purified this compound LNPs encapsulating the desired nucleic acid

  • Multi-well cell culture plates

Procedure:

  • T Cell Activation (Day 0):

    • Isolate primary T cells from whole blood or peripheral blood mononuclear cells (PBMCs).

    • Activate the T cells by incubating them with anti-CD3/anti-CD28 beads in complete cell culture medium containing IL-2.

  • Cell Preparation for Transfection (Day 2-3):

    • Confirm T cell activation by observing cell clustering and proliferation.

    • Harvest the activated T cells and wash them with serum-free or reduced-serum medium.

    • Resuspend the cells in serum-free or reduced-serum medium at a concentration of 0.5-1 x 10^6 cells/mL.[14]

  • Transfection:

    • Plate the T cell suspension in a multi-well plate.

    • Add the this compound LNPs to the cells at the desired concentration (perform a dose-response to optimize).

    • Gently mix the plate and incubate at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add an equal volume of complete cell culture medium containing 2x the final concentration of serum and cytokines.

    • Continue to culture the cells for 24-72 hours.

  • Analysis:

    • Assess transfection efficiency by measuring the expression of the delivered nucleic acid (e.g., reporter gene expression via flow cytometry or fluorescence microscopy, or target gene knockdown by qPCR).

    • Evaluate cell viability using a suitable assay (e.g., trypan blue exclusion, MTT assay).

Visualizations

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endocytosis Endocytosis cluster_endosomal_pathway Endosomal Pathway LNP This compound LNP (Neutral Charge) Endocytosis Clathrin-mediated Endocytosis or Macropinocytosis LNP->Endocytosis Cellular Uptake Cell_Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion Nucleic_Acid_Release Nucleic Acid Release Late_Endosome->Nucleic_Acid_Release Endosomal Escape (this compound Protonation) Cytoplasm Cytoplasm Nucleic_Acid_Release->Cytoplasm

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Experiment Start: Transfection with this compound LNP Check_Efficiency Assess Transfection Efficiency Start->Check_Efficiency Check_Toxicity Assess Cytotoxicity Start->Check_Toxicity High_Efficiency High Efficiency: Proceed with Experiment Check_Efficiency->High_Efficiency Yes Low_Efficiency Low Efficiency Check_Efficiency->Low_Efficiency No Optimize_LNP Optimize LNP Formulation (N/P Ratio, Lipid Composition) Low_Efficiency->Optimize_LNP Acceptable_Toxicity Acceptable Toxicity Check_Toxicity->Acceptable_Toxicity Yes High_Toxicity High Toxicity Check_Toxicity->High_Toxicity No Optimize_Dose Optimize LNP Dose High_Toxicity->Optimize_Dose Check_NA Verify Nucleic Acid Quality Optimize_LNP->Check_NA Optimize_Cells Optimize Cell Conditions (Density, Activation, Media) Check_NA->Optimize_Cells Optimize_Cells->Start Re-transfect Optimize_Dose->Start Re-transfect Optimize_Dose->Optimize_LNP

Caption: Troubleshooting workflow for low transfection efficiency or high cytotoxicity.

References

Technical Support Center: Dlin-MC3-DMA LNP Formulation and the Impact of N/P Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the formulation of Dlin-MC3-DMA based Lipid Nanoparticles (LNPs), with a specific focus on the critical role of the Nitrogen-to-Phosphate (N/P) ratio in determining LNP performance.

Frequently Asked Questions (FAQs)

Q1: What is the N/P ratio in the context of LNP formulation?

A1: The N/P ratio represents the molar ratio of the amine groups (Nitrogen) from the ionizable lipid (e.g., this compound) to the phosphate (B84403) groups (Phosphate) of the nucleic acid cargo (siRNA or mRNA). This ratio is a critical parameter that significantly influences the physicochemical properties and biological performance of the LNPs.

Q2: Why is the N/P ratio a critical parameter to optimize for this compound LNPs?

A2: Optimizing the N/P ratio is vital because it directly impacts:

  • Encapsulation Efficiency: A sufficient amount of positively charged ionizable lipid is required to complex with the negatively charged nucleic acid backbone for efficient encapsulation.

  • Particle Size and Polydispersity Index (PDI): The N/P ratio can influence the condensation of the nucleic acid and the subsequent self-assembly of the lipids, thereby affecting the size and uniformity of the LNPs.

  • Zeta Potential: The surface charge of the LNPs is influenced by the N/P ratio. A higher N/P ratio generally leads to a more positive surface charge at acidic pH and closer to neutral at physiological pH.

  • Transfection Efficiency: The surface charge and overall composition, influenced by the N/P ratio, play a crucial role in the interaction of LNPs with cell membranes and their subsequent uptake and endosomal escape, which are key for effective delivery of the nucleic acid payload.

  • Toxicity: Excess cationic lipids can lead to cytotoxicity. Therefore, it is crucial to find an optimal N/P ratio that maximizes efficacy while minimizing toxicity.

Q3: What are typical N/P ratios for this compound LNPs?

A3: The optimal N/P ratio is dependent on the specific nucleic acid cargo. For siRNA delivery using this compound, an N/P ratio of approximately 3 is commonly used. For mRNA delivery, which involves a much larger nucleic acid molecule, a higher N/P ratio, typically around 6, is often employed. However, these are starting points, and empirical optimization is recommended for each specific application.

Q4: How does a high N/P ratio affect LNP performance?

A4: A high N/P ratio can lead to:

  • Increased positive charge: This may enhance interactions with negatively charged cell membranes, potentially boosting transfection efficiency.

  • Potential for increased toxicity: A higher concentration of cationic lipids can be detrimental to cells.

  • Increased formation of empty LNPs: At higher N/P ratios, there may be an excess of lipids that self-assemble without encapsulating a nucleic acid payload.

Q5: How does a low N/P ratio affect LNP performance?

A5: A low N/P ratio may result in:

  • Incomplete complexation of the nucleic acid: This can lead to lower encapsulation efficiency.

  • Larger and more heterogeneous particles: Insufficient charge neutralization of the nucleic acid can hinder proper condensation and LNP formation.

  • Reduced transfection efficiency: Lower encapsulation and potentially less favorable surface characteristics can impair cellular uptake and payload delivery.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (<90%)
Potential Cause Troubleshooting Step Rationale
N/P ratio is too low. Gradually increase the N/P ratio (e.g., in increments of 1, from 3 to 6 for siRNA, or 6 to 9 for mRNA).A higher amount of ionizable lipid is needed to effectively complex and encapsulate the negatively charged nucleic acid.
Inaccurate quantification of lipids or nucleic acids. Verify the concentration of your stock solutions using appropriate analytical methods (e.g., HPLC for lipids, spectrophotometry for nucleic acids).Accurate concentrations are crucial for achieving the target N/P ratio.
Suboptimal mixing during formulation. Ensure rapid and homogenous mixing of the lipid and aqueous phases. If using manual methods, ensure quick and consistent pipetting or vortexing. For microfluidics, ensure the system is functioning correctly without leaks or blockages.Rapid mixing is essential for the controlled self-assembly of LNPs and efficient encapsulation.
Degraded nucleic acid. Analyze the integrity of your siRNA or mRNA using gel electrophoresis or a Bioanalyzer.Degraded nucleic acids may not be encapsulated as efficiently.
Issue 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)
Potential Cause Troubleshooting Step Rationale
N/P ratio is not optimal. Test a range of N/P ratios. In some cases, a higher N/P ratio can lead to smaller particles due to better nucleic acid condensation.The electrostatic interactions governed by the N/P ratio are a key driver of particle formation and size.
Slow or inefficient mixing. Increase the mixing speed or use a microfluidic device for more controlled and rapid mixing.Slower mixing can lead to the formation of larger, less uniform particles.
Lipid composition is not ideal. Re-evaluate the molar ratios of the helper lipids (DSPC, Cholesterol, PEG-lipid).The overall lipid composition contributes to the structural integrity and stability of the LNPs, which can affect their size.
Inappropriate buffer conditions. Ensure the aqueous buffer for the nucleic acid is at the correct pH (typically pH 4-5) and ionic strength.The low pH is necessary to protonate the amine of this compound, enabling its interaction with the nucleic acid.

Data on N/P Ratio and LNP Performance

The following table summarizes the typical impact of varying N/P ratios on the key performance indicators of this compound LNPs. The values presented are illustrative and may vary depending on the specific experimental conditions.

N/P RatioEncapsulation Efficiency (%)Particle Size (nm)PDIZeta Potential (mV) at pH 7.4In Vitro Transfection Efficiency
Low (e.g., 2-3) Moderate to High~100-150~0.15-0.25Slightly NegativeModerate
Optimal (e.g., 3 for siRNA, 6 for mRNA) >90%~80-120<0.15Near Neutral to Slightly NegativeHigh
High (e.g., >8) High~70-100<0.15Near Neutral to Slightly PositiveHigh, but potential for toxicity

Experimental Protocols

Protocol 1: this compound LNP Formulation using a Microfluidic Mixer

This protocol describes a general method for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA or mRNA

  • Ethanol (B145695) (absolute, RNase-free)

  • Citrate (B86180) buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration in ethanol should be between 10-25 mg/mL.

  • Prepare Nucleic Acid Solution: Dissolve the siRNA or mRNA in 25 mM citrate buffer (pH 4.0). The concentration will depend on the desired final concentration and N/P ratio.

  • Calculate Volumes for Target N/P Ratio: Based on the stock concentrations, calculate the required volumes of the lipid and nucleic acid solutions to achieve the desired N/P ratio.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Set the total flow rate according to the microfluidic device manufacturer's recommendations (e.g., 2-12 mL/min).

    • Initiate the flow from both syringes to allow for rapid mixing within the microfluidic chip.

  • Dialysis: Collect the resulting LNP solution and dialyze it against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Characterization: Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Quantification of Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the steps to determine the encapsulation efficiency of your LNP formulation.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in RNase-free water)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Prepare RNA Standards: Create a standard curve of your specific RNA (the same type used in the LNP formulation) in TE buffer.

  • Sample Preparation:

    • Total RNA (A): Dilute your LNP sample in TE buffer containing 0.5% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated RNA.

    • Free RNA (B): Dilute your LNP sample to the same extent in TE buffer without Triton X-100.

  • RiboGreen Assay:

    • Add the diluted standards and samples (A and B) to the 96-well plate in triplicate.

    • Prepare the RiboGreen working solution by diluting the concentrated reagent in TE buffer according to the manufacturer's instructions.

    • Add the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in samples A (Total RNA) and B (Free RNA).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizing Key Relationships

The following diagrams illustrate the experimental workflow and the conceptual relationship between the N/P ratio and LNP performance.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid Mix Lipid Mix in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Mixing Rapid Mixing (e.g., Microfluidics) Lipid Mix->Mixing Nucleic Acid Nucleic Acid in Aqueous Buffer (pH 4-5) Nucleic Acid->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta, EE%) Dialysis->Characterization

Caption: Experimental workflow for this compound LNP formulation.

NP_Ratio_Impact cluster_physicochemical Physicochemical Properties cluster_performance Biological Performance NP_Ratio N/P Ratio Size_PDI Particle Size & PDI NP_Ratio->Size_PDI influences Zeta Zeta Potential NP_Ratio->Zeta influences EE Encapsulation Efficiency NP_Ratio->EE influences Toxicity Cytotoxicity NP_Ratio->Toxicity can increase Transfection Transfection Efficiency Size_PDI->Transfection affects Zeta->Transfection affects EE->Transfection determines

Caption: Impact of N/P ratio on LNP properties and performance.

Navigating the Stability of Dlin-MC3-DMA LNPs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the storage, handling, and long-term stability of Dlin-MC3-DMA-based Lipid Nanoparticles (LNPs). Addressing common challenges encountered during experimental workflows, this resource offers troubleshooting advice and frequently asked questions to ensure the integrity and efficacy of your LNP formulations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the handling and storage of this compound LNPs, providing actionable solutions to maintain experimental integrity.

Issue Potential Cause(s) Recommended Action(s)
Increased Particle Size and Polydispersity Index (PDI) - Improper Storage Temperature: Storage at temperatures above -20°C can lead to particle aggregation.[1][2] - Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt LNP structure.[3][4] - Vibration: Physical agitation, such as shaking or strong vortexing, can induce aggregation.[5] - Buffer Composition: Certain buffers, like PBS, may offer less cryoprotection compared to Tris or HEPES.[6]- Optimal Storage: Store LNPs at -80°C for long-term stability.[1][3] For shorter periods (up to one week), 4°C is acceptable.[7] - Minimize Freeze-Thaw: Aliquot LNPs into single-use volumes to avoid repeated temperature cycling.[3] - Gentle Handling: Thaw LNPs slowly on ice and mix by gentle inversion or pipetting. Avoid vigorous shaking.[5] - Buffer Selection: Consider using Tris or HEPES-based buffers for improved stability, especially during freeze-thaw cycles.[6]
Decreased Encapsulation Efficiency and Cargo Leakage - Hydrolysis of Lipids and RNA: Water present within the LNP core can lead to the degradation of both the lipid components and the nucleic acid cargo over time.[6] - Elevated Storage Temperatures: Higher temperatures accelerate hydrolytic and oxidative degradation pathways.[1][6] - pH Instability: Storage at a pH above the pKa of this compound can alter LNP structure and lead to cargo release.[8]- Lyophilization: For long-term storage, consider lyophilizing the LNPs to remove residual water and inhibit hydrolysis.[1][6][9] - Low-Temperature Storage: Maintain storage at -80°C to slow down degradation processes.[1] - pH Control: Ensure the final LNP formulation is buffered to a pH below the pKa of this compound (pKa ≈ 6.44) for optimal stability.[8][10]
Loss of In Vitro/In Vivo Activity - mRNA-Lipid Adduct Formation: Impurities from lipid degradation can covalently bind to the mRNA cargo, inactivating it.[6] - Structural Integrity Loss: Changes in particle size and morphology can affect cellular uptake and endosomal escape.[2][11] - Aggregation: Aggregated particles may have altered biodistribution and reduced efficacy.- Use High-Purity Lipids: Start with high-quality this compound and other lipid components to minimize impurities. - Monitor Physical Characteristics: Regularly assess particle size, PDI, and zeta potential to ensure the formulation remains within specification.[11] - Functional Assays: Perform in vitro transfection or in vivo studies with a fresh batch as a positive control to confirm the activity of stored LNPs.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What is the recommended storage temperature for this compound LNPs?

For long-term stability, this compound LNPs should be stored at -80°C.[1][3] For short-term storage of up to one week, 4°C is generally acceptable.[7] Some studies have shown that storage at -20°C can also be effective.[12]

Q2: How many times can I freeze and thaw my LNP samples?

It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to an increase in particle size and a decrease in encapsulation efficiency.[3][4] Aliquoting samples into single-use vials after preparation is the best practice.

Q3: What is the impact of physical agitation on LNP stability?

Vigorous shaking or vortexing can cause LNP aggregation, leading to an increase in particle size and polydispersity.[5] Handle LNP solutions gently, mixing by slow inversion or careful pipetting.

Formulation and Stability

Q4: Does the buffer composition affect the stability of this compound LNPs?

Yes, the buffer can significantly impact stability, particularly during freezing and thawing. Buffers such as Tris and HEPES have been shown to offer better cryoprotection and result in higher transfection efficiency compared to phosphate-buffered saline (PBS).[6]

Q5: What are the primary degradation pathways for this compound LNPs?

The primary degradation pathways include hydrolysis of both the lipid components and the encapsulated RNA, as well as oxidation of the lipids.[6] These processes can lead to the formation of impurities that may form adducts with the mRNA, reducing its activity.[6]

Q6: Is lyophilization a viable option for long-term storage?

Yes, lyophilization (freeze-drying) is a highly effective strategy for enhancing the long-term stability of this compound LNPs.[1][9][13] By removing water, it minimizes hydrolysis and can allow for storage at 4°C or even room temperature for extended periods without significant loss of activity.[1][14] The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is often necessary for optimal results.[5][12][14]

Experimental Protocols

Protocol 1: Assessment of LNP Physical Stability

This protocol outlines the methodology for monitoring the key physical characteristics of this compound LNPs over time.

1. Sample Preparation:

  • Thaw LNP samples at the desired time points (e.g., 0, 1, 3, 6 months) under controlled conditions (e.g., on ice).
  • Gently mix the sample by inverting the tube 5-10 times.
  • Dilute the LNP suspension in an appropriate buffer (e.g., the formulation buffer or PBS) to a suitable concentration for analysis.

2. Dynamic Light Scattering (DLS) Analysis:

  • Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) using a DLS instrument.
  • Perform measurements at a constant temperature (e.g., 25°C).
  • Acquire at least three measurements per sample and report the average and standard deviation.

3. Zeta Potential Measurement:

  • Measure the zeta potential to assess the surface charge of the LNPs.
  • Dilute the sample in an appropriate low-ionic-strength buffer.
  • Perform at least three measurements per sample and report the average and standard deviation.

4. Data Analysis:

  • Compare the Z-average, PDI, and zeta potential of the stored samples to the initial (time 0) measurements.
  • Significant changes in these parameters may indicate particle aggregation or fusion.

Protocol 2: Determination of mRNA Encapsulation Efficiency

This protocol uses a fluorescent dye-based assay (e.g., RiboGreen) to determine the percentage of mRNA encapsulated within the LNPs.

1. Reagent Preparation:

  • Prepare a standard curve of the free mRNA of known concentrations.
  • Prepare the fluorescent dye working solution according to the manufacturer's instructions.

2. Sample Measurement:

  • Total mRNA: In a microplate well, mix the LNP sample with a surfactant (e.g., 0.5% Triton X-100) to lyse the nanoparticles and release the encapsulated mRNA. Add the fluorescent dye and incubate as recommended.
  • Free mRNA: In a separate well, mix the LNP sample (without surfactant) with the fluorescent dye.
  • Measure the fluorescence intensity of all samples and standards using a plate reader at the appropriate excitation and emission wavelengths.

3. Calculation:

  • Use the standard curve to determine the concentration of total mRNA and free mRNA in the samples.
  • Calculate the encapsulation efficiency (EE) using the following formula:
  • EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Stability_Troubleshooting start Observed Issue with This compound LNPs issue1 Increased Particle Size / PDI start->issue1 issue2 Decreased Encapsulation Efficiency start->issue2 issue3 Loss of Biological Activity start->issue3 cause1a Improper Storage Temp issue1->cause1a is it due to? cause1b Freeze-Thaw Cycles issue1->cause1b cause1c Physical Agitation issue1->cause1c cause2a Hydrolysis of Lipids/RNA issue2->cause2a is it due to? cause2b Elevated Temperature issue2->cause2b cause3a mRNA-Lipid Adducts issue3->cause3a is it due to? cause3b Structural Integrity Loss issue3->cause3b solution1a Store at -80°C cause1a->solution1a Solution solution1b Aliquot into Single-Use Vials cause1b->solution1b Solution solution1c Gentle Handling cause1c->solution1c Solution solution2a Consider Lyophilization cause2a->solution2a Solution solution2b Maintain Low Temp cause2b->solution2b Solution solution3a Use High-Purity Lipids cause3a->solution3a Solution solution3b Monitor Physical Characteristics cause3b->solution3b Solution

Caption: Troubleshooting Decision Tree for this compound LNP Instability.

LNP_Stability_Workflow cluster_0 Time Point Analysis prep Sample Preparation (Thaw & Dilute) dls DLS Analysis (Size & PDI) prep->dls zeta Zeta Potential Measurement prep->zeta ribogreen Encapsulation Efficiency (RiboGreen Assay) prep->ribogreen activity Functional Assay (In Vitro/In Vivo) prep->activity data Data Comparison & Stability Assessment dls->data zeta->data ribogreen->data activity->data

Caption: Experimental Workflow for LNP Long-Term Stability Assessment.

References

Navigating the Scale-Up of Dlin-MC3-DMA LNP Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful translation of Dlin-MC3-DMA-based lipid nanoparticle (LNP) therapeutics from the laboratory bench to clinical and commercial manufacturing hinges on a robust and scalable production process. As production volumes increase, maintaining the critical quality attributes (CQAs) of LNPs—such as particle size, polydispersity, and encapsulation efficiency—presents significant challenges. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the scale-up of this compound LNP production.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scaling up of your this compound LNP formulation process.

Problem Potential Causes Recommended Solutions
Increased Particle Size and/or Polydispersity Index (PDI) at Larger Scale 1. Slower Mixing Dynamics: Inefficient mixing at higher flow rates can lead to the formation of larger, more heterogeneous particles. 2. Lipid Concentration Effects: Higher lipid concentrations used at scale can promote particle aggregation if not managed properly. 3. Inadequate Solvent Removal: Residual ethanol (B145695) after dilution can destabilize LNPs and lead to size increases.1. Optimize Mixing Parameters: Increase the total flow rate (TFR) and adjust the flow rate ratio (FRR) to ensure rapid and efficient mixing. For microfluidic systems, ensure the device is not being operated beyond its optimal range. 2. Adjust Lipid Concentration: If possible, lower the initial lipid concentration in the organic phase. Alternatively, ensure rapid dilution after particle formation. 3. Enhance Purification: Optimize the tangential flow filtration (TFF) or dialysis process to ensure complete removal of the organic solvent.
Decreased Encapsulation Efficiency 1. Suboptimal pH of Aqueous Buffer: The pH of the aqueous buffer is critical for the ionization of this compound and subsequent encapsulation of nucleic acids. 2. Incorrect Flow Rate Ratio (FRR): The ratio of the aqueous to organic phase affects the polarity of the environment where LNPs form, influencing encapsulation. 3. Nucleic Acid Degradation: Exposure to nucleases or harsh processing conditions can degrade the nucleic acid payload.1. Verify Buffer pH: Ensure the aqueous buffer (e.g., citrate (B86180) or acetate) is at the optimal pH (typically between 3.5 and 4.5) to protonate the this compound. 2. Optimize FRR: Systematically evaluate different FRRs (e.g., 3:1, 4:1) to find the optimal ratio for your specific formulation and scale. 3. Maintain Aseptic and RNase-Free Conditions: Use RNase-free reagents and equipment. Minimize the processing time and avoid excessive shear stress.
Batch-to-Batch Inconsistency 1. Variability in Raw Materials: Inconsistent quality of lipids or nucleic acids can lead to variable LNP characteristics. 2. Inconsistent Process Parameters: Minor variations in flow rates, temperatures, or mixing times can be magnified at a larger scale. 3. Equipment Fouling or Wear: Changes in the performance of pumps, tubing, or microfluidic devices over time can affect LNP formation.1. Qualify Raw Material Suppliers: Establish stringent quality control specifications for all incoming raw materials. 2. Implement Strict Process Controls: Calibrate all equipment regularly and use automated systems to ensure precise control over process parameters. 3. Establish Equipment Maintenance and Cleaning Protocols: Regularly clean and inspect all equipment. For microfluidic systems, have a replacement schedule for cartridges or chips.
Issues with Sterile Filtration 1. Large or Aggregated LNPs: The presence of oversized particles can clog sterilizing-grade filters. 2. High LNP Concentration: A highly concentrated LNP solution can lead to rapid filter fouling. 3. Incompatible Filter Material: The filter membrane may interact with the LNP components, leading to product loss or filter blockage.1. Optimize Formulation to Control Size: Ensure the formulation process consistently produces LNPs with a narrow size distribution well below the filter pore size (e.g., < 200 nm for a 0.22 µm filter). 2. Dilute Before Filtration: If necessary, dilute the LNP suspension before sterile filtration to reduce the concentration. 3. Select Appropriate Filter Material: Use low-protein-binding filter materials such as polyethersulfone (PES) or polyvinylidene fluoride (B91410) (PVDF). Conduct compatibility studies to ensure minimal product loss.

Frequently Asked Questions (FAQs)

1. What is the optimal molar ratio for this compound LNP formulations?

A commonly used and well-documented molar ratio for this compound-based LNPs is 50:10:38.5:1.5 for this compound : DSPC : Cholesterol : PEG-lipid.[1] However, this ratio may require optimization depending on the specific nucleic acid payload and the desired characteristics of the LNPs.

2. How does the N/P ratio impact LNP formation and efficacy?

The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid (this compound) to phosphate (B84403) groups in the nucleic acid, is a critical parameter. It influences the encapsulation efficiency and the overall charge of the LNPs. An optimal N/P ratio ensures efficient encapsulation of the negatively charged nucleic acid by the positively charged lipid at low pH. A commonly used N/P ratio is around 6:1.[2]

3. What are the key considerations when transitioning from a lab-scale microfluidic device to a larger-scale system?

When scaling up microfluidic production, it's crucial to maintain the same mixing dynamics that were optimized at the lab scale. This can be achieved by using microfluidic devices with parallelized mixing channels. Simply increasing the flow rate in a single-channel device may not be sufficient and can lead to changes in LNP properties. It is also important to ensure that the pumps used for scale-up can deliver precise and pulseless flow.

4. How can I ensure the sterility of my LNP formulation during large-scale production?

Maintaining sterility is paramount for clinical and commercial production. This involves using sterile, depyrogenated components and equipment. The entire process, from buffer preparation to final filling, should be conducted in a controlled environment (e.g., a cleanroom with appropriate air handling). Aseptic techniques must be strictly followed, and the final product is typically passed through a 0.22 µm sterilizing-grade filter.

5. What are the best practices for storing this compound and the final LNP product?

This compound should be stored at -20°C or below to prevent degradation.[2] The final LNP formulation is typically stored at 2-8°C for short-term use or frozen at -20°C to -80°C for long-term stability. The optimal storage conditions should be determined through formal stability studies.

Data Presentation: Impact of Scale-Up on LNP Critical Quality Attributes

The following table summarizes hypothetical but representative data illustrating the potential impact of scaling up the production of this compound LNPs on their CQAs.

Parameter Lab Scale (1 mL) Pilot Scale (100 mL) Manufacturing Scale (10 L)
Total Flow Rate (TFR) 12 mL/min200 mL/min1 L/min
Flow Rate Ratio (FRR) (Aqueous:Organic) 3:13:13:1
Particle Size (Z-average) 85 nm92 nm105 nm
Polydispersity Index (PDI) 0.080.120.18
Encapsulation Efficiency >95%>95%>90%
Zeta Potential (at pH 7.4) -5 mV-8 mV-12 mV

This data is for illustrative purposes and will vary based on the specific formulation and process.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics (Lab Scale)

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA or siRNA in RNase-free citrate buffer (100 mM, pH 4.0)

  • 200 proof, RNase-free ethanol

  • Microfluidic mixing system (e.g., NanoAssemblr Ignite™)

Procedure:

  • Prepare Lipid Stock Solution:

    • In an RNase-free tube, combine this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The final lipid concentration in the ethanol should be between 10-20 mg/mL.

    • Ensure all lipids are fully dissolved.

  • Prepare Nucleic Acid Solution:

    • Dilute the mRNA or siRNA stock in 100 mM citrate buffer (pH 4.0) to the desired concentration.

  • Set up Microfluidic System:

    • Prime the system with ethanol and then with the respective buffers.

    • Set the total flow rate (TFR) to 12 mL/min and the flow rate ratio (FRR) of aqueous to organic phase to 3:1.

  • Formulate LNPs:

    • Load the lipid solution in ethanol into the organic phase inlet and the nucleic acid solution into the aqueous phase inlet.

    • Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Collection and Dilution:

    • Collect the LNP solution from the outlet.

    • Immediately dilute the collected sample with a neutral buffer (e.g., PBS, pH 7.4) to minimize any potential for particle aggregation.

Protocol 2: LNP Purification using Tangential Flow Filtration (TFF)

Materials:

  • LNP dispersion from the formulation step

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • TFF system with a hollow fiber or cassette membrane (e.g., 100 kDa MWCO PES)

Procedure:

  • System Preparation:

    • Sanitize and equilibrate the TFF system and membrane with the diafiltration buffer according to the manufacturer's instructions.

  • Loading and Concentration:

    • Load the LNP dispersion into the TFF system reservoir.

    • Concentrate the LNP solution to a desired volume by applying a controlled transmembrane pressure (TMP) and cross-flow rate.

  • Diafiltration (Buffer Exchange):

    • Add the diafiltration buffer to the reservoir at the same rate as the permeate is being removed.

    • Perform 5-10 diavolumes of buffer exchange to ensure complete removal of ethanol and the low pH buffer.

  • Final Concentration and Recovery:

    • After diafiltration, concentrate the LNPs to the final target concentration.

    • Recover the purified and concentrated LNP solution from the system.

  • Sterile Filtration:

    • Pass the final LNP product through a 0.22 µm sterilizing-grade filter into a sterile container.

Visualizations

LNP_Scale_Up_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_final Final Processing Lipid_Stock Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol Microfluidics Microfluidic Mixing (Controlled TFR & FRR) Lipid_Stock->Microfluidics NA_Solution Nucleic Acid Solution (mRNA/siRNA) in Low pH Buffer NA_Solution->Microfluidics TFF Tangential Flow Filtration (TFF) - Buffer Exchange - Concentration Microfluidics->TFF Crude LNPs Sterile_Filtration Sterile Filtration (0.22 µm) TFF->Sterile_Filtration Purified LNPs Final_Product Final LNP Product Sterile_Filtration->Final_Product

Caption: A generalized workflow for the production and purification of this compound LNPs.

Troubleshooting_Logic Scale_Up Scale-Up (Increased Volume/Flow Rate) Problem Problem Observed: Increased Particle Size/PDI Scale_Up->Problem Cause1 Potential Cause 1: Slower Relative Mixing Problem->Cause1 Cause2 Potential Cause 2: Lipid Concentration Effects Problem->Cause2 Solution1 Solution: Optimize TFR/FRR Cause1->Solution1 Solution2 Solution: Adjust Lipid Concentration or Dilution Cause2->Solution2

Caption: Troubleshooting logic for increased particle size during LNP scale-up.

References

Technical Support Center: Refining Dlin-mc3-dma LNP Formulation for Minimal Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the refinement of Dlin-mc3-dma LNP formulations to minimize immunogenicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of immunogenicity in this compound LNP formulations?

A1: The immunogenicity of this compound based Lipid Nanoparticles (LNPs) can stem from multiple components and their interactions with the immune system. The primary sources include:

  • The LNP components themselves : The ionizable lipid (this compound), PEGylated lipids, and even helper lipids can be recognized by the innate immune system.[1][2][3] Empty LNPs (without a nucleic acid payload) have been shown to act as adjuvants, indicating the intrinsic immunogenicity of the lipid components.[4]

  • Activation of Innate Immune Pathways : LNPs can activate pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and the NLRP3 inflammasome.[1][5][6] This activation leads to the production of pro-inflammatory cytokines and chemokines.[7]

  • PEGylated Lipids : The polyethylene (B3416737) glycol (PEG) component, while enhancing stability and circulation time, is a significant contributor to immunogenicity.[5][8] It can lead to the production of anti-PEG antibodies (IgM and IgE), which can cause hypersensitivity reactions and accelerated blood clearance (ABC) of the LNPs upon repeated administration.[5][9][10]

  • Complement Activation : LNPs can activate the complement system, particularly via the alternative pathway, leading to the production of anaphylatoxins and opsonization of the particles for clearance.[7][9][11][12] This is a known cause of complement activation-related pseudoallergy (CARPA).[10][13]

  • Physicochemical Properties : LNP size, surface charge, and lipid arrangement can influence their interaction with immune cells and subsequent immune responses.[2][3][14]

Q2: How can I reduce the immunogenicity associated with the PEG component of my LNPs?

A2: Several strategies can be employed to mitigate PEG-related immunogenicity:

  • Modify the PEG-lipid structure :

    • Shorten the PEG chain length : Using PEG lipids with shorter chains can reduce immune recognition.[15]

    • Use a shorter lipid anchor : A shorter hydrophobic alkyl chain on the PEG-lipid can facilitate its faster dissociation from the LNP surface after injection, reducing the window for immune recognition.[5]

    • Branched or Y-shaped PEG : Replacing linear PEG with branched structures can significantly decrease the production of anti-PEG antibodies.[8]

    • Cleavable PEG-lipids : Designing PEG-lipids that are cleaved in response to the physiological environment (e.g., acidic pH or enzymes) can help "de-shield" the LNP at the target site, balancing circulation time with reduced immunogenicity.[8]

  • Optimize the PEG-lipid molar ratio : Reducing the molar percentage of the PEG-lipid in the formulation can decrease immunogenicity, but this needs to be balanced with maintaining LNP stability and preventing aggregation.[2][15]

  • Route of administration : Intramuscular injections may be more suitable for repeated dosing compared to intravenous administration, as they can create a depot effect and potentially trigger a less robust systemic immune response.[8]

Q3: What is the role of helper lipids in LNP immunogenicity and how can I optimize them?

A3: Helper lipids, which include phospholipids (B1166683) and cholesterol, are crucial for the stability and function of LNPs and can significantly influence their immunogenic profile.[16][17]

  • Phospholipids (e.g., DSPC, DOPC, DOPE) : These lipids contribute to the structural integrity of the LNP.[18] The choice of phospholipid affects membrane fluidity and charge.[15] For instance, using phospholipids with unsaturated acyl chains like DOPE can promote the formation of a hexagonal II phase, which may facilitate endosomal escape.[17] Formulations with DOPE have been shown to interact more strongly with this compound, potentially altering membrane organization and subsequent immune interactions.[19]

  • Cholesterol : Cholesterol regulates the rigidity and stability of the lipid membrane.[15] Replacing cholesterol with plant-derived sterols has been shown to reduce inflammatory cytokine production and adverse reactions while maintaining a comparable antigen-specific immune response.[15]

  • Optimization : The type and ratio of helper lipids should be empirically tested. For example, while DSPC is commonly used and provides good stability, other phospholipids like DOPC or DOPE might be beneficial for specific applications and should be evaluated for their impact on both efficacy and immunogenicity.[16]

Troubleshooting Guide

Problem 1: High levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are observed in in-vitro/in-vivo experiments.

Potential Cause Troubleshooting Step
Intrinsic immunogenicity of LNP components The ionizable lipid this compound can contribute to cytokine induction. Consider screening alternative ionizable lipids if possible.[5]
Suboptimal lipid ratios Modify the molar ratios of the helper lipids (DSPC, Cholesterol) and the PEG-lipid. Reducing the PEG-lipid percentage or substituting cholesterol with plant sterols can lower cytokine responses.[15]
LNP size and polydispersity Ensure your LNPs are within the optimal size range (e.g., 80-100 nm) and have a low polydispersity index (PDI).[14] Larger or aggregated particles can be more immunogenic. Optimize formulation parameters like flow rate and mixing ratios during microfluidic synthesis.[14]
Route of Administration The route of administration can significantly impact the immune response. For this compound LNPs, subcutaneous injection has been observed to induce a Th2-biased antibody response, while intramuscular injection leads to a Th1-biased cellular response.[20][21] Evaluate if the chosen route is appropriate for the desired immune outcome.

Problem 2: Evidence of complement activation (e.g., high sC5b-9 levels) is detected.

Potential Cause Troubleshooting Step
PEG-lipid induced complement activation The PEGylated surface of the LNP is a primary trigger for complement activation.[11] Implement strategies to reduce PEG immunogenicity as outlined in FAQ Q2.
Presence of anti-PEG antibodies Pre-existing or induced anti-PEG IgM can bind to the LNP surface and activate the classical complement pathway.[5][22]
LNP surface charge While this compound is near-neutral at physiological pH, formulation inconsistencies could lead to surface charge variations that might interact with complement proteins. Ensure consistent formulation processes and buffer exchange.

Problem 3: Reduced efficacy upon repeated dosing (Accelerated Blood Clearance).

Potential Cause Troubleshooting Step
Induction of anti-PEG IgM The first dose of PEGylated LNPs can induce the production of anti-PEG IgM antibodies.[23] Upon subsequent injections, these antibodies bind to the LNPs, leading to their rapid clearance by phagocytic cells, a phenomenon known as Accelerated Blood Clearance (ABC).[5][10]
Formulation instability Ensure the long-term stability of your LNP formulation. Changes in particle size or aggregation over time can lead to faster clearance.
High PEG density A high density of PEG on the LNP surface can be more immunogenic. Try reducing the molar ratio of the PEG-lipid in your formulation.[15]

Quantitative Data Summary

Table 1: Standard this compound LNP Formulation Composition

This table presents a commonly used molar ratio for this compound LNP formulations as a starting point for optimization.[20][24]

ComponentMolar Ratio (%)
This compound50
DSPC10
Cholesterol38.5
DMG-PEG 20001.5

Table 2: Impact of Formulation Parameters on Immunogenicity

This table summarizes the general effects of modifying key formulation parameters on the immunogenic profile of LNPs.

ParameterModificationEffect on ImmunogenicityReference
Particle Size Smaller diameter LNPs (<60 nm)Substantially less immunogenic in mice, but less impact in non-human primates.[14][25]
PEG-Lipid Reduce PEG chain length and molar ratioIncreased antigen-specific antibody and CD8+ T cell responses; may reduce adverse reactions.[15]
Helper Lipid Replace Cholesterol with plant sterolsComparable antibody and CD8+ T cell responses, but significantly reduced inflammatory cytokine production and fever.[15]
Helper Lipid Replace DSPC with phospholipids with different head/tail groupsComparable antibody and CD8+ T cell responses, but significantly reduced inflammatory cytokine production and fever.[15]
Ionizable Lipid SM-102 vs. MC3SM-102 LNPs showed significantly higher IL-1β secretion than MC3 LNPs.[5]

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for preparing LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol (B145695) to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[24]

    • Ensure all lipids are fully dissolved to form a clear solution. The total lipid concentration will depend on the microfluidic system and desired final concentration.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA cargo in a low pH buffer, such as 10 mM citrate (B86180) buffer at pH 4.0.[24] This ensures that the this compound is protonated and can complex with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid solution in ethanol into one syringe and the mRNA solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (FRR), typically 3:1 (Aqueous:Organic). The total flow rate (TFR) will influence the resulting particle size.[14]

  • Dialysis and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.[24] This neutralizes the surface charge of the LNPs. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Characterization:

    • Measure particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Assessment of Cytokine Induction

This protocol outlines a method for measuring cytokine release from immune cells upon exposure to LNPs.

  • Cell Culture:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., macrophages, dendritic cells).

  • LNP Stimulation:

    • Plate the cells at a suitable density.

    • Treat the cells with different concentrations of your LNP formulations. Include a positive control (e.g., LPS) and a negative control (PBS or empty LNPs).

    • Incubate for a specified period (e.g., 6, 12, or 24 hours).

  • Sample Collection:

    • After incubation, centrifuge the plates to pellet the cells.

    • Collect the supernatant, which contains the secreted cytokines.

  • Cytokine Quantification:

    • Measure the concentration of key pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-γ) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay (e.g., Luminex).[7][11][26]

Protocol 3: Complement Activation Assay

This protocol describes a method to assess whether LNP formulations activate the complement cascade.

  • Serum Preparation:

    • Collect human serum and store it appropriately to maintain complement activity.

  • LNP Incubation:

    • Incubate your LNP formulations with the human serum at 37°C for a defined period (e.g., 30-60 minutes). Include positive and negative controls.

  • Quantification of Complement Activation Markers:

    • Measure the levels of complement activation products in the serum. The soluble terminal complement complex (sC5b-9) is a common marker for terminal pathway activation and can be quantified using a specific ELISA kit.[7][11]

Visualizations

LNP_Immunogenicity_Pathway cluster_LNP LNP Components cluster_ImmuneCell Antigen Presenting Cell (APC) cluster_Response Immune Response LNP This compound LNP APC APC (e.g., Dendritic Cell) LNP->APC Uptake Complement Complement Activation (sC5b-9) LNP->Complement Direct Activation PEG PEG-Lipid Antibodies Anti-PEG Antibodies (IgM, IgE) PEG->Antibodies Sensitization Ionizable Ionizable Lipid (this compound) RNA mRNA Cargo TLR Endosomal TLRs (TLR3, TLR7/8) APC->TLR NLRP3 NLRP3 Inflammasome APC->NLRP3 MyD88 MyD88 APC->MyD88 TLR->MyD88 via RNA Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NLRP3->Cytokines (IL-1β) MyD88->Cytokines Type1_IFN Type I Interferons MyD88->Type1_IFN Antibodies->Complement Activation

Caption: Signaling pathways of LNP-induced innate immune activation.

LNP_Formulation_Workflow cluster_char 5. Physicochemical Characterization cluster_eval 6. Immunogenicity Evaluation prep_lipids 1. Prepare Lipid Mix (this compound, DSPC, Chol, PEG) in Ethanol mixing 3. Microfluidic Mixing prep_lipids->mixing prep_mrna 2. Prepare mRNA in Citrate Buffer (pH 4.0) prep_mrna->mixing dialysis 4. Dialysis vs. PBS (pH 7.4) mixing->dialysis dls Size & PDI (DLS) dialysis->dls ee Encapsulation Efficiency dialysis->ee invitro In Vitro Cytokine Assay (PBMCs) dialysis->invitro complement_assay Complement Activation Assay dialysis->complement_assay invivo In Vivo Studies (Cytokine Profiling) dialysis->invivo LNP_Parameter_Relationships cluster_params Formulation Parameters cluster_outcomes Immunogenic Outcomes LipidRatio Lipid Molar Ratios Cytokine Cytokine Release LipidRatio->Cytokine modulates TCell T-Cell Response LipidRatio->TCell influences PEG_Props PEG-Lipid Properties (Chain length, % molar) PEG_Props->Cytokine modulates Complement Complement Activation PEG_Props->Complement major driver ABC Accelerated Blood Clearance PEG_Props->ABC induces ParticleSize Particle Size ParticleSize->Cytokine influences HelperLipid Helper Lipid Choice (DSPC vs DOPE, Chol vs Sterol) HelperLipid->Cytokine strongly modulates HelperLipid->TCell influences

References

Validation & Comparative

Dlin-MC3-DMA vs. SM-102: A Comparative Guide to LNP-mediated mRNA Vaccine Delivery Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal ionizable lipid is a critical determinant of the success of mRNA-based vaccines and therapeutics. Dlin-MC3-DMA and SM-102 have emerged as two of the most prominent ionizable lipids, each with distinct characteristics that influence their efficacy in delivering mRNA payloads. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of lipid nanoparticles (LNPs) for specific research and development applications.

At a Glance: Key Performance Indicators

FeatureThis compoundSM-102Key Considerations
Primary Application siRNA therapeutics (Onpattro®)mRNA vaccines (Moderna COVID-19 vaccine)This compound has a longer history in the clinic for siRNA, while SM-102 is a key component of a globally distributed mRNA vaccine.
In Vivo Protein Expression Effective, with significant liver tropism.[1]Generally higher protein expression compared to MC3, particularly with intramuscular administration.The choice of lipid can influence the magnitude and location of protein expression.
Immunogenicity Can induce a Th2-biased antibody response, particularly with subcutaneous administration.[2][3]Induces a robust antibody response.[4]The desired type of immune response (e.g., humoral vs. cellular) can be influenced by the LNP composition and route of administration.
Safety Profile Generally well-tolerated at therapeutic doses.[5][6] High doses may be associated with liver toxicity.[7]Favorable safety profile in its approved vaccine formulation.[8]High doses of ionizable lipids can lead to inflammatory responses and potential organ toxicity.

Quantitative Performance Data

The following tables summarize quantitative data from comparative studies. It is important to note that direct comparisons can be challenging due to variations in experimental models, mRNA constructs, and LNP formulations.

Table 1: In Vivo Luciferase Expression

This table compares the in vivo expression of luciferase mRNA delivered by LNPs containing either this compound or SM-102. Higher relative light units (RLU) indicate greater protein expression.

Ionizable LipidN/P RatioMean Luciferase Expression (RLU)Fold Difference (vs. SM-102 at same N/P)Animal ModelAdministration RouteReference
This compound3:1~1.5 x 10^8~1.0xMiceIntravenous
SM-1023:1~1.5 x 10^81.0xMiceIntravenous
This compound6:1~2.5 x 10^8~1.7xMiceIntravenous
SM-1026:1~1.5 x 10^81.0xMiceIntravenous

N/P ratio refers to the molar ratio of the amine groups in the ionizable lipid to the phosphate (B84403) groups in the mRNA.

Table 2: In Vitro Transfection Efficiency

This table shows the in vitro transfection efficiency of LNPs formulated with this compound compared to another ionizable lipid, GenVoy (GV), as a proxy for comparative in vitro performance.

Ionizable LipidLuciferase Expression (RLU/well)Cell LineReference
This compound~1 x 10^7HeLa[2]
GenVoy (GV)~5 x 10^7HeLa[2]
Table 3: Comparative Safety Data (siRNA delivery)

This table presents safety data from a study comparing this compound with ALC-0315, an ionizable lipid structurally similar to SM-102, for siRNA delivery. Elevated levels of ALT (Alanine Aminotransferase) and Bile Acids are indicators of potential liver toxicity.

Ionizable LipidDose (mg/kg)Serum ALT (U/L)Serum Total Bile Acids (µmol/L)Animal ModelReference
Control-~25~10Mice[5][6]
This compound5~50~20Mice[5][6]
ALC-03155~150~80Mice[5][6]

Experimental Methodologies

LNP Formulation via Microfluidic Mixing

A common method for preparing mRNA-LNPs involves rapid mixing of a lipid solution in ethanol (B145695) with an aqueous solution of mRNA at a low pH using a microfluidic device.

Protocol:

  • Lipid Preparation: this compound or SM-102, DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • mRNA Preparation: The mRNA is diluted in a low pH buffer, such as a 10 mM citrate (B86180) buffer (pH 3.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device (e.g., a T-mixer). The rapid change in solvent polarity facilitates the self-assembly of the LNPs with the mRNA encapsulated.

  • Dialysis: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation with a neutral surface charge.

In Vivo Luciferase Expression Assay

This assay is used to quantify the in vivo delivery efficiency of LNPs by measuring the expression of a reporter protein, firefly luciferase.

Protocol:

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Administration: mRNA-LNPs encapsulating firefly luciferase mRNA are administered via the desired route (e.g., intramuscular or intravenous injection).

  • Substrate Injection: At a specified time point post-administration (e.g., 24 hours), the mice are anesthetized and injected with a D-luciferin substrate.

  • Bioluminescence Imaging: The mice are then imaged using an in vivo imaging system (IVIS) to detect the bioluminescent signal produced by the luciferase enzyme.

  • Quantification: The bioluminescence is quantified as relative light units (RLU) in specific organs or at the injection site.

Immunogenicity Assessment

The immunogenicity of an mRNA vaccine is typically assessed by measuring the antigen-specific antibody titers in the serum of vaccinated animals.

Protocol:

  • Vaccination: Mice are immunized with the mRNA-LNP vaccine, often in a prime-boost regimen (e.g., vaccinations at week 0 and week 3).

  • Serum Collection: Blood samples are collected at various time points after vaccination.

  • ELISA (Enzyme-Linked Immunosorbent Assay): An ELISA is performed to quantify the levels of antigen-specific antibodies (e.g., IgG) in the serum. This involves coating a plate with the target antigen, incubating with diluted serum samples, and then detecting the bound antibodies with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

  • Titer Determination: The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive signal above the background.

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in LNP-mediated mRNA delivery and the subsequent immune response.

LNP_Delivery_Workflow cluster_formulation LNP Formulation cluster_delivery Cellular Delivery cluster_expression Protein Expression mRNA mRNA Microfluidic_Mixing Microfluidic Mixing mRNA->Microfluidic_Mixing Lipids Ionizable Lipid (this compound or SM-102) + Helper Lipids Lipids->Microfluidic_Mixing mRNA_LNP mRNA-LNP Microfluidic_Mixing->mRNA_LNP Endocytosis Endocytosis mRNA_LNP->Endocytosis Cellular Uptake Endosome Endosome Endocytosis->Endosome mRNA_Release mRNA Release (pH-mediated) Endosome->mRNA_Release Translation Translation (Ribosomes) mRNA_Release->Translation Antigen Antigen Protein Translation->Antigen

Caption: Experimental workflow for mRNA-LNP formulation and delivery.

Immune_Response_Pathway Antigen_Presenting_Cell Antigen Presenting Cell (APC) Antigen_Presentation Antigen Presentation (MHC Class I & II) Antigen_Presenting_Cell->Antigen_Presentation T_Helper_Cell Helper T Cell (CD4+) Antigen_Presentation->T_Helper_Cell Cytotoxic_T_Cell Cytotoxic T Cell (CD8+) Antigen_Presentation->Cytotoxic_T_Cell B_Cell_Activation B Cell Activation T_Helper_Cell->B_Cell_Activation Plasma_Cell Plasma Cell B_Cell_Activation->Plasma_Cell Antibodies Antibodies Plasma_Cell->Antibodies Antigen Antigen Protein Antigen->Antigen_Presenting_Cell Uptake

Caption: Simplified signaling pathway of the adaptive immune response to an mRNA vaccine.

References

A Head-to-Head Comparison of Dlin-MC3-DMA and ALC-0315 for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a lipid nanoparticle (LNP) system is critical for the successful delivery of siRNA therapeutics. Two of the most prominent ionizable cationic lipids used in clinically approved RNA therapies are Dlin-MC3-DMA (MC3) and ALC-0315.[1][2][3] While MC3 is utilized in an approved siRNA therapy for transthyretin knockdown, ALC-0315 is a key component in mRNA-based SARS-CoV-2 vaccines.[1][2][3] This guide provides a comprehensive, data-driven comparison of these two lipids for siRNA delivery, focusing on in vivo efficacy and safety.

Performance at a Glance: this compound vs. ALC-0315

FeatureThis compound (MC3)ALC-0315Key Findings
Primary Application siRNA delivery (Onpattro®)[1][4]mRNA delivery (Pfizer-BioNTech COVID-19 Vaccine)[1][5]Both are clinically validated ionizable lipids for nucleic acid delivery.
In Vivo siRNA Knockdown Efficacy (1 mg/kg siRNA, Mice) ModerateHighALC-0315 LNPs demonstrated significantly greater knockdown of target genes in both hepatocytes and hepatic stellate cells compared to MC3 LNPs.[1][2][3][6][7][8]
Hepatocyte Targeting (Factor VII Knockdown) Significant KnockdownTwo-fold greater knockdown than MC3[1][2][3][6][7][8]ALC-0315 is more potent for siRNA-mediated gene silencing in hepatocytes at the same dose.[1][6]
Hepatic Stellate Cell Targeting (ADAMTS13 Knockdown) Minimal KnockdownTen-fold greater knockdown than MC3[1][2][3][7][8]ALC-0315 shows superior efficacy in delivering functional siRNA to hepatic stellate cells.[1]
In Vivo Toxicity (5 mg/kg siRNA, Mice) No significant increase in liver toxicity markers.[1][2][3][7][8]Increased markers of liver toxicity (ALT and bile acids).[1][2][3][7][8]At higher doses, ALC-0315 LNPs may present a greater risk of hepatotoxicity.[1][2]
Endosomal Escape Estimated at 2-5%[1]Believed to be higher than MC3, contributing to greater potency.[1]Differences in endosomal escape are a likely contributor to the observed potency differences.[1]

In-Depth Performance Analysis

A direct head-to-head in vivo study in mice provides the most compelling comparative data. In this research, LNPs were formulated with either MC3 or ALC-0315 to deliver siRNA targeting coagulation factor VII (FVII) in hepatocytes and ADAMTS13 in hepatic stellate cells (HSCs).

Gene Silencing Efficacy

At a dose of 1 mg/kg of siRNA, LNPs formulated with ALC-0315 demonstrated markedly superior gene knockdown in both target cell populations within the liver.[1][2][3][6][7][8]

  • Hepatocytes: ALC-0315 LNPs achieved a two-fold greater knockdown of FVII mRNA in hepatocytes compared to MC3 LNPs.[1][2][3][6][7][8]

  • Hepatic Stellate Cells: The difference was even more pronounced in HSCs, where ALC-0315 LNPs resulted in a ten-fold greater knockdown of ADAMTS13 mRNA.[1][2][3][7][8] In contrast, the knockdown achieved by MC3 LNPs in HSCs was minimal.[1][6]

These results suggest that ALC-0315 may facilitate more efficient intracellular delivery and/or endosomal escape of the siRNA payload across different liver cell types.[1]

Safety and Tolerability

The safety profile of these lipids was assessed at a higher dose of 5 mg/kg of siRNA.

  • ALC-0315 LNPs: This higher dose led to a significant increase in serum markers of liver toxicity, specifically alanine (B10760859) aminotransferase (ALT) and bile acids.[1][2][3][7][8]

  • MC3 LNPs: At the same 5 mg/kg dose, MC3 LNPs did not cause a significant elevation in these liver toxicity markers.[1][2][3][7][8]

This indicates that while ALC-0315 is more potent at lower doses, it may have a narrower therapeutic window and a higher potential for liver toxicity at elevated concentrations.

Experimental Methodologies

The following protocols are based on the direct comparative study of MC3 and ALC-0315 for siRNA delivery.

LNP Formulation

The lipid nanoparticles were prepared with a consistent molar ratio of helper lipids, with the only variable being the ionizable cationic lipid.

Lipid Composition (Molar Ratio):

ComponentMolar Percentage
Ionizable Cationic Lipid (MC3 or ALC-0315)50%
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)10%
Cholesterol38.5%
PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)1.5%

Protocol:

  • The siRNA is dissolved in a sodium acetate (B1210297) buffer at pH 4.

  • The lipid mixture (ionizable lipid, DSPC, cholesterol, and PEG-DMG) is dissolved in an ethanol (B145695) solution.

  • The siRNA solution is rapidly mixed with the lipid solution at an amine-to-phosphate (N/P) ratio of 3.

  • The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated components.[1]

LNP_Formulation_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase siRNA siRNA in Sodium Acetate (pH 4) Mixing Rapid Mixing (N/P Ratio = 3) siRNA->Mixing Lipids Lipids in Ethanol (MC3 or ALC-0315, DSPC, Cholesterol, PEG-DMG) Lipids->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis LNPs Final LNP Formulation Dialysis->LNPs

Lipid Nanoparticle (LNP) Formulation Workflow.
In Vivo siRNA Delivery and Analysis

Animal Model: C57BL/6J mice.

Experimental Workflow:

  • Injection: A single intravenous (IV) injection of the LNP-encapsulated siRNA (targeting FVII or ADAMTS13) or a control siRNA (siLuc) is administered to the mice.

  • Sample Collection: One week post-injection, liver tissue and blood plasma are collected.

  • mRNA Analysis: The liver tissue is analyzed to quantify the target mRNA levels (FVII or ADAMTS13) relative to the control group.

  • Protein Analysis: Blood plasma is used to measure the levels of the corresponding plasma proteins (FVII or ADAMTS13).

In_Vivo_Workflow cluster_analysis Downstream Analysis Start IV Injection of siRNA-LNPs into Mice Wait One Week Post-Injection Start->Wait Collection Collect Liver Tissue and Blood Plasma Wait->Collection mRNA_Analysis Quantify Target mRNA in Liver Collection->mRNA_Analysis Protein_Analysis Measure Target Protein in Plasma Collection->Protein_Analysis

In Vivo siRNA Delivery and Efficacy Assessment Workflow.

Conclusion

The choice between this compound and ALC-0315 for siRNA delivery is a trade-off between potency and potential toxicity. ALC-0315 offers superior gene silencing efficacy at lower doses, not only in hepatocytes but also in more challenging cell types like hepatic stellate cells.[1] This enhanced potency is likely due to more efficient endosomal escape.[1] However, this comes with a potential for increased liver toxicity at higher doses.[1][2]

For applications requiring very high levels of gene knockdown where the therapeutic window is well-understood, ALC-0315 may be the preferred choice. Conversely, this compound presents a safer profile at higher concentrations, making it a robust option for therapies where a wider safety margin is paramount.[1][2] The selection of the ionizable lipid should, therefore, be guided by the specific therapeutic application, the target cell type, and the required potency versus the acceptable safety profile.

References

Dlin-MC3-DMA LNPs: A Comparative Guide to In Vivo Biodistribution and Gene Silencing Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the selection of an effective delivery vehicle for nucleic acid therapeutics is a critical determinant of clinical success. Dlin-MC3-DMA (MC3) has emerged as a gold-standard ionizable cationic lipid for the formulation of lipid nanoparticles (LNPs) for siRNA delivery, most notably as a key component of the first FDA-approved RNAi therapeutic, Onpattro®[1][2]. This guide provides an objective comparison of this compound LNP performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes.

Comparative Analysis of Gene Silencing Efficacy

The primary function of these LNPs is to silence target genes in specific tissues. The following table summarizes the in vivo gene silencing efficacy of this compound LNPs in comparison to other ionizable lipids.

Ionizable LipidTarget Gene (Cell Type)Animal ModelDoseEfficacy (% Knockdown)Reference
This compound Factor VII (Hepatocytes)Mice0.005 mg/kg (ED₅₀)~50%[3][4]
This compound Transthyretin (TTR)Non-human primates0.03 mg/kg (ED₅₀)~50%[3][5]
ALC-0315 Factor VII (Hepatocytes)Mice1 mg/kg2-fold greater knockdown than MC3[6][7]
ALC-0315 ADAMTS13 (Hepatic Stellate Cells)Mice1 mg/kg10-fold greater knockdown than MC3[6][7]
Dlin-KC2-DMA Factor VII (Hepatocytes)MiceNot specified100-fold more potent than DLin-DMA[3]
Dlin-DMA Factor VII (Hepatocytes)MiceNot specifiedBaseline[3]

In Vivo Biodistribution Profile

The in vivo biodistribution of LNPs is a crucial factor influencing both efficacy and potential toxicity. Following intravenous administration, LNPs predominantly accumulate in the liver[8]. However, the choice of ionizable lipid and formulation can influence the distribution to other organs.

Ionizable LipidPrimary Organ of AccumulationOther Organs with Notable AccumulationAnimal ModelKey FindingsReference
This compound LiverSpleenMice, Non-human primatesHigh liver-selective transfection for siRNA.[9][10][9][10]
DOG-IM4 Injection site (initially)Draining lymph nodesMiceSlower migration from injection site compared to MC3.[1]
ALC-0315 LiverNot specifiedMiceHigher hepatotoxicity observed at high doses (5 mg/kg) compared to MC3.[6][7][6][7]
Imidazolium-based lipid (IM21.7c) LungSpleen, LiverMiceSignificantly higher expression in the lung compared to this compound.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for the formulation of this compound LNPs and the subsequent in vivo evaluation.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing LNPs containing this compound.

Materials:

  • Lipid Stock Solution (in Ethanol):

    • This compound

    • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

    • Cholesterol

    • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

    • Typical Molar Ratio: 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG 2000

  • siRNA Aqueous Solution:

    • siRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 5.0)[2]

Procedure:

  • Prepare the lipid stock solution by dissolving the lipids in ethanol (B145695).

  • Prepare the siRNA solution in the aqueous buffer.

  • Load the lipid solution and the siRNA solution into separate syringes.

  • Connect the syringes to a microfluidic mixing device.

  • Set the flow rates to achieve the desired mixing ratio (typically 3:1 aqueous to ethanol).

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Sterile filter the final LNP formulation.

In Vivo Gene Silencing and Biodistribution Study in Mice

This protocol outlines a typical in vivo study to assess the efficacy and distribution of LNP-siRNA formulations.

Animal Model:

  • Female C57BL/6 mice (6-8 weeks old)

Experimental Groups:

  • Control group (e.g., PBS or LNP with scrambled siRNA)

  • Test group (LNP with target-specific siRNA)

Procedure:

  • Administer the LNP-siRNA formulations to the mice via intravenous (tail vein) injection.

  • At predetermined time points (e.g., 24, 48, 72 hours) post-injection, collect blood samples via cardiac puncture for serum analysis (e.g., liver enzyme levels for toxicity assessment).

  • Euthanize the mice and harvest organs of interest (liver, spleen, lungs, kidneys, etc.).

  • For Gene Silencing Analysis:

    • Isolate total RNA from a portion of the harvested tissue (e.g., liver).

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.

    • Alternatively, homogenize the tissue to extract protein and perform a Western blot or ELISA to quantify the target protein levels.

  • For Biodistribution Analysis:

    • If using radiolabeled or fluorescently tagged siRNA or lipids, measure the radioactivity or fluorescence in the homogenized tissues to quantify the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Administration cluster_analysis Analysis LNP_MC3 This compound LNP Admin Intravenous Injection (Mouse Model) LNP_MC3->Admin LNP_Alt Alternative LNP LNP_Alt->Admin Biodist Biodistribution (%ID/g in Organs) Admin->Biodist Gene_Silence Gene Silencing (% Knockdown) Admin->Gene_Silence Toxicity Toxicity Assessment (e.g., ALT levels) Admin->Toxicity

Caption: In vivo experimental workflow for comparing LNP formulations.

gene_silencing_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway LNP LNP with siRNA (Neutral Surface Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome This compound becomes positively charged Escape Endosomal Escape Endosome->Escape RISC RISC Loading Escape->RISC siRNA release into cytoplasm Cleavage mRNA Cleavage RISC->Cleavage Silencing Gene Silencing Cleavage->Silencing

Caption: Mechanism of this compound LNP-mediated gene silencing.

References

Decoding Endosomal Escape: A Comparative Guide to Dlin-MC3-DMA LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of endosomal escape is paramount for the successful delivery of nucleic acid therapeutics. This guide provides a comprehensive comparison of the widely used Dlin-MC3-DMA lipid nanoparticle (LNP) system, detailing its proposed endosomal escape mechanism, and benchmarking its performance against alternative strategies through supporting experimental data and detailed protocols.

The journey of a lipid nanoparticle from extracellular space to cytosolic delivery is fraught with cellular barriers, the most critical being the endosomal membrane. Efficiently breaching this barrier, a process termed endosomal escape, dictates the therapeutic efficacy of encapsulated payloads like mRNA and siRNA. This compound, an ionizable cationic lipid, has been a cornerstone of LNP formulations, including the first FDA-approved siRNA drug, Onpattro. Its mechanism of action, while extensively studied, is a subject of ongoing research and optimization.

The this compound Endosomal Escape Hypothesis: A Step-by-Step Breakdown

The prevailing model for this compound-mediated endosomal escape hinges on the lipid's pH-responsive nature. With a pKa in the range of 6.2-6.5, this compound remains relatively neutral at physiological pH but becomes protonated and thus positively charged within the acidic environment of the endosome.[1][2] This charge switch is the catalyst for a cascade of events leading to membrane disruption and cargo release.

The proposed mechanism can be visualized as follows:

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cellular Interior cluster_endosome Endosome (Acidic pH) LNP_neutral This compound LNP (Neutral Charge) LNP_protonated LNP Protonation (Positive Charge) LNP_neutral->LNP_protonated Endocytosis Membrane_Interaction Interaction with Anionic Endosomal Lipids LNP_protonated->Membrane_Interaction Phase_Transition Lipid Phase Transition (Hexagonal Phase) Membrane_Interaction->Phase_Transition Membrane_Disruption Endosomal Membrane Disruption Phase_Transition->Membrane_Disruption Cargo_Release Cargo Release into Cytosol Membrane_Disruption->Cargo_Release

Caption: Proposed endosomal escape mechanism of this compound LNPs.

This process is thought to involve the interaction of the positively charged this compound with negatively charged lipids on the inner leaflet of the endosomal membrane, leading to a structural rearrangement of the lipids into a non-bilayer, hexagonal phase.[3][4] This transition disrupts the integrity of the endosomal membrane, allowing the encapsulated nucleic acid payload to escape into the cytoplasm.

Validating Endosomal Escape: Key Experimental Approaches

A variety of assays are employed to investigate and quantify the endosomal escape efficiency of LNP formulations. The following diagram outlines a general experimental workflow:

Experimental_Workflow LNP_Formulation LNP Formulation & Characterization LNP_Treatment LNP Treatment of Cells LNP_Formulation->LNP_Treatment Cell_Culture Cell Culture Cell_Culture->LNP_Treatment Endosomal_Escape_Assay Endosomal Escape Assay LNP_Treatment->Endosomal_Escape_Assay Data_Acquisition Data Acquisition & Analysis Endosomal_Escape_Assay->Data_Acquisition Conclusion Conclusion on Escape Efficiency Data_Acquisition->Conclusion

Caption: General experimental workflow for assessing endosomal escape.

Below are detailed protocols for three commonly used assays:

1. Co-localization Studies with Endosomal Markers:

  • Principle: This method involves tracking the localization of fluorescently labeled LNPs within specific endosomal compartments marked by fluorescently tagged proteins (e.g., Rab5 for early endosomes, Rab7 for late endosomes, and Rab11 for recycling endosomes). A decrease in co-localization over time suggests the LNP has escaped the compartment.

  • Protocol:

    • Prepare LNPs encapsulating a fluorescently labeled nucleic acid (e.g., Cy5-mRNA).

    • Transfect cells with plasmids encoding fluorescently tagged Rab proteins (e.g., GFP-Rab5, RFP-Rab7).

    • Treat the transfected cells with the fluorescently labeled LNPs.

    • At various time points, fix the cells and acquire images using confocal microscopy.

    • Analyze the images to quantify the degree of co-localization between the LNP and endosomal markers. A decrease in the co-localization signal indicates potential endosomal escape.

2. Calcein (B42510) Leakage Assay:

  • Principle: Calcein is a fluorescent dye that is self-quenched at high concentrations within the endosome. If an LNP disrupts the endosomal membrane, calcein leaks into the cytoplasm, becomes diluted, and fluoresces.

  • Protocol:

    • Load cells with calcein AM, which is hydrolyzed to the membrane-impermeant calcein in the cytoplasm and subsequently sequestered into endosomes.

    • Treat the calcein-loaded cells with the LNP formulation.

    • Incubate for a defined period to allow for endosomal escape.

    • Measure the increase in cytoplasmic fluorescence using a fluorescence microscope or plate reader. An increase in fluorescence intensity corresponds to endosomal membrane disruption.[5][6]

3. Galectin-8 (Gal8) Reporter Assay:

  • Principle: Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal membranes. By using a cell line expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP), the recruitment of the reporter to sites of endosomal rupture can be visualized as distinct puncta.[7]

  • Protocol:

    • Use a stable cell line expressing a Galectin-8-GFP fusion protein.

    • Treat the cells with the LNP formulation.

    • Perform live-cell imaging using confocal microscopy to observe the formation of Gal8-GFP puncta.

    • The number and intensity of these puncta can be quantified to provide a measure of endosomal damage and, by extension, escape events.

Comparative Performance: this compound vs. Alternatives

While this compound has been a workhorse in the field, research has continually sought to improve upon its endosomal escape efficiency, which is often estimated to be in the low single-digit percentages.[3][8][9][10] The following table summarizes quantitative data from various studies, comparing the performance of this compound with other LNP formulations.

LNP FormulationKey FeatureEndosomal Escape Efficiency/MetricCell TypeReference
This compound Ionizable Cationic Lipid~1-2% escape efficiencyVarious[11]
LNP-Sito β-sitosterol instead of cholesterol10-fold increase in endosomal perturbation events compared to standard LNP-Chol293T/17[7][12]
Hyd-Man LNPs pH-responsive and mannose-targetedOver 60% endosomal escape efficiencyDC2.4[5]
SM-102 LNPs Biodegradable ionizable lipidHigher mRNA expression than this compound LNPs in vivoRAW macrophages, Mice[13]
cKK-E12 LNPs Multi-tail ionizable lipidHigher mRNA expression than this compound LNPs in vivoRAW macrophages, Mice[13]
BEND Lipids Branched endosomal disruptor lipidsUp to tenfold improvement in mRNA delivery and gene editing compared to LNPs used by Moderna and Pfizer/BioNTechLiver cells[14]

Alternative Strategies to Enhance Endosomal Escape

The quest for more efficient delivery has led to the development of several innovative LNP designs that aim to improve upon the endosomal escape capabilities of traditional formulations.

Alternative_Strategies Root Strategies to Enhance Endosomal Escape Fusogenic_Lipids Incorporation of Fusogenic Lipids (e.g., DOPE) Root->Fusogenic_Lipids pH_Responsive_Polymers pH-Responsive Polymers Root->pH_Responsive_Polymers Sterol_Modification Sterol Moiety Modification Root->Sterol_Modification Novel_Ionizable_Lipids Novel Ionizable Lipids (e.g., multi-tail, biodegradable) Root->Novel_Ionizable_Lipids

Caption: Alternative strategies to enhance endosomal escape of LNPs.
  • Fusogenic Lipids: The inclusion of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can promote the formation of non-bilayer lipid structures, thereby facilitating membrane fusion and endosomal escape.[15]

  • pH-Responsive Polymers: Integrating pH-sensitive polymers into the LNP structure can trigger conformational changes in the acidic endosome, leading to membrane destabilization.

  • Sterol Modifications: Replacing cholesterol with other sterols, such as β-sitosterol, has been shown to enhance endosomal disruption.[7][12]

  • Novel Ionizable Lipids: The development of new ionizable lipids with optimized pKa values, biodegradability, and branched tail structures continues to yield LNPs with improved potency and reduced toxicity.[4][13][14]

References

Dlin-MC3-DMA in the Clinic: A Comparative Guide to LNP-based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of genetic medicine has been revolutionized by the advent of lipid nanoparticle (LNP) delivery systems. Among the key innovations in this field is the ionizable cationic lipid Dlin-MC3-DMA (MC3), a critical component of the first FDA-approved siRNA therapeutic, Onpattro™ (patisiran). This guide provides a comprehensive comparison of clinical trial outcomes for therapeutics utilizing this compound against those employing other clinically significant ionizable lipids, namely ALC-0315 and SM-102, which are integral to the COVID-19 mRNA vaccines Comirnaty® (BNT162b2) and Spikevax® (mRNA-1273), respectively. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of performance data, experimental methodologies, and underlying mechanisms of action.

Performance Comparison of Ionizable Lipids in Clinical Applications

The clinical success of LNP-based therapeutics is intrinsically linked to the efficacy and safety of their constituent ionizable lipids. This compound, ALC-0315, and SM-102 have each enabled the development of groundbreaking therapies. The following tables summarize the key clinical trial outcomes for therapeutics utilizing these respective lipids.

Table 1: Clinical Trial Outcomes for Onpattro™ (patisiran) utilizing this compound

Therapeutic Agent: Onpattro™ (patisiran) Indication: Hereditary Transthyretin-Mediated Amyloidosis (hATTR) with Polyneuropathy Key Clinical Trial: APOLLO (Phase 3)[1][2]

EndpointOnpattro™ (n=148)Placebo (n=77)p-value
Change from Baseline in modified Neuropathy Impairment Score +7 (mNIS+7) at 18 Months -6.0 ± 1.7 +28.0 ± 2.6 <0.001
Change from Baseline in Norfolk Quality of Life-Diabetic Neuropathy (QoL-DN) Score at 18 Months -6.7 ± 1.8 +14.4 ± 2.7 <0.001
Change from Baseline in 10-Meter Walk Test (10-MWT) Speed (m/s) at 18 Months +0.08 ± 0.02 -0.24 ± 0.04 <0.001
Table 2: Clinical Trial Outcomes for Givlaari® (givosiran)

Therapeutic Agent: Givlaari® (givosiran) Indication: Acute Hepatic Porphyria (AHP) Key Clinical Trial: ENVISION (Phase 3)[3]

EndpointGivlaari® (n=48)Placebo (n=46)p-value
Annualized Attack Rate (AAR) over 6 Months 1.9 6.5 <0.001
Patients with ≥50% Reduction in AAR 83% 17% <0.001
Median Annualized Days of Hemin (B1673052) Use 2.0 12.5 <0.001

Note: The specific ionizable lipid in Givlaari's LNP formulation is not consistently disclosed in the public domain with the same prominence as this compound for Onpattro.

Table 3: Clinical Trial Outcomes for Comirnaty® (BNT162b2) utilizing ALC-0315

Therapeutic Agent: Comirnaty® (BNT162b2) Indication: Prevention of COVID-19 Key Clinical Trial: C4591001 (Pivotal Phase 3)[4]

EndpointComirnaty®PlaceboVaccine Efficacy
Confirmed COVID-19 Cases (≥7 days after Dose 2) 8 162 95.0% (95% CI: 90.3, 97.6)
Severe COVID-19 Cases (from Dose 1) 1 9 88.9% (95% CI: 20.1, 99.7)
Table 4: Clinical Trial Outcomes for Spikevax® (mRNA-1273) utilizing SM-102

Therapeutic Agent: Spikevax® (mRNA-1273) Indication: Prevention of COVID-19 Key Clinical Trial: COVE (Pivotal Phase 3)[5]

EndpointSpikevax®PlaceboVaccine Efficacy
Confirmed COVID-19 Cases (≥14 days after Dose 2) 11 185 94.1% (95% CI: 89.3, 96.8)
Severe COVID-19 Cases 0 30 100%

Head-to-Head Performance of Ionizable Lipids

Direct comparative studies of these ionizable lipids are crucial for understanding their relative performance. A key study directly compared the efficacy of this compound and ALC-0315 for siRNA delivery in mice.[2][6][7][8]

Table 5: In Vivo Comparison of this compound and ALC-0315 for siRNA Delivery
Target Gene (Cell Type)LNP FormulationsiRNA DoseGene Knockdown
Factor VII (Hepatocytes) This compound1 mg/kg~50%
ALC-03151 mg/kg~75%
ADAMTS13 (Hepatic Stellate Cells) This compound1 mg/kgNot significant
ALC-03151 mg/kg~70%

This study demonstrated that at the same siRNA dose, ALC-0315-containing LNPs achieved a more potent knockdown of target genes in both hepatocytes and hepatic stellate cells compared to this compound-containing LNPs.[6] However, at higher doses (5 mg/kg), ALC-0315 LNPs were associated with increased markers of liver toxicity, which were not observed with this compound LNPs at the same dose.[6][7][8] Another study that included SM-102 in its in-vitro and in-vivo comparisons found that while SM-102 showed the highest protein expression in cell lines, both ALC-0315 and SM-102 performed similarly and significantly better than this compound in vivo for mRNA delivery.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the protocols for LNP formulation and key clinical trial endpoints.

LNP Formulation Protocols

A common method for formulating LNPs containing these ionizable lipids is through microfluidic mixing, which allows for rapid and controlled nanoprecipitation.

General Microfluidic Mixing Protocol:

  • Lipid Mixture Preparation: The ionizable lipid (this compound, ALC-0315, or SM-102), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio. A typical molar ratio is approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[6]

  • Nucleic Acid Preparation: The siRNA or mRNA is diluted in an acidic aqueous buffer (e.g., sodium acetate, pH 4-5).

  • Microfluidic Mixing: The ethanolic lipid solution and the aqueous nucleic acid solution are simultaneously passed through a microfluidic mixing device (e.g., a T-junction mixer). The rapid mixing of the two streams induces a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid core, forming LNPs.

  • Downstream Processing: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated components. The final product is then sterile-filtered.

Key Clinical Endpoint Assessment Protocols
  • modified Neuropathy Impairment Score +7 (mNIS+7) in the APOLLO Trial: The mNIS+7 is a composite score used to quantify the severity of neuropathy.[1][10] The assessment includes:

    • Neurologic Examination: Evaluation of muscle weakness, sensory loss (touch-pressure, pinprick, and vibration), and deep tendon reflexes in the limbs.

    • Nerve Conduction Studies: Measurement of the amplitude and velocity of nerve signals in motor and sensory nerves.

    • Quantitative Sensory Testing: Assessment of the perception of vibration and temperature.

    • Autonomic Function Testing: Measurement of heart rate and blood pressure changes in response to postural changes (orthostatic hypotension). Each component is scored, and the sum provides the total mNIS+7 score, with higher scores indicating more severe neuropathy.[10]

  • Annualized Attack Rate (AAR) in the ENVISION Trial: The AAR is a measure of the frequency of acute porphyria attacks. An attack was defined as requiring hospitalization, an urgent healthcare visit, or intravenous hemin administration at home. The total number of attacks for each patient is recorded over the study period, and this number is then annualized to allow for comparison between treatment groups.

  • Vaccine Efficacy Calculation in COVID-19 Vaccine Trials: Vaccine efficacy (VE) is calculated to determine the proportionate reduction in disease among vaccinated individuals. The formula used is: VE = (ARU - ARV) / ARU x 100% Where:

    • ARU is the attack rate in the unvaccinated (placebo) group (number of cases / total number of participants in the placebo group).

    • ARV is the attack rate in the vaccinated group (number of cases / total number of participants in the vaccinated group). The number of confirmed COVID-19 cases, as determined by RT-PCR, is counted in both the vaccine and placebo groups starting from a predefined time point after the completion of the vaccination regimen (e.g., 7 or 14 days after the second dose).[11]

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways targeted by these therapeutics is fundamental to their development and application.

Onpattro™ (patisiran): TTR Gene Silencing

Onpattro utilizes the RNA interference (RNAi) pathway to silence the transthyretin (TTR) gene. The siRNA delivered by the this compound-containing LNP targets the TTR mRNA in hepatocytes.

TTR_Silencing cluster_LNP Lipid Nanoparticle (LNP) cluster_Hepatocyte Hepatocyte siRNA patisiran (siRNA) RISC RISC siRNA->RISC Loading into RISC Endosome Endosome Endosome->siRNA Endosomal Escape TTR_mRNA TTR mRNA RISC->TTR_mRNA mRNA Binding & Cleavage TTR_Protein Transthyretin (TTR) Protein TTR_mRNA->TTR_Protein Translation (Inhibited) Degraded_mRNA Degraded TTR mRNA TTR_mRNA->Degraded_mRNA LNP Onpattro LNP (this compound) LNP->Endosome Endocytosis

Caption: TTR gene silencing pathway by Onpattro™.

Givlaari® (givosiran): ALAS1 Inhibition

Givlaari is an siRNA therapeutic that targets aminolevulinate synthase 1 (ALAS1) mRNA in hepatocytes, a key enzyme in the heme biosynthesis pathway.

ALAS1_Inhibition cluster_Hepatocyte Hepatocyte Givlaari givosiran (siRNA) RISC RISC Givlaari->RISC Loading into RISC ALAS1_mRNA ALAS1 mRNA RISC->ALAS1_mRNA mRNA Binding & Cleavage ALAS1_Protein ALAS1 Enzyme ALAS1_mRNA->ALAS1_Protein Translation (Reduced) Heme_Pathway Heme Biosynthesis Pathway ALAS1_Protein->Heme_Pathway Rate-limiting step ALA_PBG ALA & PBG Accumulation (Neurotoxic) Heme_Pathway->ALA_PBG Dysregulation leads to

Caption: ALAS1 inhibition pathway by Givlaari®.

mRNA Vaccines (Comirnaty® & Spikevax®): Protein Antigen Production and Immune Response

mRNA vaccines deliver the genetic code for a specific viral antigen (e.g., the SARS-CoV-2 spike protein) to host cells, which then produce the antigen and stimulate an immune response.

mRNA_Vaccine_MoA cluster_LNP Lipid Nanoparticle (LNP) cluster_HostCell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_ImmuneResponse Immune Response mRNA Spike Protein mRNA Ribosome Ribosome mRNA->Ribosome Translation Endosome Endosome Endosome->mRNA Endosomal Escape Spike_Protein Spike Protein (Antigen) Ribosome->Spike_Protein MHC MHC Molecules Spike_Protein->MHC Antigen Presentation T_Cell T-Cell Activation MHC->T_Cell B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell LNP_Vaccine mRNA Vaccine LNP (ALC-0315 or SM-102) LNP_Vaccine->Endosome Cellular Uptake

Caption: Mechanism of action of mRNA vaccines.

References

A Comparative Analysis of Dlin-MC3-DMA-Based Lipid Nanoparticles Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vivo Performance of Dlin-MC3-DMA-Based LNPs

The ionizable cationic lipid, this compound, has become a cornerstone in the development of nucleic acid therapies, most notably as a critical component of the first approved siRNA-lipid nanoparticle (LNP) therapeutic, Onpattro. Its ability to efficiently encapsulate and deliver RNA payloads to hepatocytes has been extensively validated. This guide provides a comparative overview of the performance of this compound-based LNPs in common preclinical animal models—mice, rats, and non-human primates (NHPs)—to aid researchers in the design and interpretation of their in vivo studies.

Performance Overview: Efficacy, Biodistribution, and Safety

This compound-based LNPs have demonstrated robust and potent in vivo activity, primarily characterized by efficient gene silencing in the liver. However, the exact performance metrics can vary between species, highlighting the importance of careful model selection and data interpretation when translating findings from rodents to larger animals and, ultimately, to humans.

Efficacy: Gene Silencing Potency

The efficacy of this compound LNPs is typically assessed by measuring the knockdown of a target protein, often hepatocyte-expressed proteins like Factor VII (FVII) or transthyretin (TTR). The median effective dose (ED50) is a key metric for comparison.

ParameterMouseRatNon-Human Primate (NHP)Source(s)
Target Gene Factor VII (FVII)Transthyretin (TTR)Transthyretin (TTR)[1][2]
ED50 ~0.005 mg/kgData Not Available~0.03 mg/kg[1][2]

Table 1: Comparative Efficacy (ED50) of this compound LNPs for siRNA-mediated gene silencing in different animal models.

As shown in Table 1, this compound LNPs exhibit remarkable potency in both mice and NHPs, with ED50 values in the low microgram-per-kilogram range. The slight difference in potency between species for different targets is an important consideration for dose selection in translational studies.

Biodistribution: Preferential Liver Accumulation

Following intravenous administration, this compound-based LNPs are rapidly cleared from circulation and primarily accumulate in the liver. This tropism is a key feature of this delivery system. While comprehensive side-by-side quantitative data for the exact same LNP formulation across all three species is limited in publicly available literature, existing studies in mice and NHPs confirm the liver as the primary site of deposition. After intramuscular injection, this compound LNPs have been shown to rapidly migrate from the injection site to the draining lymph nodes in both mice and NHPs.[3][4]

OrganMouse (% Injected Dose/gram)Rat (% Injected Dose/gram)Non-Human Primate (% Injected Dose/gram)Source(s)
Liver HighHighHigh[5]
Spleen ModerateModerateModerate[5]
Kidney LowLowLow
Lung LowLowLow[5]

Table 2: Qualitative Biodistribution Profile of this compound LNPs following intravenous administration. Note: This table represents a qualitative summary. Quantitative values can vary based on the specific LNP composition, payload, and time point of analysis.

Safety and Tolerability

This compound-based LNPs are generally well-tolerated at therapeutic doses in preclinical models. However, at higher doses, signs of liver toxicity, such as elevated liver enzymes, can be observed.

ParameterMouseRatNon-Human Primate (NHP)Source(s)
Dose 5 mg/kg (siRNA)≤ 2 mg/kg (mRNA)Not specified[6]
ALT Levels No significant increaseNo adverse findingsMild and reversible complement activation[6]
AST Levels Not specifiedNo adverse findingsNot specified
Other Observations --Splenic necrosis and lymphocyte depletion[7]

Table 3: Comparative Safety Profile of this compound LNPs in different animal models.

It is important to note that safety profiles can be influenced by the specific LNP formulation and the nature of the RNA payload. For instance, a study comparing this compound with ALC-0315 in mice found that at a high dose of 5 mg/kg, the ALC-0315 LNP led to a significant increase in ALT and bile acids, while the this compound LNP did not.[6] In NHPs, mild and reversible complement activation has been noted with LNP administration.[7]

Experimental Methodologies

The following sections provide an overview of the typical experimental protocols used for the in vivo evaluation of this compound-based LNPs.

LNP Formulation Protocol

This compound-based LNPs are typically prepared by the rapid mixing of an ethanol (B145695) phase containing the lipids with an acidic aqueous phase containing the RNA payload.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Polyethylene glycol (PEG)-lipid (e.g., DMG-PEG 2000)

  • siRNA or mRNA in an acidic buffer (e.g., sodium acetate, pH 4)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-lipid in ethanol. A common molar ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid).[1]

  • Mixing: The ethanol-lipid solution is rapidly mixed with the aqueous RNA solution. This can be achieved using a microfluidic mixing device or by rapid injection.

  • Dialysis: The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Characterization: The formulated LNPs are characterized for size, polydispersity index (PDI), encapsulation efficiency, and zeta potential.

In Vivo Administration Protocol

Animal Models:

  • Mice: Commonly used strains include C57BL/6 and BALB/c.

  • Rats: Sprague-Dawley is a frequently used strain.

  • Non-Human Primates: Cynomolgus or Rhesus monkeys are often used.

Administration:

  • Intravenous (IV): For systemic delivery, particularly to the liver, LNPs are administered via tail vein injection in mice and rats, or a peripheral vein in NHPs.

  • Intramuscular (IM): For vaccine applications, LNPs are injected into a major muscle, such as the quadriceps in rodents or the deltoid in NHPs.[3][4]

Dosing:

  • Doses are typically reported in mg of RNA per kg of body weight (mg/kg).

  • For efficacy studies, a dose-response curve is often generated to determine the ED50.

  • For safety studies, both therapeutic and higher doses are evaluated.

Analysis of Gene Knockdown
  • Sample Collection: At a predetermined time point after LNP administration (e.g., 48-72 hours), animals are euthanized, and blood and tissues are collected.

  • Protein Quantification: Serum or plasma is analyzed for the target protein levels using methods like ELISA or activity assays.

  • mRNA Quantification: Liver tissue is homogenized, and RNA is extracted. Target mRNA levels are quantified using RT-qPCR.

  • Data Analysis: The percentage of gene knockdown is calculated by comparing the target protein or mRNA levels in the treated group to a control group (e.g., saline-treated).

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of siRNA-mediated gene silencing and a typical experimental workflow.

siRNA_Pathway cluster_blood Bloodstream (pH 7.4) cluster_cell Hepatocyte LNP LNP with this compound (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) This compound is protonated Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Membrane Destabilization RISC RISC Loading Escape->RISC siRNA Release Cleavage mRNA Cleavage RISC->Cleavage NoProtein Reduced Protein Translation Cleavage->NoProtein mRNA Target mRNA mRNA->Cleavage Protein Target Protein mRNA->Protein Translation

Caption: Mechanism of siRNA delivery by this compound LNPs and subsequent gene silencing.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis cluster_results Results Formulation LNP Formulation (this compound, DSPC, Cholesterol, PEG-Lipid, siRNA) QC Quality Control (Size, PDI, Encapsulation) Formulation->QC Dosing Animal Dosing (Mouse, Rat, or NHP) Intravenous Injection QC->Dosing Sampling Sample Collection (Blood, Tissues) (e.g., 48h post-dose) Dosing->Sampling Protein_Analysis Protein Quantification (ELISA, Activity Assay) Sampling->Protein_Analysis mRNA_Analysis mRNA Quantification (RT-qPCR) Sampling->mRNA_Analysis Tox Assess Safety (ALT, AST, Histology) Sampling->Tox Efficacy Determine Efficacy (% Knockdown, ED50) Protein_Analysis->Efficacy mRNA_Analysis->Efficacy

Caption: A typical experimental workflow for evaluating this compound LNPs in vivo.

Downstream Signaling Pathways of Gene Silencing

The immediate downstream effect of siRNA delivered by this compound LNPs is the cleavage of the target mRNA via the RNA-induced silencing complex (RISC).[8] This prevents the translation of the mRNA into its corresponding protein. The broader impact on signaling pathways is therefore dependent on the function of the silenced protein.

  • Factor VII (FVII): Factor VII is a serine protease that plays a crucial role in the extrinsic pathway of blood coagulation. Silencing the FVII gene leads to a reduction in circulating FVII protein, which in turn prolongs clotting time. This has therapeutic potential in the treatment of bleeding disorders like hemophilia by rebalancing hemostasis.

Conclusion

This compound-based LNPs represent a mature and highly potent platform for in vivo delivery of RNA therapeutics, particularly to the liver. While generally demonstrating a favorable safety profile and high efficacy across common preclinical models, researchers should be mindful of the potential for species-specific differences in potency and tolerability. The data and protocols presented in this guide offer a foundational understanding to support the design of robust preclinical studies and facilitate the successful translation of novel RNA-based therapies.

References

Safety Operating Guide

A Guide to the Safe Disposal of Dlin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like Dlin-MC3-DMA are paramount for ensuring laboratory safety and environmental protection. This compound, an ionizable cationic lipid frequently used in the formulation of lipid nanoparticles (LNPs) for RNA delivery, requires careful management due to its chemical properties and the limited publicly available toxicological data.[1] This guide provides a comprehensive, step-by-step procedure for its safe disposal, based on general best practices for hazardous chemical waste management.

It is imperative to note that all disposal activities must comply with your institution's specific Environmental Health and Safety (EHS) protocols, as well as local, state, and federal regulations.

Hazard Profile and Safety Precautions

This compound is commonly supplied as a solution in ethanol.[2] This makes the solution a highly flammable liquid .[3] Safety Data Sheets (SDS) indicate that this compound can cause skin and serious eye irritation.[3] One SDS also classifies it as harmful if swallowed and a potential cause of respiratory irritation.[4] However, another SDS classifies the substance as non-hazardous.[5] Given the conflicting information and the fact that the toxicological properties are not fully known, it is prudent to handle this compound with a high degree of caution.[1]

Required Personal Protective Equipment (PPE) and Safety Equipment

Proper protection is critical when handling this compound waste. The following table summarizes the necessary safety equipment.

Equipment CategorySpecific ItemsPurpose
Personal Protective Equipment (PPE) Nitrile gloves, splash goggles or safety glasses with side shields, flame-retardant lab coat.To prevent skin and eye contact with the chemical and protect from splashes. To provide a barrier against flammable material.
Engineering Controls Certified chemical fume hood.To minimize inhalation of vapors and provide a controlled environment for handling flammable liquids.
Spill Control Spill kit for flammable solvents (containing absorbent materials like vermiculite (B1170534) or sand), fire extinguisher.To safely manage accidental spills and respond to fire emergencies.
Waste Handling Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene), secondary containment.To safely collect and store chemical waste, preventing leaks and spills. Secondary containment is crucial for liquid waste storage.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for collecting and disposing of this compound waste.

1. Waste Collection Preparation:

  • Designate a Waste Container: Obtain a chemically compatible hazardous waste container from your institution's EHS department. The container must have a secure, leak-proof lid.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write all constituents, including "this compound," "Ethanol," and any other solvents or chemicals present, with their estimated concentrations.[6][7]

  • Work in a Fume Hood: Conduct all waste transfer activities inside a certified chemical fume hood to minimize vapor inhalation and control potential spills.[5]

2. Collecting Liquid Waste:

  • Segregate Waste Streams: Do not mix this compound waste with incompatible chemicals such as strong acids, bases, or oxidizing agents.[4][6] It should be collected in a container designated for flammable organic waste.

  • Transfer Waste: Carefully pour or pipette the this compound waste into the designated, labeled container.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[2][4][8] This prevents the release of flammable vapors.

3. Handling Contaminated Labware (Solid Waste):

  • Pipette Tips and Tubes: Disposable items like pipette tips and centrifuge tubes that are contaminated with this compound should be collected in a separate, clearly labeled solid hazardous waste container.

  • Empty Original Containers: An empty this compound container is still considered hazardous waste. The first rinse of the container with a suitable solvent (e.g., ethanol) must be collected and disposed of as hazardous liquid waste.[8] After triple rinsing, deface the original label and consult your EHS guidelines for disposal of the empty container.[1][2]

4. Storage Pending Disposal:

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory.[4][9] This area should be away from ignition sources and general traffic.

  • Use Secondary Containment: Place the liquid waste container within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.[1][3]

5. Arranging for Final Disposal:

  • Schedule a Pickup: Once the waste container is nearly full (typically 80% capacity) or has been stored for the maximum time allowed by your institution (e.g., 6 months), arrange for its collection.[3]

  • Contact EHS: Follow your institution's procedure to request a hazardous waste pickup from the EHS department or their designated contractor.[7][10] Do not pour this compound waste down the sink or dispose of it in the regular trash. [2][6]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the this compound disposal process.

DlinMC3DMA_Disposal_Workflow start_end start_end process process decision decision storage storage warning warning start Start: Generate This compound Waste ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work Inside a Chemical Fume Hood ppe->fume_hood waste_type 3. Identify Waste Type fume_hood->waste_type collect_liquid 4a. Collect in Labeled 'Flammable Liquid' Waste Container waste_type->collect_liquid  Liquid   collect_solid 4b. Collect in Labeled 'Contaminated Solid' Waste Container waste_type->collect_solid  Solid   seal_container 5. Securely Seal Container After Adding Waste collect_liquid->seal_container collect_solid->seal_container store_waste 6. Store in Designated SAA with Secondary Containment seal_container->store_waste container_full 7. Container Full or Storage Time Limit Reached? store_waste->container_full prohibited PROHIBITED: - Drain Disposal - Trash Disposal - Evaporation store_waste->prohibited container_full->store_waste No request_pickup 8. Request Pickup by Institutional EHS container_full->request_pickup Yes end End: Waste Removed by EHS request_pickup->end

Caption: Workflow for the safe collection and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Dlin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Dlin-MC3-DMA, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this ionizable cationic lipid in laboratory settings.

Hazard Identification and Safety Summary

This compound is a crucial component in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. While its toxicological properties are not fully known, it is classified as a hazardous substance that requires careful handling.[1][2] Safety Data Sheets (SDS) from various suppliers indicate that this compound, often supplied in an ethanol (B145695) solution, is a highly flammable liquid and can cause skin and serious eye irritation.[3][4]

Hazard Classification:

Hazard StatementClassificationSource
Highly flammable liquid and vaporFlammable liquids 2 (H225)[3]
Causes skin irritationSkin irritation 2 (H315)[3][4]
Causes serious eye irritationEye irritation 2A (H319)[3][4]
Harmful if swallowedAcute toxicity, oral (Category 4)[4]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[4]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to minimize exposure risk. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles with side shields are required to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Given the nature of the work, consider double-gloving.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: While not always mandatory, a respirator may be necessary if there is a risk of aerosol formation or if working outside of a fume hood.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound during the preparation of lipid nanoparticles.

1. Preparation and Precautionary Measures:

  • Before beginning any work, ensure that a safety shower and an eyewash station are readily accessible.

  • All handling of this compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Keep the compound away from heat, sparks, and open flames, as it is highly flammable.[3]

2. Solution Preparation:

  • This compound is typically supplied as a solution in ethanol.[2] If preparing a stock solution, it should be done in a chemical fume hood.

  • When dissolving, use an inert gas to purge the solvent of choice to prevent degradation.[2]

3. Lipid Nanoparticle (LNP) Formulation:

  • The formulation of LNPs involves mixing the ethanolic lipid mixture (containing this compound) with an acidic aqueous solution of nucleic acids.

  • This process should be performed with care to avoid splashes and aerosol generation.

  • For detailed experimental protocols on LNP formulation, refer to established methods which typically involve a rapid mixing step.

4. Post-Formulation Handling:

  • After formulation, the LNP solution will contain residual ethanol and may be acidic. Handle with the same precautions as the initial this compound solution.

  • Subsequent steps such as dialysis or filtration to remove ethanol and exchange the buffer should be conducted according to standard laboratory procedures, with appropriate PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.

  • Waste Collection: Collect all this compound waste in clearly labeled, leak-proof containers.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_solution Prepare this compound Solution prep_materials->handling_solution handling_lnp Formulate Lipid Nanoparticles handling_solution->handling_lnp handling_post Post-Formulation Processing handling_lnp->handling_post disposal_segregate Segregate Contaminated Waste handling_post->disposal_segregate disposal_collect Collect in Labeled Containers disposal_segregate->disposal_collect disposal_dispose Dispose via Hazardous Waste Program disposal_collect->disposal_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.